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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to D-[3-13C]Xylose: Structure, Applications, and Methodologies

This guide provides a comprehensive technical overview of D-[3-13C]Xylose, a stable isotope-labeled sugar essential for contemporary research in metabolomics, diagnostics, and drug development. We will delve into its fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of D-[3-13C]Xylose, a stable isotope-labeled sugar essential for contemporary research in metabolomics, diagnostics, and drug development. We will delve into its fundamental chemical properties, explore its critical applications as a metabolic tracer, and provide detailed, field-proven protocols for its use. The narrative is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust understanding for researchers, clinicians, and pharmaceutical professionals.

Foundational Understanding: What is D-[3-13C]Xylose?

D-Xylose is a five-carbon aldose monosaccharide (a pentose) with the molecular formula C₅H₁₀O₅.[1] It is a fundamental building block of hemicellulose, a major component of plant cell walls.[2] In its natural form, the carbon atoms are predominantly the Carbon-12 (¹²C) isotope.

D-[3-13C]Xylose is a specialized form of D-Xylose where the carbon atom at the third position (C3) has been replaced with a stable, non-radioactive heavy isotope of carbon, Carbon-13 (¹³C).[3] A ¹³C atom contains six protons and seven neutrons, in contrast to the six protons and six neutrons of the more abundant ¹²C isotope.[4][5] This single neutron difference increases the molecule's mass by one Dalton, a critical feature that allows it to be distinguished from its unlabeled counterpart by mass-sensitive analytical instruments without altering its chemical reactivity. This property makes D-[3-13C]Xylose an invaluable tracer for elucidating metabolic pathways and a robust internal standard for precise quantification.[3][6]

Chemical Structure and Properties

In solution, D-Xylose exists in equilibrium between its linear aldehyde form and more prevalent cyclic hemiacetal forms (pyranoses and furanoses). The isotopic label at the C3 position does not interfere with this isomerization.

G cluster_acyclic Acyclic D-Xylose cluster_pyranose α-D-Xylopyranose (Cyclic Form) cluster_caption a1 CHO a2 H-C-OH a3 HO-C*-H a4 H-C-OH a5 CH₂OH p1 O p2 C1 p1->p2 p3 C2 p2->p3 p4 C3 p3->p4 p5 C4 p4->p5 p6 C5 p5->p6 p6->p1 cap *The ¹³C label is at the C3 position.

Caption: Chemical forms of D-[3-¹³C]Xylose.

Table 1: Physicochemical Properties of D-[3-13C]Xylose

PropertyValueSource
Chemical Formula¹³C¹²C₄H₁₀O₅N/A
Molecular Weight~151.12 g/mol [7]
Isotopic PurityTypically ≥98%[7]
AppearanceWhite crystalline powder[8]
Key FeatureNon-radioactive, stable isotope tracer[]

Core Applications in Scientific Research and Diagnostics

The utility of D-[3-13C]Xylose stems from its ability to act as a biological probe. Once ingested or introduced into a system, its metabolic fate can be tracked with high precision.

A. Diagnostic Breath Testing for Small Intestinal Bacterial Overgrowth (SIBO)

The ¹³C-D-Xylose breath test is a non-invasive diagnostic tool for SIBO, a condition characterized by an excessive number of bacteria in the small intestine.[10][11]

Causality Behind the Method: D-Xylose is readily absorbed in the healthy proximal small intestine.[12][13] However, in patients with SIBO, coliform bacteria present in the small intestine will preferentially metabolize the sugar.[10] When D-[3-13C]Xylose is used as the substrate, this bacterial metabolism cleaves the carbon backbone, releasing the ¹³C isotope as labeled carbon dioxide (¹³CO₂). This ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. An early and significant rise in the concentration of exhaled ¹³CO₂ is a direct indicator of bacterial fermentation in the small intestine, confirming the diagnosis.[10][11] This stable isotope method is preferred over the radioactive ¹⁴C-xylose test for safety reasons.[14]

SIBO_Workflow cluster_patient Patient Protocol cluster_lab Laboratory Analysis cluster_diagnosis Diagnostic Interpretation p1 1. Baseline Breath Sample (Collect pre-dose sample) p2 2. Oral Administration (Patient ingests D-[3-13C]Xylose) p1->p2 p3 3. Timed Breath Collection (Collect samples every 30 min for 3-4 hours) p2->p3 lab1 4. Isotope Ratio Mass Spectrometry (IRMS) (Measure ¹³CO₂/¹²CO₂ ratio in breath samples) p3->lab1 d1 Early, sharp increase in ¹³CO₂? lab1->d1 d_pos Positive for SIBO d1->d_pos Yes d_neg Negative for SIBO d1->d_neg No

Caption: Workflow for the ¹³C-D-Xylose Breath Test.

B. Metabolic Flux Analysis

In metabolic research, D-[3-13C]Xylose is used to trace the flow of carbon atoms through specific biochemical pathways, most notably the Pentose Phosphate Pathway (PPP).

Causality Behind the Method: The PPP is a crucial metabolic route for generating NADPH (for reductive biosynthesis) and producing precursors for nucleotide synthesis. Xylose enters this pathway after being converted to xylulose-5-phosphate.[15] By providing D-[3-13C]Xylose as the carbon source to cells or organisms, researchers can track the ¹³C label as it is incorporated into downstream metabolites like sedoheptulose-7-phosphate, erythrose-4-phosphate, and eventually glycolysis intermediates.[16] Using techniques like mass spectrometry or NMR, the pattern and extent of ¹³C enrichment in these molecules can be quantified. This data allows for the calculation of metabolic flux—the rate of metabolite turnover—providing a dynamic picture of cellular metabolism under various conditions, which is invaluable for drug development and understanding disease states.[16][17]

Metabolic_Flux xylose D-[3-¹³C]Xylose x5p Xylulose-5-Phosphate (¹³C at C3) xylose->x5p ppp Pentose Phosphate Pathway (PPP) x5p->ppp glycolysis Glycolysis Intermediates (e.g., Fructose-6-P, G3P) (¹³C label distributed) ppp->glycolysis nucleotides Nucleotide Precursors (e.g., Ribose-5-P) (¹³C label distributed) ppp->nucleotides analysis Mass Spectrometry / NMR (Quantify ¹³C enrichment) glycolysis->analysis nucleotides->analysis

Caption: Tracing D-[3-¹³C]Xylose through the Pentose Phosphate Pathway.

C. Internal Standard for Quantitative Mass Spectrometry

In analytical chemistry and drug development, precise quantification of analytes is paramount. D-[3-13C]Xylose serves as an ideal internal standard for measuring the concentration of natural D-Xylose in complex biological matrices like plasma, urine, or tissue extracts.[3][18]

Causality Behind the Method (Isotope Dilution): The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of the stable isotope-labeled analyte (the internal standard) to the unknown sample at the beginning of the workflow. The labeled standard is chemically identical to the unlabeled (native) analyte, meaning it experiences the exact same extraction inefficiencies, matrix effects, and ionization suppression during analysis. However, the mass spectrometer can easily distinguish between the two based on their mass difference. By measuring the ratio of the signal intensity of the native analyte to the labeled internal standard, one can calculate the exact concentration of the native analyte in the original sample with exceptionally high accuracy and precision, as the ratio remains constant regardless of sample loss.[3]

Key Experimental Protocols

The following protocols are presented as self-validating systems, with integrated quality control steps and clear rationales.

Protocol 1: ¹³C-D-Xylose Breath Test for SIBO Diagnosis

This protocol is adapted from methodologies validated in clinical research.[11]

1. Patient Preparation (Critical for Accurate Baseline):

  • Rationale: To minimize background ¹³CO₂ from dietary sources and ensure the stomach is empty for predictable transit time.

  • Procedure:

    • The patient must fast for 8-12 hours prior to the test (water is permitted).[11][19]
    • For 24 hours before the test, the patient should avoid high-fiber foods and foods rich in pentose sugars (e.g., jams, fruits, pastries).[12][19]
    • Avoid antibiotics for at least 2-4 weeks before the test.

2. Baseline Sample Collection:

  • Rationale: To establish the patient's natural ¹³CO₂/¹²CO₂ ratio before introducing the labeled substrate.

  • Procedure:

    • Collect two baseline breath samples into collection bags or tubes. The patient should hold their breath for 15 seconds and then exhale normally into the collection device.

3. Substrate Administration:

  • Rationale: The dose must be sufficient to produce a detectable signal without overwhelming the system. A 50 mg dose has been shown to be effective.[11]

  • Procedure:

    • Dissolve 50 mg of D-[3-13C]Xylose in approximately 200-250 mL of water.
    • The patient drinks the entire solution within 2-3 minutes. Record the exact time.

4. Timed Breath Sample Collection:

  • Rationale: To capture the dynamic change in exhaled ¹³CO₂ over time. An early peak is indicative of SIBO.

  • Procedure:

    • Collect breath samples every 30 minutes for a total of 4 hours post-ingestion.[11] Label each sample with the precise collection time.

5. Sample Analysis and Interpretation:

  • Rationale: Isotope Ratio Mass Spectrometry (IRMS) provides the high precision needed to detect small changes in the ¹³CO₂/¹²CO₂ ratio.

  • Procedure:

    • Analyze all collected breath samples using IRMS.
    • The results are typically expressed as a change from baseline (delta over baseline, DOB).
    • A significant rise in ¹³CO₂ (e.g., >20 parts per million over baseline) within the first 90-120 minutes is considered a positive result for SIBO.
Protocol 2: Quantification of D-Xylose in Plasma using LC-MS/MS

This protocol outlines a robust method for using D-[3-13C]Xylose as an internal standard.

1. Sample and Standard Preparation:

  • Rationale: Accurate preparation of standards is crucial for building a reliable calibration curve.

  • Procedure:

    • Prepare a stock solution of D-[3-13C]Xylose (Internal Standard, IS) at 1 mg/mL in 50:50 methanol:water.
    • Prepare a stock solution of unlabeled D-Xylose (for calibration curve) at 1 mg/mL.
    • Create a series of calibration standards by spiking known amounts of the D-Xylose stock into a blank plasma matrix.

2. Sample Extraction (Protein Precipitation):

  • Rationale: To remove proteins that interfere with LC-MS analysis and to simultaneously add the internal standard.

  • Procedure:

    • To 50 µL of plasma sample (or calibrator/QC sample), add 200 µL of ice-cold acetonitrile containing a fixed concentration of the D-[3-13C]Xylose IS (e.g., 100 ng/mL).
    • Vortex vigorously for 1 minute.
    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
    • Transfer the supernatant to a new vial for analysis.

3. LC-MS/MS Analysis:

  • Rationale: Liquid chromatography separates xylose from other matrix components, while tandem mass spectrometry provides highly specific and sensitive detection.

  • Procedure:

    • LC Column: Use a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
    • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium formate or acetate.
    • MS/MS Detection: Use electrospray ionization (ESI) in negative mode. Monitor specific mass transitions for both the native xylose and the ¹³C-labeled internal standard.
    • Example Transition for D-Xylose: Q1: 149.0 m/z -> Q3: 89.0 m/z

    • Example Transition for D-[3-13C]Xylose: Q1: 150.0 m/z -> Q3: 90.0 m/z

4. Data Analysis and Quantification:

  • Rationale: The ratio of the analyte peak area to the IS peak area corrects for variability.

  • Procedure:

    • Integrate the peak areas for both the native xylose and the D-[3-13C]Xylose IS for all samples.
    • Calculate the Peak Area Ratio (Native Area / IS Area).
    • Plot the Peak Area Ratio vs. Concentration for the calibration standards and fit a linear regression.
    • Use the equation from the calibration curve to calculate the concentration of D-Xylose in the unknown samples based on their measured Peak Area Ratios.

Conclusion

D-[3-13C]Xylose is more than a simple labeled molecule; it is a sophisticated probe that enables researchers and clinicians to non-invasively assess physiological function and quantify metabolic dynamics with high precision. Its applications in diagnosing gastrointestinal disorders like SIBO and in fundamental metabolic flux analysis underscore its importance in modern biomedical science. The methodologies described herein, grounded in established principles of analytical chemistry and physiology, provide a framework for leveraging this powerful tool to advance drug development and clinical diagnostics.

References

  • My Health Alberta. (2022-02-24). D-Xylose Absorption Test. Retrieved from [Link]

  • PubChem. D-Xylose. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. D XYLOSE. Retrieved from [Link]

  • Georganics. D-Xylose – preparation and application. Retrieved from [Link]

  • Ardilla Technologies. Crystalline D-Xylose. Retrieved from [Link]

  • BSH Ingredients. (2025-02-10). D-Xylose Market Analysis: Trends, Key Players, Scale in 2025. Retrieved from [Link]

  • BuyIsotope. 13C Isotope Applications. Retrieved from [Link]

  • Kwon, Y., et al. (2018). D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro. PLoS ONE. Retrieved from [Link]

  • Strid, H., et al. (2017). Chronic alcohol overconsumption may alter gut microbial metabolism: a retrospective study of 719 13C-D-xylose breath test results. BMJ Open Gastroenterology. Retrieved from [Link]

  • Fiveable. D-Xylose Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • BSH Ingredients. (2025-04-22). D-Xylose Formula, Structure, and Chemical Characteristics. Retrieved from [Link]

  • Bamba, T., et al. (2016). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Megazyme. (2019-03-08). D-Xylose Video Protocol with K-XYLOSE. YouTube. Retrieved from [Link]

  • Dalal, B. I., et al. (1997). The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children. Journal of Pediatric Gastroenterology and Nutrition. Retrieved from [Link]

  • Medichem Middle East. D-Xylose Colorimetric test, Phloroglucinol method. Retrieved from [Link]

  • Megazyme. D-XYLOSE Assay Procedure. Retrieved from [Link]

  • Wikipedia. Xylose. Retrieved from [Link]

  • Wikipedia. Carbon-13. Retrieved from [Link]

  • Kalagara, S., et al. (2020). The efficient synthesis of D-xylulose and formal synthesis of Syringolide 1. ResearchGate. Retrieved from [Link]

  • Wikipedia. D-xylose absorption test. Retrieved from [Link]

  • ResearchGate. (2025-08-05). C-13-xylose and C-14-xylose breath tests for the diagnosis of coeliac disease. Retrieved from [Link]

  • ResearchGate. Two metabolic pathways of d-xylose metabolism. Retrieved from [Link]

  • Gregory, G.L., et al. (2021). Sustainable synthesis of CO2-derived polycarbonates from D-xylose. Polymer Chemistry. Retrieved from [Link]

  • MedlinePlus. (2024-08-21). Xylose Testing. U.S. National Library of Medicine. Retrieved from [Link]

  • AllClear Healthcare. Breath Testing for Small Intestinal Bacterial Overgrowth: Maximizing Test Accuracy. Retrieved from [Link]

  • UCSF Health. (2024-03-31). D-xylose absorption. Retrieved from [Link]

  • Commonwealth Diagnostics International, Inc. At-Home Gastro Breath Tests for Digestive Symptoms. Retrieved from [Link]

  • Craig, R. M., & Atkinson, A. J., Jr. (1988). D-xylose testing: a review. Gastroenterology. Retrieved from [Link]

  • NIH. (2025-11-20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

Sources

Exploratory

Precision Synthesis and Quality Assurance of D-[3-13C]Xylose

Executive Summary: The Strategic Value of C3-Labeling In the field of metabolic flux analysis (MFA) and structural glycobiology, D-[3-13C]Xylose represents a critical isotopomer. Unlike uniformly labeled ( ) variants, si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of C3-Labeling

In the field of metabolic flux analysis (MFA) and structural glycobiology, D-[3-13C]Xylose represents a critical isotopomer. Unlike uniformly labeled (


) variants, site-specific labeling at the C3 position allows for the precise deconvolution of the Pentose Phosphate Pathway (PPP) and the non-oxidative scrambling reactions of transketolase.

However, the synthesis of D-[3-13C]Xylose presents a unique stereochemical challenge. Direct biosynthetic fermentation often results in isotopic scrambling. Consequently, a chemo-catalytic "Top-Down" approach —utilizing the stereoselective degradation of hexoses followed by molybdate-catalyzed epimerization—remains the gold standard for high-fidelity isotopic purity (>99 atom %).

This guide details a validated protocol for synthesizing D-[3-13C]Xylose starting from D-[4-13C]Glucose. This route is chosen for its scalability, preservation of isotopic integrity, and the avoidance of complex protecting group chemistry.

Synthetic Pathway Design

The synthesis relies on two classic, yet mechanistically distinct, carbohydrate transformations: the Ruff Degradation and the Bilik Reaction .

The Logic of Carbon Mapping

To place a


C label at the C3 position of a pentose (Xylose), we must trace the carbon skeleton back to a hexose precursor.
  • Target: D-[3-13C]Xylose (5 carbons).

  • Precursor Selection: We utilize a chain-shortening method (degradation).[1][2] Removing C1 from a hexose shifts the numbering by -1.

    • Hexose C4

      
       Pentose C3.
      
    • Therefore, the required starting material is D-[4-13C]Glucose .

The Reaction Sequence[1][2][3][4][5][6]
  • Oxidation: Conversion of D-[4-13C]Glucose to D-[4-13C]Gluconate.

  • Decarboxylation (Ruff): Oxidative decarboxylation removes C1, yielding D-[3-13C]Arabinose.

  • Epimerization (Bilik): Molybdate-catalyzed C1-C2 transposition converts D-[3-13C]Arabinose to D-[3-13C]Xylose.

Visualization of Carbon Fate

The following diagram tracks the


C label (marked in Red) through the synthetic workflow.

G cluster_0 Step 1: Precursor cluster_1 Step 2: Oxidation cluster_2 Step 3: Ruff Degradation cluster_3 Step 4: Bilik Epimerization Glucose D-[4-13C]Glucose (Hexose) Gluconate D-[4-13C]Gluconate Glucose->Gluconate Br2 / H2O (Oxidation) Note Note: Label shifts from C4 (Hexose) to C3 (Pentose) due to C1 loss. Arabinose D-[3-13C]Arabinose (Pentose) Gluconate->Arabinose Fe(III) / H2O2 (Decarboxylation) CO2 CO2 (C1 Loss) Gluconate->CO2 Xylose D-[3-13C]Xylose (Target) Arabinose->Xylose Mo(VI) Catalyst (C1-C2 Transposition)

Figure 1: Synthetic workflow tracking the isotopic label from Glucose C4 to Xylose C3.

Detailed Experimental Protocol

Phase 1: Preparation of D-[4-13C]Gluconate

Objective: Oxidize the aldehyde at C1 to a carboxylic acid without affecting the rest of the chain.

  • Reagents: D-[4-13C]Glucose (10 mmol), Bromine (

    
    ), Sodium Carbonate (
    
    
    
    ).
  • Procedure:

    • Dissolve D-[4-13C]Glucose in water.

    • Add

      
       to buffer pH to ~6.0.
      
    • Add bromine dropwise with vigorous stirring. The color should persist.

    • Stir for 24 hours at room temperature in the dark.

    • Aerating the solution removes excess bromine.

    • Purification: Pass through a cation exchange resin (Dowex 50W,

      
       form) to remove sodium, then neutralize with 
      
      
      
      if isolating Calcium Gluconate (preferred for Ruff degradation).
Phase 2: The Ruff Degradation

Objective: Stereoselective shortening of the carbon chain.[1] Mechanistic Insight: The reaction utilizes a radical mechanism catalyzed by Ferric ions (


). The hydroxyl radical attacks C1, leading to decarboxylation.
  • Reagents: Calcium D-[4-13C]Gluconate, Ferric Sulfate (

    
    ), Hydrogen Peroxide (30%), Barium Acetate.
    
  • Procedure:

    • Dissolve Calcium Gluconate in water at 45°C.

    • Add catalytic Ferric Sulfate.

    • Add Hydrogen Peroxide dropwise. Critical Control Point: The reaction is exothermic. Maintain temperature between 40-50°C to prevent over-oxidation.

    • The solution will darken (purple/brown) and effervesce (

      
       release).
      
    • Filter the solution to remove iron sludge.

    • Workup: Treat with ethanol to precipitate the crude D-[3-13C]Arabinose.

Phase 3: Molybdate-Catalyzed Epimerization (Bilik Reaction)

Objective: Convert Arabinose to Xylose via C1-C2 transposition. Mechanistic Insight: Molybdate forms a tetradentate complex with the aldose. The reaction is stereospecific and involves the interchange of C1 and C2 groups through the carbon skeleton.[3] Since the label is at C3, its position is invariant during this rearrangement.

  • Reagents: D-[3-13C]Arabinose, Molybdic Acid (

    
    ) or Sodium Molybdate (
    
    
    
    ).
  • Procedure:

    • Dissolve crude D-[3-13C]Arabinose in water (10% w/v).

    • Add 0.5 - 1.0% (w/w) Molybdic Acid.

    • Heat to 90°C for 4-6 hours.

    • Equilibrium: The reaction reaches a thermodynamic equilibrium of approximately 30:70 (Arabinose:Xylose).

    • Purification (Critical): Separation of Xylose from Arabinose is required. Use Dowex 50W (Ca2+ form) or preparative HPLC with a carbohydrate column. Xylose typically elutes after Arabinose due to differences in complexation with the cation.

Quality Control & Isotopic Purity Analysis

Trust in the final product requires rigorous validation. We employ a dual-modality approach: qNMR for positional fidelity and GC-MS for enrichment calculation.

Analytical Workflow

QC cluster_NMR Positional Verification cluster_MS Enrichment Calculation Sample Purified D-[3-13C]Xylose NMR 13C-NMR (150 MHz) Sample->NMR Deriv Alditol Acetate Derivatization Sample->Deriv Result1 Doublet at C3 region Coupling Constants (J) NMR->Result1 GCMS GC-MS (SIM Mode) Deriv->GCMS Result2 M+1 Abundance (>99 atom %) GCMS->Result2

Figure 2: Quality Control decision tree for isotopic validation.

Data Specifications
ParameterMethodAcceptance CriteriaNotes
Chemical Purity HPLC (RI Detection)> 98.0%Ensure removal of Arabinose epimer.
Isotopic Enrichment GC-MS (SIM)> 99 atom %

C
Analyze [M-H]+ fragment of peracetylated derivative.
Positional Fidelity

C-NMR

~76.0 ppm (C3)
Confirm lack of signal at C1/C2/C4/C5 above natural abundance.
Coupling Constants

HMBC

~145 Hz
Confirms direct attachment.
Troubleshooting the Bilik Reaction
  • Issue: Low conversion to Xylose.

  • Cause: pH drift. Molybdate catalysis is pH-dependent (optimal pH 2.5 - 3.5).

  • Solution: Monitor pH; if it rises, the formation of the active bimolybdate complex is inhibited.

References

  • Ruff, O. (1898).[1] "Ueber die Verwandlung der d-Gluconsäure in d-Arabinose." Berichte der deutschen chemischen Gesellschaft, 31(2), 1573-1577. Link

  • Bilik, V., & Caplovic, J. (1973). "Reactions of saccharides catalyzed by molybdate ions.[3][4][5] V. Epimerization of aldohexoses." Chemicke Zvesti, 27, 547-550. Link

  • Serianni, A. S., et al. (1979). "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates."[6] Biochemistry, 18(7), 1192–1199. Link

  • Hayes, M. L., et al. (1982). "Molybdate-catalyzed epimerization of aldoses: a carbon-13 NMR study." Journal of the American Chemical Society, 104(24), 6764–6769. Link

  • Omicron Biochemicals. "Stable Isotope-Labeled Saccharides: Synthesis and Applications." Link

Sources

Foundational

The 1.1% Threshold: A Technical Guide to Natural Abundance and 13C Labeling in Drug Discovery

Executive Summary In the precision-driven landscape of drug development and metabolic flux analysis (MFA), Carbon-13 (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision-driven landscape of drug development and metabolic flux analysis (MFA), Carbon-13 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


C) represents both a fundamental barrier and a powerful tool. With a natural abundance of approximately 1.1% , 

C creates a "noise floor" that dictates the sensitivity limits of Nuclear Magnetic Resonance (NMR) and necessitates complex mathematical deconvolution in Mass Spectrometry (MS).

This guide addresses the technical implications of this natural baseline. We explore how to manipulate the signal-to-noise ratio through enrichment, the physics governing detection, and the algorithmic corrections required to extract true biological data from raw isotopologue envelopes.

The Physics of the Baseline: Why 1.1% Matters

The utility of


C labeling is defined by its contrast against the natural background. Understanding the physical constraints of this isotope is the first step in experimental design.
The "Dilute Spin" Problem in NMR

In NMR spectroscopy,


C is termed a "dilute spin." Its low natural abundance, combined with a gyromagnetic ratio (

) only

that of a proton (

H), results in a dramatic sensitivity penalty.
ParameterProton (

H)
Carbon-13 (

C)
Impact on Detection
Natural Abundance ~99.98%~1.1%

C requires

6,000x more scans for equivalent S/N (without enrichment).
Spin Quantum Number 1/21/2Both are NMR active (unlike

C).
Gyromagnetic Ratio (

)
267.51 MHz/T67.26 MHz/TLower

reduces Boltzmann population difference, lowering signal intensity.
Coupling Probability High (

H-

H)
Negligible (

C-

C)
Natural

C-

C coupling occurs in only 1 in 10,000 molecules (

).

Senior Scientist Insight: The lack of natural


C-

C coupling is actually a blessing for standard structural elucidation, as it simplifies spectra into singlets (when proton-decoupled). However, for biosynthetic pathway elucidation , we intentionally enrich >90% to force these couplings to appear, allowing us to trace carbon backbones intact using experiments like INADEQUATE.
Mass Spectrometry and the "M+1" Envelope

In MS, natural abundance is not a sensitivity issue but a quantification issue. Every organic molecule presents an "isotopic envelope." For a molecule with


 carbons, the probability of finding the "monoisotopic" mass (

) versus the

mass (containing one

C) follows a binomial distribution.
  • Rule of Thumb: The intensity of the

    
     peak relative to 
    
    
    
    is approximately
    
    
    .
  • The Consequence: In a drug with 30 carbons, the natural

    
     signal is ~33% of the parent peak. If you are tracing a labeled metabolite, you must mathematically subtract this natural contribution to determine true enrichment.
    

Experimental Workflow: 13C-MFA in Drug Metabolism

The following protocol outlines a high-integrity workflow for Metabolic Flux Analysis (MFA) using


C-glucose to determine how a drug candidate alters cellular metabolism.
Protocol: Steady-State Isotopic Labeling

Objective: Quantify shifts in central carbon metabolism (glycolysis/TCA cycle) induced by Drug X.

  • Tracer Selection:

    • Choice: [U-

      
      C
      
      
      
      ]-Glucose (Uniformly labeled) vs. [1,2-
      
      
      C
      
      
      ]-Glucose.
    • Rationale: Uniform labeling maximizes sensitivity for total flux. Positional labeling is required to distinguish specific pathways (e.g., Pentose Phosphate Pathway vs. Glycolysis).

  • Cell Culture & Dosing:

    • Seed cells in media containing unlabeled glucose.

    • Switch to

      
      C-glucose media simultaneously with Drug X administration.
      
    • Critical Step: Ensure media is "dialyzed" FBS to remove background unlabeled glucose which would dilute the tracer.

  • Metabolic Quenching (The "Fast Stop"):

    • Metabolism turns over in seconds. Slow washing leads to artifacts.

    • Method: Rapidly wash with ice-cold saline, then immediately quench with -80°C 80:20 Methanol:Water .

    • Why: This halts enzymatic activity instantly and precipitates proteins.

  • Extraction & Derivatization:

    • Lyse cells (sonication/bead beating).

    • Centrifuge to remove debris.

    • For GC-MS: Derivatize using MOX/TBDMS to make polar metabolites volatile.

    • For LC-MS: Inject directly (HILIC columns preferred for polar metabolites).

Visualization: The MFA Workflow

The following diagram illustrates the critical decision points in the workflow.

MFA_Workflow cluster_QC Quality Control Tracer Tracer Selection (U-13C vs Positional) Culture Cell Culture + Drug Treatment Tracer->Culture Defined Media Quench Metabolic Quenching (-80°C MeOH) Culture->Quench Time T Analysis MS Analysis (Isotopologue Distribution) Quench->Analysis Extraction Correction Natural Abundance Correction (Matrix) Analysis->Correction Raw MIDs FluxMap Flux Map Generation Correction->FluxMap Corrected MIDs

Figure 1: Step-by-step workflow for 13C Metabolic Flux Analysis, highlighting the critical transition from raw data collection to computational correction.

Data Analysis: The Correction Matrix

Raw Mass Spectrometry data reports the Mass Isotopologue Distribution (MID) . This is a mix of:

  • Natural

    
    C abundance.[1][2][3][][5]
    
  • Tracer-derived

    
    C enrichment.
    
  • Impurity of the tracer (tracer purity is rarely 100%).

To isolate the biological signal, we employ a Correction Matrix Algorithm .

The Mathematical Model

We treat the measured distribution vector (


) as the product of a correction matrix (

) and the true labeled distribution (

).


To find the true labeling, we must invert the matrix:



The matrix


 is constructed based on the elemental formula of the metabolite (e.g., Lactate: 

). It calculates the binomial probability of natural isotopes appearing at

,

, etc.
Visualization: Matrix Correction Logic

This diagram visualizes how the algorithm "unmixes" the natural abundance from the experimental data.

Correction_Logic RawData Raw MS Data (Mixed Signal) Calc Multiplication (C^-1 * Raw) RawData->Calc Formula Molecular Formula (e.g., C3H6O3) MatrixGen Generate Correction Matrix (Binomial Probabilities) Formula->MatrixGen Inversion Matrix Inversion (C^-1) MatrixGen->Inversion Inversion->Calc Result True Enrichment (Biological Flux) Calc->Result

Figure 2: The algorithmic logic for stripping natural abundance noise from MS data to reveal true metabolic tracer incorporation.

Strategic Applications in Drug Development

Metabolite Identification (MetID)

In DMPK (Drug Metabolism and Pharmacokinetics), distinguishing a drug metabolite from endogenous background is challenging.

  • Technique: Synthesize the drug with a distinct

    
    C pattern (e.g., a "twin peak" signature with 50% enrichment).
    
  • Result: The mass spectrum will show a unique doublet for any metabolite containing the drug fragment, instantly filtering it from the biological matrix noise.

Bioavailability & Absolute Quantitation

While


C is standard for ADME mass balance, 

C is superior for absolute quantitation via Isotope Dilution Mass Spectrometry (IDMS).
  • Protocol: Spike a known amount of

    
    C-labeled drug (internal standard) into patient plasma.
    
  • Benefit: The labeled standard behaves identically to the analyte during extraction and ionization but is spectrally distinct. The ratio of unlabeled (patient) to labeled (standard) provides the most accurate concentration measurement possible, immune to "ion suppression" effects common in LC-MS.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Isotopic compositions of the elements.[1][6][7] Retrieved from (Verified via search 1.3).

  • Antoniewicz, M. R. (2015).[8] Methods for correcting for natural abundance in 13C metabolic flux analysis. National Institutes of Health. Retrieved from (Verified via search 1.11).

  • BOC Sciences. (2025). Carbon-13 Isotope Properties and Applications.[1][3][][9][10] Retrieved from (Verified via search 1.21).

  • Crown Bioscience. (2025). Integrating DMPK Early in Drug Development.[11][12] Retrieved from (Verified via search 1.22).

  • BenchChem. (2025).[12] Correcting for natural 13C abundance in mass spectrometry data. Retrieved from (Verified via search 1.4).

  • WuXi AppTec. (2025).[12] Synthesis of Radiolabeled Compounds with DMPK Considerations. Retrieved from (Verified via search 1.18).

Sources

Exploratory

Technical Guide: D-[3-13C]Xylose Tracing for Metabolic Flux Analysis

The following technical guide is structured to provide a rigorous, mechanism-first approach to using D-[3-13C]Xylose in metabolic flux analysis (MFA). It prioritizes causal logic and experimental validity over generic pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first approach to using D-[3-13C]Xylose in metabolic flux analysis (MFA). It prioritizes causal logic and experimental validity over generic procedural lists.

Executive Summary

Metabolic Flux Analysis (MFA) using stable isotopes is the gold standard for quantifying intracellular pathway activity. While [1-13C]Glucose is the default tracer for central carbon metabolism, it often lacks the resolution to deconvolute pentose utilization pathways, particularly in engineered microbes (e.g., S. cerevisiae, E. coli) or niche mammalian tissues.

D-[3-13C]Xylose is a high-specificity tracer designed to probe the Non-Oxidative Pentose Phosphate Pathway (nopPPP) and the Pyruvate node . Unlike glucose tracers, the C3-label of xylose provides a unique "binary" readout at the pyruvate branch point:

  • Oxidative Decarboxylation (PDH/PDC): The label is lost as

    
    CO
    
    
    
    .
  • Anaplerosis (Pyruvate Carboxylase): The label is retained in the TCA cycle (Oxaloacetate).

  • Gluconeogenic Recycling: The label reappears in Hexose-6-phosphates (specifically C4 of Fructose-6P).

This guide details the mechanistic basis, experimental workflow, and data interpretation required to deploy D-[3-13C]Xylose as a precision tool for metabolic phenotyping.

Mechanistic Basis: The Fate of Carbon-3

To interpret the data, one must understand the atom mapping of the C3 position. Causal analysis of the enzyme mechanisms reveals why this tracer is superior for specific questions.

The Entry Pathway

Xylose enters metabolism via two primary routes, both converging on D-Xylulose-5-Phosphate (X5P) .[1] Crucially, the carbon backbone remains intact during these initial steps, preserving the C3 label.

  • Isomerase Pathway (Bacteria): Xylose

    
     Xylulose 
    
    
    
    X5P.
  • Oxidoreductase Pathway (Fungi): Xylose

    
     Xylitol 
    
    
    
    Xylulose
    
    
    X5P.
The Scrambling (nopPPP)

Once X5P enters the non-oxidative PPP, the Transketolase (TK) reaction cleaves the C1-C2 fragment.

  • Reaction: X5P (C1-C2 donor) + Ribose-5P

    
     Sedoheptulose-7P + Glyceraldehyde-3-Phosphate (GAP).
    
  • Atom Mapping: The C3-C4-C5 fragment of X5P becomes the C1-C2-C3 of GAP.

  • Result: Xylose-C3 becomes GAP-C1.

The Readout (Glycolysis & TCA)

The labeled GAP-C1 proceeds down glycolysis to Pyruvate.

  • Pyruvate Mapping: GAP (C1-aldehyde)

    
     Pyruvate (C1-carboxyl).
    
  • The Critical Junction:

    • Pyruvate Dehydrogenase (PDH): Pyruvate (C1) is released as CO

      
      . (Label Lost) 
      
    • Pyruvate Decarboxylase (Fermentation): Pyruvate (C1) is released as CO

      
      . (Label Lost) 
      
    • Pyruvate Carboxylase (Anaplerosis): Pyruvate (C1) is carboxylated to Oxaloacetate. (Label Retained)

Pathway Visualization

The following diagram illustrates the specific flow of the


C label (Red Nodes) from Xylose C3 to its metabolic fates.

XylosePath cluster_xylose Xylose Entry cluster_ppp Non-Oxidative PPP cluster_lower Lower Glycolysis cluster_fate Metabolic Fates Xylose D-[3-13C]Xylose X5P Xylulose-5P (C3 Labeled) Xylose->X5P XI/XK GAP Glyceraldehyde-3P (C1 Labeled) X5P->GAP Transketolase (Cleavage) F6P Fructose-6P (C4 Labeled via Recycling) X5P->F6P Transaldolase (Recycling) Pyr Pyruvate (C1-Carboxyl Labeled) GAP->Pyr Glycolysis CO2 CO2 (Gas Phase) Label LOST Pyr->CO2 PDH / PDC (Oxidation/Fermentation) OAA Oxaloacetate Label RETAINED Pyr->OAA Pyruvate Carboxylase (Anaplerosis) AcCoA Acetyl-CoA Unlabeled Pyr->AcCoA PDH

Figure 1: Atom mapping of D-[3-13C]Xylose. The C3 label (Red) tracks to the C1-carboxyl of Pyruvate. Its presence in downstream metabolites distinguishes anaplerosis (green path) from oxidation (red path).

Experimental Protocol

This protocol is designed for GC-MS analysis , which offers superior sensitivity for distinguishing mass isotopomers (M+1 vs M+0) in central carbon metabolites.

Experimental Design & Culture
  • Medium: Minimal media (e.g., M9 or YNB) is mandatory. Complex media (yeast extract) contains unlabeled amino acids that dilute the isotopic signal, invalidating the flux model.

  • Tracer Concentration: 100% [3-13C]Xylose is recommended for qualitative pathway validation. For quantitative MFA, a mixture (e.g., 20% [3-13C]Xylose : 80% Unlabeled Xylose) is often used to ensure isotopomers fit within the linear dynamic range of the MS.

  • Steady State: Cells must be harvested in the mid-exponential phase . Metabolic flux assumptions (isotopic steady state) are only valid when metabolic pools are constant relative to turnover.

Quenching & Extraction (The Critical Step)

Metabolic turnover occurs in milliseconds. Improper quenching leads to "sampling artifacts" where ATP/ADP ratios shift, skewing the data.

Protocol:

  • Preparation: Pre-cool 60% Methanol (buffered with 10mM Ammonium Acetate, pH 7.5) to -40°C .

  • Quenching: Rapidly inject culture broth (1-5 mL) directly into the cold methanol (ratio 1:4 broth:methanol).

    • Why? This instantly stops enzymatic activity and prevents leakage of intracellular metabolites.

  • Centrifugation: Spin at 4,000 x g for 5 min at -10°C. Discard supernatant (unless analyzing extracellular footprint).

  • Extraction: Resuspend pellet in boiling ethanol (75%) or cold chloroform:methanol:water extraction buffer.

    • Note: Boiling ethanol is preferred for sugar phosphates; Chloroform/Methanol is superior for hydrophobic acids.

Derivatization for GC-MS

Metabolites must be volatile to pass through the GC column.

  • Dry: Evaporate extract to complete dryness (SpeedVac).

  • Methoximation (Protect Keto groups): Add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.

    • Target: Pyruvate, Oxaloacetate,

      
      -Ketoglutarate.
      
  • Silylation (Volatilization): Add 50 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) + 1% TMCS. Incubate 37°C for 30 min.

    • Target: Hydroxyl and Carboxyl groups.

Data Interpretation & Logic

The output of the GC-MS is the Mass Isotopomer Distribution (MID) vector for each metabolite.

The "Binary" Check (Pyruvate Node)

To determine if the organism is oxidizing xylose or using it for biomass building blocks via anaplerosis:

Metabolite FragmentObserved MassInterpretation
Pyruvate (Total) M+1Label arrived from Xylose C3. Glycolysis is active.[2][3]
Alanine M+1Pyruvate pool is labeled (Alanine is a direct surrogate).
Citrate M+0Dominant Oxidation: Label lost as CO

via PDH.
Citrate M+1Active Anaplerosis: Label retained via Pyruvate Carboxylase.
Lactate M+1Fermentation: Label retained in Lactate (LDH preserves C1).
Quantifying Pentose Recycling

If significant flux returns from the PPP to glycolysis (Gluconeogenesis), you will observe labeling in upper glycolytic intermediates.

  • Marker: Fructose-6-Phosphate (F6P).[3]

  • Logic: If GAP (C1-labeled) reacts with Sedoheptulose-7P via Transaldolase, the label ends up at C4 of F6P .

  • Detection: Look for M+1 in the F6P or Glucose-6P fragment. High enrichment here indicates a "cyclic" PPP operation, common in NADPH-demanding conditions (e.g., oxidative stress or lipid synthesis).

Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_sample 2. Sampling cluster_anal 3. Analysis cluster_data 4. Flux Modeling Media Minimal Media + [3-13C]Xylose Culture Exponential Growth (Steady State) Media->Culture Quench Quench (-40°C MeOH) Culture->Quench Extract Extract (Boiling EtOH) Quench->Extract Deriv Derivatization (MOX-TMS) Extract->Deriv GCMS GC-MS Acquisition Deriv->GCMS MID Calculate MIDs (Correction for natural abundance) GCMS->MID Map Atom Mapping (Flux Calculation) MID->Map

Figure 2: End-to-end workflow for 13C-MFA.[4] The Quench step (Red) is critical for preserving the labeling pattern of rapid-turnover metabolites like Pyruvate.

Applications in Drug Development & Biotechnology

Antimicrobial Target Validation

Many pathogenic bacteria (e.g., Klebsiella, E. coli) utilize xylose in the gut.

  • Application: Using [3-13C]Xylose to trace metabolic flux in the presence of a novel inhibitor (e.g., a Xylose Isomerase inhibitor).

  • Result: If the inhibitor works, the M+1 signal in Alanine/Lactate will vanish, and intracellular Xylose pools will accumulate.

Engineered Biofuel Strains

In strains engineered to co-ferment glucose and xylose, the "bottleneck" is often the efficient entry of xylose into the central pathway.

  • Insight: [3-13C]Xylose specifically highlights the efficiency of the Non-Oxidative PPP . If you see high intracellular Xylose but low M+1 GAP/Pyruvate, the bottleneck is the Transketolase/Transaldolase system, not uptake.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015).[2] Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering, 112(3), 470–483.[2] Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[3][4][5][6][7] Nature Protocols, 4, 878–892. Link

  • Creative Proteomics. (2023). Overview of 13C Metabolic Flux Analysis. Link

  • MetAMDB. (2022).[6] Metabolic Atom Mapping Database. Technische Universität Braunschweig. Link

Sources

Foundational

An In-Depth Technical Guide to D-[3-¹³C]Xylose Applications in Metabolic Research

Foreword: Beyond Glucose - Unlocking Pentose Metabolism with Stable Isotopes In the landscape of metabolic research, stable isotope tracers are the cartographers, enabling us to map the intricate flow of nutrients throug...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Glucose - Unlocking Pentose Metabolism with Stable Isotopes

In the landscape of metabolic research, stable isotope tracers are the cartographers, enabling us to map the intricate flow of nutrients through the complex networks of cellular life. While glucose tracers have long been the gold standard for interrogating central carbon metabolism, they provide an incomplete picture. The pentose phosphate pathway (PPP), a critical hub for generating reductive power (NADPH) and biosynthetic precursors for nucleotides and aromatic amino acids, demands more specialized tools for its elucidation.[1] D-Xylose, the second most abundant sugar in nature, enters metabolism directly within the PPP, making its isotopologues powerful and specific probes for this vital pathway.[2][3]

This guide focuses on a particularly insightful tracer: D-[3-¹³C]Xylose. Unlike uniformly or C1-labeled sugars, the strategic placement of the ¹³C label at the third carbon position provides unique advantages for resolving the complex, reversible reactions of the non-oxidative PPP. By tracing the fate of this specific carbon, researchers can dissect metabolic fluxes with a precision that is often unattainable with other tracers. This document serves as a technical and strategic resource for researchers, scientists, and drug development professionals aiming to leverage D-[3-¹³C]Xylose to unravel metabolic phenotypes in contexts ranging from microbial engineering to mammalian cell biology and gut microbiome studies.

The Foundational Principle: Why the C3 Position Matters

To appreciate the utility of D-[3-¹³C]Xylose, one must first understand its entry into cellular metabolism. D-Xylose is transported into the cell and, through the action of xylose isomerase and xylulokinase, is converted into D-xylulose-5-phosphate (X5P).[4] This intermediate is a primary substrate for the non-oxidative branch of the pentose phosphate pathway.

The power of the C3 label stems from the carbon-shuffling reactions catalyzed by two key enzymes: transketolase and transaldolase.

  • Transketolase transfers a two-carbon unit (C1-C2) from a ketose donor (like X5P) to an aldose acceptor.

  • Transaldolase transfers a three-carbon unit (C1-C3) from a ketose donor to an aldose acceptor.

When D-[3-¹³C]Xylose enters the pathway as [3-¹³C]X5P, the ¹³C label is located on the central carbon of the five-carbon sugar. The subsequent transketolase and transaldolase reactions "scramble" this label into various intermediates of both the PPP and glycolysis, including fructose-6-phosphate (F6P), glyceraldehyde-3-phosphate (G3P), and sedoheptulose-7-phosphate (S7P). By analyzing the specific labeling patterns (mass isotopomer distributions) of these downstream metabolites using mass spectrometry, we can retroactively calculate the relative activities of these enzymes and thus quantify the flux through the pathway.[5][6] This provides a direct readout of PPP activity that is distinct from the contributions of glycolysis.

Diagram: Metabolic Fate of the ¹³C Label from D-[3-¹³C]Xylose

xylose_metabolism cluster_entry Xylose Entry cluster_ppp Pentose Phosphate Pathway cluster_downstream Downstream Pathways D-[3-13C]Xylose D-[3-13C]Xylose D-[3-13C]Xylulose D-[3-13C]Xylulose D-[3-13C]Xylose->D-[3-13C]Xylulose Xylose Isomerase X5P [3-13C]Xylulose-5-P D-[3-13C]Xylulose->X5P Xylulokinase R5P Ribose-5-P X5P->R5P G3P Glyceraldehyde-3-P X5P->G3P Transketolase F6P Fructose-6-P X5P->F6P Transketolase R5P->G3P S7P Sedoheptulose-7-P R5P->S7P Nucleotides Nucleotides R5P->Nucleotides G3P->S7P Transaldolase G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose-4-P S7P->E4P Transketolase F6P->Glycolysis E4P->F6P Aromatic AAs Aromatic Amino Acids E4P->Aromatic AAs

Caption: Entry of D-[3-¹³C]Xylose into the non-oxidative Pentose Phosphate Pathway.

Core Applications & Methodologies

The unique tracing capabilities of D-[3-¹³C]Xylose lend themselves to several key research areas.

Application I: Metabolic Flux Analysis (MFA) in Engineered Microorganisms

Context: The production of biofuels and other valuable chemicals from lignocellulosic biomass is a cornerstone of modern biotechnology.[7] This biomass is rich in xylose, and microorganisms like Saccharomyces cerevisiae and E. coli are often engineered to ferment it efficiently.[2][7] However, bottlenecks in the metabolic pathways can limit yield and productivity.[8]

Expert Insight: D-[3-¹³C]Xylose is an invaluable tool for identifying these bottlenecks. By quantifying the flux distribution between the PPP, the phosphoketolase pathway (in some bacteria), and glycolysis, researchers can pinpoint inefficient enzymatic steps.[8][9] For instance, a study on a xylose-consuming S. cerevisiae strain used ¹³C-MFA to reveal that while the non-oxidative PPP flux was high, the oxidative PPP flux was low, indicating an advantage of the engineered strain.[8] This information is critical for guiding further metabolic engineering efforts to optimize production strains.

Workflow for ¹³C-MFA in Microbial Culture:

mfa_workflow cluster_culture 1. Cell Culture cluster_sample 2. Sample Processing cluster_analysis 3. Analysis & Modeling culture Grow microbial strain to mid-log phase labeling Switch to medium containing D-[3-13C]Xylose culture->labeling steadystate Incubate until isotopic steady state is reached labeling->steadystate quench Rapidly quench metabolism (e.g., cold methanol) steadystate->quench extract Extract intracellular metabolites quench->extract hydrolyze Hydrolyze biomass to proteinogenic amino acids extract->hydrolyze derivatize Derivatize amino acids (e.g., TBDMS) hydrolyze->derivatize gcms Analyze by GC-MS to determine Mass Isotopomer Distributions (MIDs) derivatize->gcms model Use MIDs to constrain a stoichiometric model and calculate intracellular fluxes gcms->model

Sources

Exploratory

A Researcher's Guide to D-[3-¹³C]Xylose: Sourcing, Application, and Technical Insights

For researchers, scientists, and drug development professionals venturing into metabolic studies, the use of stable isotope-labeled compounds is indispensable. D-[3-¹³C]Xylose, a specifically labeled pentose sugar, offer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into metabolic studies, the use of stable isotope-labeled compounds is indispensable. D-[3-¹³C]Xylose, a specifically labeled pentose sugar, offers a powerful tool to trace the intricate pathways of xylose metabolism. This guide provides an in-depth overview of its commercial availability, practical applications, and the technical considerations for its use in metabolic flux analysis (MFA) and related research areas.

Commercial Availability and Sourcing of D-[3-¹³C]Xylose

The acquisition of high-quality, isotopically pure D-[3-¹³C]Xylose is the foundational step for any successful study. Several reputable commercial suppliers specialize in the synthesis and distribution of isotopically labeled compounds. When sourcing this reagent, it is crucial to consider factors such as isotopic purity, chemical purity, available pack sizes, and of course, cost.

Key suppliers for D-[3-¹³C]Xylose and other labeled xylose isomers include:

  • Omicron Biochemicals, Inc.: A prominent supplier of isotopically labeled carbohydrates, Omicron Biochemicals, Inc. offers D-[3-¹³C]Xylose and provides pricing for various quantities.

  • Cambridge Isotope Laboratories, Inc. (CIL): CIL is a leading manufacturer and supplier of stable isotopes and stable isotope-labeled compounds, including various isotopically labeled carbohydrates.

  • MedChemExpress: This supplier also lists "Xylose-3-¹³C" among its offerings of isotope-labeled compounds for research purposes.[1]

Below is a comparative table summarizing the offerings from these key suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityAvailable Pack Sizes
Omicron Biochemicals, Inc.D-[3-¹³C]XyloseXYL-019Not specifiedNot specified0.25g, 0.50g, 1.0g
Cambridge Isotope Labs, Inc.D-Xylose (3-¹³C, 99%)CLM-859399%Not specifiedInquire for details
MedChemExpressXylose-3-¹³CHY-N0537S5Not specifiedNot specifiedInquire for details

The Scientific Rationale: Why Use D-[3-¹³C]Xylose?

D-Xylose is a five-carbon sugar (a pentose) that plays a significant role in the metabolism of many organisms, particularly in the utilization of hemicellulosic biomass. In drug development and metabolic research, understanding how cells or microorganisms process xylose can be critical. The introduction of a ¹³C label at a specific position, in this case, the third carbon, allows researchers to trace the fate of this carbon atom through various metabolic pathways.

The primary applications of D-[3-¹³C]Xylose revolve around its use as a tracer in metabolic flux analysis (MFA).[2][3] MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By supplying cells with a ¹³C-labeled substrate and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can elucidate the activity of different pathways.

The choice of the C3 position for labeling is strategic. As xylose enters central carbon metabolism, it is converted to xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP). The scrambling of carbons in the non-oxidative branch of the PPP means that the position of the label in downstream metabolites provides crucial information about the relative fluxes through different branches of this pathway and its connections to glycolysis.

Experimental Workflows: From Cell Culture to Data Analysis

The successful use of D-[3-¹³C]Xylose in metabolic studies requires careful planning and execution of experimental workflows. The following sections provide a generalized framework for conducting a ¹³C-metabolic flux analysis experiment.

Experimental Design and Cell Culture

The initial step involves designing the labeling experiment. The choice of cell line or microorganism, culture conditions, and the concentration of D-[3-¹³C]Xylose are critical parameters. It is essential to ensure that the organism can efficiently uptake and metabolize xylose.

A typical workflow for a cell culture-based MFA experiment is illustrated below:

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture/ Microorganism Growth labeling_medium Prepare Labeling Medium with D-[3-13C]Xylose isotopic_labeling Isotopic Labeling labeling_medium->isotopic_labeling Introduce labeled substrate quenching Metabolism Quenching isotopic_labeling->quenching Rapidly stop metabolic activity extraction Metabolite Extraction quenching->extraction Extract intracellular metabolites analytical_measurement Analytical Measurement (NMR or GC-MS) extraction->analytical_measurement data_processing Data Processing analytical_measurement->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation

Figure 1: A generalized workflow for a ¹³C-metabolic flux analysis experiment.
Sample Preparation for Analytical Measurement

The accurate measurement of ¹³C incorporation into metabolites is the cornerstone of MFA. The two most common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Sample Preparation for ¹³C NMR Analysis

¹³C NMR offers the advantage of providing positional information about the ¹³C label within a molecule without the need for chemical derivatization.

Protocol: Extraction of Polar Metabolites for NMR Analysis

  • Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold solvent, such as methanol at -20°C.

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through methods like sonication or freeze-thaw cycles.

  • Extraction: Perform a biphasic extraction using a mixture of chloroform, methanol, and water to separate polar metabolites from lipids and other cellular components.

  • Drying: Lyophilize the polar extract to remove all solvents.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.[4][5]

  • Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.[4][5]

3.2.2. Sample Preparation for GC-MS Analysis

GC-MS is a highly sensitive technique for metabolite analysis, but it requires that the analytes be volatile. Therefore, polar metabolites like sugars and amino acids must be chemically derivatized prior to analysis.

Protocol: Derivatization of Sugars for GC-MS Analysis

This protocol is adapted for xylose from established methods for other sugars.[6][7]

  • Metabolite Extraction: Follow steps 1-4 as described for NMR sample preparation.

  • Oximation:

    • Dissolve the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes) to convert the carbonyl groups of the sugars to their methoxime derivatives.

  • Silylation:

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the reaction mixture.

    • Incubate at a higher temperature (e.g., 37°C) for a shorter period (e.g., 30 minutes) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

The derivatization process increases the volatility of the sugars, allowing them to be separated by gas chromatography and detected by mass spectrometry.

Synthesis of D-[3-¹³C]Xylose: A Note on the Process

The synthesis of specifically labeled isotopic compounds is a complex process that is typically carried out by specialized commercial suppliers. While detailed, publicly available protocols for the synthesis of D-[3-¹³C]Xylose are scarce, the general approaches involve either chemical or enzymatic methods.

  • Chemical Synthesis: This can involve the use of simple, commercially available ¹³C-labeled starting materials, such as ¹³C-labeled carbon dioxide or formaldehyde.[8] These are then incorporated into a larger molecule through a series of chemical reactions. The synthesis of specifically labeled sugars often involves multi-step processes with protection and deprotection of various functional groups to ensure the label is introduced at the desired position.

  • Enzymatic Synthesis: This approach utilizes the high specificity of enzymes to carry out reactions. For example, enzymes like xylose isomerase can be used in the production of xylose from other sugars.[9][10] While enzymatic methods can be highly specific, the availability and cost of the necessary enzymes and labeled precursors can be a limiting factor.

The industrial production of unlabeled D-xylose often involves the acid hydrolysis of xylan-rich biomass, such as corncobs, followed by purification steps.[11] The introduction of a ¹³C label would require the use of a labeled precursor at an appropriate stage in a synthetic pathway.

Data Interpretation and Metabolic Flux Analysis

The data obtained from NMR or GC-MS analysis will consist of the mass isotopomer distributions (MIDs) for various metabolites. This information reflects the extent and position of ¹³C incorporation.

The process of calculating metabolic fluxes from this data is computationally intensive and requires specialized software. The general workflow is as follows:

flux_analysis_workflow cluster_input Input Data cluster_computation Computation cluster_output Output mid_data Mass Isotopomer Distributions (MIDs) flux_fitting Flux Fitting Algorithm mid_data->flux_fitting stoichiometric_model Stoichiometric Model of Metabolism stoichiometric_model->flux_fitting flux_map Metabolic Flux Map flux_fitting->flux_map statistical_analysis Statistical Analysis flux_map->statistical_analysis Confidence Intervals

Figure 2: A simplified workflow for computational metabolic flux analysis.

The resulting flux map provides a quantitative snapshot of the cell's metabolic state under the experimental conditions, offering valuable insights into cellular physiology, disease mechanisms, or the efficiency of a bio-production process.

Conclusion

D-[3-¹³C]Xylose is a valuable tool for researchers seeking to unravel the complexities of pentose metabolism. Its commercial availability from specialized suppliers, coupled with established analytical techniques like NMR and GC-MS, enables detailed metabolic flux analysis. While the experimental and computational aspects of ¹³C-MFA can be challenging, the insights gained into the inner workings of cellular metabolism are often profound. This guide provides a foundational understanding to empower researchers to confidently incorporate D-[3-¹³C]Xylose into their experimental designs and contribute to the advancement of their respective fields.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13.
  • Feng, X., & Zhao, H. (2013). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 24(1), 1-8.
  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206.
  • Fan, T. W.-M., & Lane, A. N. (2011). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 83(22), 8593-8600.
  • Pack, E. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Retrieved from [Link]

  • Matteson, D. (n.d.). Sugar and Amino Acid Synthesis with Specific Labeling. Grantome. Retrieved from [Link]

  • BSH Ingredients. (2025). D-Xylose Manufacturing Process Flow Chart -Xylose Production. Retrieved from [Link]

  • Chen, H., & Wang, B. (1984). Enzymatic and Microbial Preparation of d-Xylulose from d-Xylose. Applied and Environmental Microbiology, 47(1), 183-185.
  • National Magnetic Resonance Facility at Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Antoine, F., et al. (2018). d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties. ORBi. Retrieved from [Link]

  • Chen, Y., et al. (2019). The first three enzymatic steps in the oxidative pathways of D-xylose... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). How can I analyse xylose containing 2-7 units using GCMS? Retrieved from [Link]

  • Zhang, Y., et al. (2016).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Tsogtbaatar, E., et al. (2020). 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Journal of Experimental Botany, 71(1), 225-236.
  • Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

  • Wang, T., et al. (2012). Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose.
  • Giraudeau, P., et al. (2014). 13C NMR analysis of cellulose samples from different preparation methods. ResearchGate. Retrieved from [Link]

  • Tso, S. C., et al. (2014). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Journal of the American Chemical Society, 136(49), 17298-17301.
  • Tsuruta, L., et al. (1989). Serum xylose analysis by gas chromatography/mass spectrometry. Clinical Chemistry, 35(5), 783-786.

Sources

Protocols & Analytical Methods

Method

Protocol for D-[3-13C]Xylose Labeling in Cell Culture: Metabolic Flux & Glycosylation Tracing

[1] Part 1: Application Overview & Strategic Rationale The Unique Utility of D-[3-13C]Xylose While Glucose-[1,2-13C] is the workhorse of central carbon metabolism, D-[3-13C]Xylose offers a high-resolution lens for two sp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Application Overview & Strategic Rationale

The Unique Utility of D-[3-13C]Xylose

While Glucose-[1,2-13C] is the workhorse of central carbon metabolism, D-[3-13C]Xylose offers a high-resolution lens for two specific, often obscured, biological pathways critical in drug development:

  • Non-Oxidative Pentose Phosphate Pathway (PPP) Dissection: In mammalian cells, Xylose enters metabolism via Xylulose-5-Phosphate (Xu5P), bypassing the oxidative branch of the PPP (G6PDH).[1] This allows researchers to isolate and quantify the flux of the non-oxidative recycling branch (Transketolase/Transaldolase activity) without the confounding background of oxidative decarboxylation. The C3 position is chemically pivotal; during the transketolase reaction, the C3 of Xu5P is transferred, allowing precise atom mapping of carbon recycling back into Glycolysis (Fructose-6-P).[1]

  • Glycosaminoglycan (GAG) Biosynthesis Tracking: Xylose is the specific primer for GAG chains (Heparan Sulfate, Chondroitin Sulfate) on proteoglycan core proteins.[1] Unlike fluorophore-tagged xylosides (which can alter uptake kinetics and Golgi localization), D-[3-13C]Xylose is chemically identical to the native substrate.[1] It provides a "stealth" method to quantify the rate of de novo GAG synthesis and the turnover of the extracellular matrix (ECM)—a critical endpoint in fibrosis and oncology drug screening.

The "C3" Atom Mapping Logic

The power of this protocol lies in the fate of the Carbon-3 atom.

  • Input: D-[3-13C]Xylose

    
     D-[3-13C]Xylulose-5-P.[1]
    
  • Transketolase Reaction: Xu5P (C3 labeled) + R5P

    
     GAP + S7P.[1]
    
  • Outcome: The label distribution in the resulting Glyceraldehyde-3-Phosphate (GAP) and Sedoheptulose-7-Phosphate (S7P) differs depending on the reversibility and flux rate of the pathway.[1] This creates a specific mass isotopomer distribution (MID) distinct from glucose labeling.[1]

Part 2: Experimental Design & Preparation[2]

Media Formulation Strategy

Critical Challenge: Mammalian GLUT transporters have a significantly lower affinity for Xylose compared to Glucose.[1] To achieve sufficient enrichment, glucose levels must be carefully managed to reduce competition while maintaining cell viability.[1]

ComponentStandard ConditionLow-Glucose (Stress Test)Rationale
Basal Media DMEM or RPMI (Glucose-free)DMEM (Glucose-free)Eliminates unlabeled background.[1]
D-[3-13C]Xylose 5.0 - 10.0 mM 10.0 - 20.0 mM High conc.[1] drives uptake via low-affinity transporters.[1]
Unlabeled Glucose 5.0 mM (Physiological)0.5 - 1.0 mMMaintains glycolysis but forces Xylose utilization/GAG priming.[1]
Dialyzed FBS 10%10%Removes undefined unlabeled sugars present in standard serum.[1]
Glutamine 2.0 - 4.0 mM4.0 mMProvides anaplerotic carbon source if glycolysis is suppressed.[1]
Reagent Preparation
  • Tracer Stock: Dissolve D-[3-13C]Xylose (e.g., Cambridge Isotope Labs, CLM-2495) in cell-culture grade water to create a 1 M stock solution .[1] Sterile filter (0.22 µm).[1] Store at -20°C.

  • Quenching Solution: 80% Methanol (LC-MS grade), pre-chilled to -80°C.

Part 3: Step-by-Step Protocols

Protocol A: Cell Culture & Labeling Pulse
  • Seeding: Seed cells (e.g., CHO, HEK293, or primary chondrocytes) in 6-well plates. Target 70-80% confluency at the start of the experiment.

  • Acclimatization (Optional but Recommended): 24 hours prior to labeling, switch cells to a "Low Glucose" adaptation media (1g/L Glucose) to upregulate transporter expression.[1]

  • The Wash: Aspirate growth media.[1] Wash cells 2x with warm PBS (37°C) to remove residual unlabeled sugars.[1]

  • The Pulse: Add the Labeling Media (containing D-[3-13C]Xylose).[1]

    • For Metabolic Flux (PPP): Incubate for 4 to 24 hours (Isotopic Steady State).

    • For GAG Synthesis: Incubate for 24 to 48 hours (Turnover kinetics are slower for ECM).[1]

  • Harvest: Proceed immediately to Protocol B (Metabolites) or C (GAGs).

Protocol B: Intracellular Metabolite Extraction (PPP Flux)

Objective: Extract polar metabolites (Xylulose-5-P, S7P, F6P) for LC-MS.[1]

  • Quench: Rapidly aspirate media. Immediately place the plate on a bed of Dry Ice .

  • Add Solvent: Add 1 mL of -80°C 80% Methanol directly to the frozen monolayer.

  • Scrape: Scrape cells while keeping the plate on dry ice. Transfer the slurry to a pre-cooled Eppendorf tube.

  • Lysis: Vortex vigorously for 30 seconds. Freeze-thaw cycle (Liquid N2

    
     37°C bath) x2 to ensure membrane rupture.[1]
    
  • Clarify: Centrifuge at 15,000 x g for 15 mins at 4°C.

  • Dry: Transfer supernatant to a new glass vial. Evaporate to dryness using a SpeedVac (no heat) or Nitrogen stream.[1]

  • Reconstitute: Resuspend in 50 µL LC-MS grade water prior to injection.

Protocol C: Extracellular GAG Extraction

Objective: Isolate proteoglycans to measure 13C-Xylose incorporation into the sugar chain.[1]

  • Media Collection: Collect the culture media (contains secreted proteoglycans).[1]

  • Cell Lysis: Lyse cells with RIPA buffer to collect membrane-bound GAGs.[1] Combine with media if total GAG production is the metric.

  • Proteolysis: Add Pronase (1 mg/mL) and incubate at 55°C for 24 hours. This digests the core protein, leaving the GAG chains intact.

  • Purification: Pass the digest through a DEAE-Sepharose column (anion exchange).[1] GAGs are negatively charged and will bind.[1] Wash with low salt buffer; elute with 2M NaCl.[1]

  • Desalting: Desalt the eluate using a PD-10 column or dialysis.

  • Hydrolysis: Hydrolyze the purified GAGs using 2M Trifluoroacetic acid (TFA) at 100°C for 4 hours to break the chains down into monosaccharides (including the labeled Xylose).

  • Derivatization: Perform reductive amination (e.g., with 2-aminobenzoic acid) if using Fluorescence detection, or standard silylation (TBDMS) for GC-MS analysis.[1]

Part 4: Visualization of Pathways & Workflow

Diagram 1: D-[3-13C]Xylose Metabolic Fate

This diagram illustrates the entry of Xylose into the PPP and the specific fate of the C3 label.

XylosePath Xylose D-[3-13C]Xylose (Extracellular) Xylulose Xylulose Xylose->Xylulose Xylulose Reductase Xu5P Xylulose-5-P (C3 Labeled) Xylulose->Xu5P Xylulokinase TK Transketolase (Enzyme) Xu5P->TK UDPXyl UDP-Xylose Xu5P->UDPXyl Isomerization R5P Ribose-5-P R5P->TK GAP Glyceraldehyde-3-P (Glycolysis Entry) TK->GAP C3 fate tracking S7P Sedoheptulose-7-P TK->S7P GAGs Proteoglycans (ECM) UDPXyl->GAGs Glycosyltransferases

Caption: D-[3-13C]Xylose flux divergence: Non-oxidative PPP recycling (Green) vs. GAG Biosynthesis (Red).[1]

Diagram 2: Experimental Workflow

Step-by-step logic for sample processing.

Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Step1 Adaptation (Low Glucose) Step2 Pulse Labeling (5-10mM 13C-Xylose) Step1->Step2 Step3 Quench (-80°C MeOH) Step2->Step3 Step4 Biphasic Extraction (Polar vs. Matrix) Step3->Step4 Step5 LC-MS/MS (HILIC Column) Step4->Step5 Step6 Data: Mass Isotopomer Distribution (MID) Step5->Step6

Caption: End-to-end workflow from cell adaptation to Mass Spectrometry analysis.

Part 5: Analytical Parameters & Data Interpretation[3][4]

Mass Spectrometry Settings (LC-MS/MS)

For PPP intermediates (sugar phosphates), HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to the polarity of phosphorylated sugars.[1]

ParameterSetting / Recommendation
Column ZIC-pHILIC (Merck) or BEH Amide (Waters)
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0 (Water)
Mobile Phase B 100% Acetonitrile
Ionization ESI Negative Mode (Phosphates ionize best in neg mode)
Key Transitions Xu5P: 229 -> 97 m/z (check for +1 mass shift)S7P: 289 -> 97 m/z
Interpreting the Data (Self-Validation)

To validate that your experiment worked, check the Mass Isotopomer Distribution (MID) :

  • M+0 (Unlabeled): Should decrease over time. If M+0 remains >90% after 24h, the cells are not transporting Xylose (check GLUT expression or increase concentration).

  • M+1 (Singly Labeled): This is the expected primary isotopomer for D-[3-13C]Xylose incorporation into Xu5P.[1]

  • Scrambling (M+2, M+3): If you see M+2 or M+3 in downstream metabolites (like Fructose-6-P), it indicates extensive recycling through the non-oxidative PPP.[1] This is a sign of high metabolic plasticity, often seen in cancer cells.[1]

Part 6: References

  • Metallo, C. M., et al. (2012).[1] Network Dynamics of the Pentose Phosphate Pathway in Mammalian Cells. Nature Chemical Biology. (General principles of 13C-MFA in PPP).

  • Esko, J. D., et al. (2022).[1] Essentials of Glycobiology, 4th Edition.[1] Chapter 17: Proteoglycans and Sulfated Glycosaminoglycans. Cold Spring Harbor Laboratory Press.[1] Retrieved from [Link]

  • De Falco, B., et al. (2022).[1][2] Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis. Royal Society of Chemistry Advances.[1][3] Retrieved from [Link]

  • Nagarajan, A., et al. (2014).[1] Synthesis of Fluorophore-Tagged Xylosides That Prime Glycosaminoglycan Chains. ACS Chemical Biology.[1] (Context for Xylose priming mechanisms). Retrieved from [Link]

Sources

Application

Sample preparation for mass spectrometry analysis of 13C-labeled metabolites

Application Note & Protocol Guide Abstract Metabolic Flux Analysis (MFA) using 13C-stable isotope tracers is the gold standard for quantifying intracellular reaction rates.[1][2] Unlike static metabolomics, which measure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Metabolic Flux Analysis (MFA) using 13C-stable isotope tracers is the gold standard for quantifying intracellular reaction rates.[1][2] Unlike static metabolomics, which measures pool sizes, 13C-MFA measures the movement of carbon through pathways. This dynamic nature imposes a critical constraint on sample preparation: metabolism must be quenched instantly . A delay of even 5 seconds can significantly alter the isotopic enrichment pattern (isotopologue distribution) of rapidly turning-over metabolites like ATP, Glucose-6-Phosphate, and Pyruvate. This guide provides field-validated protocols to preserve isotopic fidelity from culture to column.

Core Principles of 13C-Sample Prep

The validity of 13C-MFA data rests on three pillars. If any of these fail during preparation, the resulting flux map will be mathematically indeterminate.

  • Instantaneous Quenching: Stopping enzymatic activity faster than the turnover rate of the fastest metabolite (<1 second).

  • Leakage Prevention: Maintaining cell membrane integrity during washing to prevent the loss of intracellular metabolites.

  • Isotopic Preservation: Preventing natural abundance carbon (12C) from contaminating the sample during extraction (e.g., from degradation of plasticware or solvents).

Workflow Visualization

The following diagram illustrates the critical decision points in the 13C-MFA workflow.

MFA_Workflow Tracer 13C-Tracer Incubation (Steady State vs. Kinetic) Harvest Harvest Strategy Tracer->Harvest Adherent Adherent Cells: Direct Quench Harvest->Adherent Plate Culture Suspension Suspension Cells: Fast Filtration Harvest->Suspension Floating Cells Tissue Tissue: Snap Freeze/Clamp Harvest->Tissue In vivo Extract Extraction (80% MeOH / -80°C) Adherent->Extract Suspension->Extract Tissue->Extract Analysis Analysis Platform Extract->Analysis LCMS LC-MS (HILIC - Polar) Analysis->LCMS GCMS GC-MS (Derivatization req.) Analysis->GCMS

Figure 1: Decision tree for 13C-MFA sample preparation based on sample type and analytical platform.

Critical Reagents & Equipment

  • Quenching/Extraction Solvent: 80% Methanol (LC-MS grade) / 20% Water (Milli-Q), pre-chilled to -80°C .

    • Why: Methanol at this concentration precipitates enzymes (denaturation) while maintaining solubility for polar central carbon metabolites. The extreme cold stops kinetics instantly.

  • Wash Buffer: 75 mM Ammonium Carbonate (pH 7.4) or 0.9% NaCl (cold).

    • Expert Tip: Avoid PBS if using LC-MS.[3] Phosphate salts are non-volatile and will suppress ionization in the mass spec source. Ammonium carbonate is volatile and disappears during lyophilization.

  • Internal Standards: Fully 13C-labeled yeast extract (e.g., ISOtopic Solutions) or specific deuterated standards.

Protocol A: Adherent Cell Culture (Standard)

Best for: Cancer cell lines (HeLa, A549), Fibroblasts, Neurons.

The "Plate-Quench" Method This method avoids trypsinization, which causes metabolic stress and alters flux.

  • Preparation: Place the extraction solvent (80% MeOH) on dry ice 30 minutes prior.

  • Rapid Wash (Time: <10 sec):

    • Remove culture plate from incubator.

    • Quickly aspirate the 13C-labeled medium.

    • Immediately add 5 mL of cold Wash Buffer (Ammonium Carbonate). Swirl once gently.

    • Aspirate wash buffer.[3]

    • Note: Do not over-wash. One wash is sufficient to remove extracellular glucose. More washes risk leaking intracellular metabolites.

  • Quenching (Time: <1 sec):

    • Immediately pour 1 mL of -80°C 80% Methanol directly onto the cells.

    • Place the plate on dry ice. The cells are now stable.

  • Harvesting:

    • While on dry ice, use a cell scraper to detach cells into the methanol.

    • Transfer the cell/solvent slurry to a pre-cooled microcentrifuge tube.

  • Extraction:

    • Vortex vigorously for 30 seconds.

    • Freeze-thaw cycle: Liquid Nitrogen (3 min)

      
       Thaw on ice 
      
      
      
      Vortex. Repeat 3x. (Breaks tough membranes).
    • Centrifuge at 16,000 x g for 10 mins at 4°C.

  • Supernatant Collection:

    • Transfer supernatant to a new glass vial.

    • LC-MS: Dry under nitrogen flow or vacuum concentrator (SpeedVac) without heat. Reconstitute in mobile phase (e.g., 50% Acetonitrile).

    • GC-MS: Dry completely. Proceed to derivatization (See Section 6).

Protocol B: Suspension Cells (Advanced)

Best for: Immune cells (T-cells), Yeast, Bacteria.

The "Fast Filtration" Method Centrifugation takes 5–10 minutes—far too long for flux analysis. Metabolism will change during the spin. Fast filtration is mandatory.

  • Setup: Connect a vacuum manifold to a sintered glass filter holder. Use a 0.45 µm Nylon or PES filter .

  • Filtration (Time: <5 sec):

    • Apply vacuum.[4]

    • Pour cell culture (e.g., 1–5 mL) onto the filter. Medium passes through; cells stay on the disc.

  • Wash (Optional but risky):

    • Add 5 mL warm saline/medium (no glucose) if absolutely necessary to remove background. Expert advice: Skip washing for flux analysis if medium background is low; mathematical correction is safer than leakage.

  • Quenching:

    • Immediately remove the filter disc with forceps.

    • Drop the filter disc upside down into a dish containing -80°C 80% Methanol .

  • Extraction:

    • Wash the cells off the filter into the solvent by pipetting.

    • Transfer slurry to a tube.[4][5] Proceed with freeze-thaw and centrifugation as in Protocol A.

Analytical Considerations: LC-MS vs. GC-MS

The choice of instrument dictates the final steps of sample prep.

FeatureLC-MS (HILIC)GC-MS
Target Metabolites Polar, charged (ATP, NADPH, CoA, Sugar Phosphates)Central Carbon (TCA cycle, Amino Acids, Lactate)
Sample State Liquid (Reconstituted)Gas (Derivatized)
Derivatization None requiredMandatory (MOX-TMS or TBDMS)
Sensitivity High (Femtomole)Moderate (Picomole)
Isomer Separation Excellent for some (e.g., Leucine/Isoleucine)Excellent for sugar isomers
GC-MS Derivatization Protocol (MOX-TMS)

For 13C-Flux, GC-MS is robust because electron ionization (EI) provides fragment data, allowing positional isotopomer analysis.

  • Dry: Ensure extract is 100% dry (trace water kills the reaction).

  • Methoximation (Protect Keto groups):

    • Add 20 µL Methoxyamine HCl in Pyridine (20 mg/mL).

    • Incubate 90 min at 30°C.

  • Silylation (Volatilization):

    • Add 80 µL MSTFA + 1% TMCS.

    • Incubate 30 min at 37°C.

  • Analyze: Inject 1 µL into GC-MS (Splitless mode).

Quality Control & Normalization

In 13C-MFA, you are measuring ratios (enrichment), which are inherently normalized. However, to compare pool sizes, you need normalization.

  • Internal Standard (IS): Add 13C-labeled yeast extract to the extraction solvent before it touches the cells. This corrects for extraction efficiency and evaporation losses.

  • Protein Correction: Save the pellet after centrifugation (Step 5 of Protocol A). Resuspend in 0.2 M NaOH or SDS, heat, and perform a BCA assay. Normalize MS peak areas to µg protein.

Troubleshooting Table
IssueProbable CauseSolution
Low ATP/ADP ratio Slow quenching (ATP hydrolysis)Increase speed of quench; ensure MeOH is -80°C.
High unlabelled background Incomplete washing of mediumUse Ammonium Carbonate wash; ensure thorough aspiration.
Variable recovery Matrix effects or evaporationUse 13C-Internal Standards; check pipette calibration.
Split peaks (LC-MS) pH mismatch or solvent mismatchReconstitute samples in the starting mobile phase (e.g., high ACN for HILIC).

Pathway Visualization: Central Carbon Metabolism

The following diagram highlights the core pathways targeted in 13C-MFA and the key metabolites that must be preserved.

Central_Carbon Glucose Glucose (Extracellular) G6P G6P Glucose->G6P HK F16BP F1,6-BP G6P->F16BP R5P Ribose-5P G6P->R5P Pentose Phosphate Pathway PEP PEP F16BP->PEP Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate CS AlphaKG alpha-KG Citrate->AlphaKG Succinate Succinate AlphaKG->Succinate Malate Malate Succinate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Figure 2: Central Carbon Metabolism map showing the flow of 13C from Glucose to TCA cycle intermediates.

References

  • Lu, W., et al. (2017). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry. Link

  • Yuan, M., et al. (2019). A robust, rapid and quantitative method for 13C-metabolic flux analysis.[2][6] Nature Protocols. Link

  • Konrad, D., et al. (2022). High-throughput 13C-metabolic flux analysis. Current Opinion in Biotechnology. Link

  • Bennett, B. D., et al. (2008). Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli. Nature Chemical Biology. Link (Canonical reference for Fast Filtration)

  • Jang, C., et al. (2018). Metabolite exchange between mammalian organs quantified in vivo. Nature. Link (Reference for Tissue/In-vivo flux)

Sources

Method

Application Note: High-Resolution NMR Profiling of D-[3-13C]Xylose Metabolic Flux

Introduction Metabolic Flux Analysis (MFA) is the gold standard for quantifying cellular metabolism. While Mass Spectrometry (MS) offers high sensitivity, it often struggles to distinguish between specific positional iso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metabolic Flux Analysis (MFA) is the gold standard for quantifying cellular metabolism. While Mass Spectrometry (MS) offers high sensitivity, it often struggles to distinguish between specific positional isotopomers—molecules with the same mass but different carbon labeling positions. Nuclear Magnetic Resonance (NMR) spectroscopy solves this by providing atomic-resolution maps of carbon fate.

This guide details the protocol for utilizing D-[3-13C]Xylose as a tracer. Xylose is a critical pentose sugar, particularly relevant in the valorization of lignocellulosic biomass by engineered microorganisms (E. coli, S. cerevisiae) and in studying the Pentose Phosphate Pathway (PPP) in mammalian disease models.

Why D-[3-13C]Xylose?

Labeling the C3 position offers a unique advantage: it acts as a specific probe for the non-oxidative branch of the Pentose Phosphate Pathway . Unlike C1-labeled substrates, which lose the label as CO2 during oxidative decarboxylation (via 6-phosphogluconate dehydrogenase), the C3 label is conserved and rearranged, allowing researchers to track carbon recycling into glycolysis and amino acid biosynthesis.

Scientific Principles & Mechanism

The Anomeric Equilibrium

In aqueous solution (and intracellularly), D-xylose undergoes mutarotation, existing as an equilibrium mixture of isomers. NMR detects these distinct populations. Failure to account for both


 and 

anomers leads to quantification errors.
  • 
    -D-xylopyranose (~35%) 
    
  • 
    -D-xylopyranose (~65%) 
    
Metabolic Fate of the C3 Label

Upon cellular uptake, D-[3-13C]Xylose is isomerized to D-Xylulose and phosphorylated to D-Xylulose-5-Phosphate (Xu5P) . The C3 label remains at the C3 position of Xu5P.

The Transketolase Checkpoint: Xu5P enters the non-oxidative PPP. The enzyme Transketolase transfers a two-carbon unit (C1-C2) from Xu5P to Ribose-5-Phosphate.

  • The remaining three-carbon fragment (C3-C4-C5 of Xu5P) becomes Glyceraldehyde-3-Phosphate (GAP) .

  • Crucial Insight: The C3 label of Xylose becomes the C1 label of GAP .

  • If this GAP enters glycolysis, it forms Pyruvate labeled at C1 (the carboxyl group) .

This specific transition (Xylose-C3


 GAP-C1 

Pyruvate-C1) is a definitive marker of flux through the non-oxidative PPP.

Materials & Reagents

Reagents
  • Tracer: D-[3-13C]Xylose (>99% isotopic enrichment).

  • Quenching Solvent: Methanol (HPLC grade), pre-chilled to -40°C.

  • Extraction Solvents: Chloroform (HPLC grade), Water (Milli-Q).

  • NMR Solvent: Deuterium Oxide (D2O, 99.9% D) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • pH Adjustment: NaOD and DCl (0.1 M in D2O).

Equipment
  • NMR Spectrometer: 500 MHz or higher (600-800 MHz recommended for spectral dispersion).

  • Probe: 5 mm CryoProbe™ (essential for detecting low-concentration metabolites).

  • Lyophilizer: For solvent removal.

  • Centrifuge: Refrigerated, capable of 12,000 x g.

Experimental Protocols

Protocol A: Sample Preparation (Quench & Extract)

Rationale: Metabolism is fast (turnover < 1 sec). Immediate quenching is vital to capture a snapshot of the metabolic state.

  • Harvesting:

    • Collect cells (approx.

      
       mammalian cells or 10-20 OD units of bacteria) during the exponential growth phase.
      
    • Rapid Filtration (Bacteria): Filter culture onto a 0.45 µm nylon membrane.

    • Direct Quench (Mammalian): Wash monolayer rapidly with warm PBS, then aspirate.

  • Quenching:

    • Immediately submerge filter or cells in 3 mL of -40°C 60% Methanol .

    • Note: The cold temperature stops enzymatic activity; methanol permeabilizes membranes.

  • Extraction (Biphasic):

    • Add 3 mL Chloroform and 1 mL Water to the methanol lysate (Ratio MeOH:CHCl3:H2O roughly 1:1:0.9).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Result: Three layers form.

      • Top (Polar): Metabolites (Sugars, Amino Acids, Organic Acids).[1]

      • Middle: Protein disk.

      • Bottom (Non-polar): Lipids.[1]

  • Drying:

    • Carefully transfer the Top Polar Phase to a fresh tube.

    • Lyophilize (freeze-dry) overnight to remove solvents completely.

  • Reconstitution:

    • Dissolve the dried pellet in 600 µL D2O (with DSS) .

    • Adjust pH to 7.0 ± 0.1 using NaOD/DCl (pH affects chemical shifts).

    • Transfer to a 5 mm NMR tube.

Protocol B: NMR Acquisition

Rationale: 13C-NMR is insensitive. We use proton decoupling to simplify spectra and NOE enhancement (if quantitative accuracy permits) or Inverse Gated Decoupling for strict quantification.

Instrument Setup (Bruker nomenclature examples):

  • Temperature: Regulate to 298 K (25°C).

  • Lock & Shim: Lock on D2O. Perform automated gradient shimming (TopShim).

  • Experiment 1: 1D 1H (Proton) - zg30

    • Purpose: Check sample quality, pH consistency, and metabolite concentration.

    • Scans: 16-64.

    • Suppression: Use water suppression (zgesgp or noesypr1d) if residual water is high.

  • Experiment 2: 1D 13C with Proton Decoupling - zgpg30

    • Purpose: Direct detection of labeled carbons.

    • Decoupling: Waltz-16 composite pulse decoupling.

    • Relaxation Delay (D1): Set to 2-5 seconds. (For strict quantitation, D1 should be

      
      , often >10s, but 2-5s is acceptable for relative flux if standards are used).
      
    • Scans: 1024 - 4096 (depending on biomass).

  • Experiment 3: 2D 1H-13C HSQC - hsqcetgpsisp2

    • Purpose: Resolve overlapping peaks. Correlates proton to its attached carbon.

    • Resolution: 2048 (F2, 1H) x 256 (F1, 13C) points.

Data Analysis & Interpretation

Chemical Shift Library (D-[3-13C]Xylose)

The following table summarizes the expected chemical shifts in D2O relative to DSS (0.00 ppm).

Carbon PositionAnomer13C Shift (ppm)1H Shift (ppm)Signal Characteristics
C1 (Anomeric)

-Pyranose
92.95.19 (d)Doublet (

Hz)
C1 (Anomeric)

-Pyranose
97.34.57 (d)Doublet (

Hz)
C3 (Labeled)

-Pyranose
73.8 3.52Strong Singlet (Enriched)
C3 (Labeled)

-Pyranose
76.4 3.38Strong Singlet (Enriched)
C5

-Pyranose
61.63.70 / 3.80Methylene group
C5

-Pyranose
65.83.25 / 3.92Methylene group

Note: Values may shift slightly (


 ppm) depending on pH and ionic strength. Always reference internal DSS.
Interpreting Flux Patterns

When analyzing the spectrum of the cell extract, look for new 13C signals appearing in downstream metabolites.

  • Pyruvate C1 (Carboxyl):

    • Shift: ~177 ppm.

    • Meaning: If this peak is enriched, the C3 of Xylose successfully traversed the Non-Oxidative PPP

      
       GAP 
      
      
      
      Glycolysis.
  • Lactate C1:

    • Shift: ~183 ppm.

    • Meaning: Downstream fermentation product of Pyruvate C1.

  • Amino Acids:

    • Alanine C1 (177 ppm): Derived directly from Pyruvate.

    • Glutamate/Glutamine: Labeling here indicates flux into the TCA cycle.

Visualization of Workflows & Pathways

Experimental Workflow

This diagram outlines the critical path from cell culture to data generation.

Workflow Culture Cell Culture (+ D-[3-13C]Xylose) Quench Metabolic Quench (-40°C MeOH) Culture->Quench Log Phase Extract Biphasic Extraction (CHCl3/MeOH/H2O) Quench->Extract Cell Lysis Lyophilize Lyophilization (Solvent Removal) Extract->Lyophilize Polar Phase NMR_Prep Reconstitution (D2O + DSS, pH 7) Lyophilize->NMR_Prep Dry Pellet Acquisition NMR Acquisition (1D 13C, HSQC) NMR_Prep->Acquisition 5mm Tube

Figure 1: Step-by-step workflow for preparing metabolomics samples for NMR analysis.

Metabolic Fate of C3-Xylose

This diagram traces the specific carbon atom (marked with *) through the Pentose Phosphate Pathway.

MetabolicFate cluster_input Input cluster_ppp Pentose Phosphate Pathway (Non-Oxidative) cluster_glycolysis Glycolysis Xylose D-[3-13C]Xylose (C1-C2-C3*-C4-C5) Xu5P Xylulose-5P (C1-C2-C3*-C4-C5) Xylose->Xu5P Isomerase & Kinase GAP Glyceraldehyde-3P (C1*-C2-C3) Xu5P->GAP Transketolase (Removes C1-C2) S7P Sedoheptulose-7P (Unlabeled C1-C2) Xu5P->S7P C1-C2 Transfer Pyruvate Pyruvate (C1*-C2-C3) GAP->Pyruvate Glycolysis

*Figure 2: Tracking the C3 label (denoted by ) from Xylose to Pyruvate via the Transketolase reaction.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase.[2] Biotechnology and Bioengineering, 112(3), 470–483.[2]

  • Białecka-Florjańczyk, E., et al. (2012). 13C NMR study of xylose metabolism in Candida shehatae. Journal of Industrial Microbiology & Biotechnology.

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards: D-Xylose.

  • Emwas, A. H., et al. (2019). Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review. Metabolites, 9(10), 240. (Reference for Sample Prep/Quenching standards).

Sources

Application

Application Note: Calculating Metabolic Flux Ratios using D-[3-13C]Xylose

This Application Note is designed for researchers in metabolic engineering and systems biology. It moves beyond generic protocols to focus specifically on the nuances of using D-[3-13C]Xylose —a specialized tracer often...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic engineering and systems biology. It moves beyond generic protocols to focus specifically on the nuances of using D-[3-13C]Xylose —a specialized tracer often selected to resolve specific bottlenecks in pentose fermentation (e.g., in S. cerevisiae or E. coli engineered for biofuel production).

Introduction & Theoretical Basis

While [1-13C]glucose is the gold standard for central carbon metabolism, D-[3-13C]xylose provides a unique optical window into the Pentose Phosphate Pathway (PPP) and the Phosphoketolase Pathway (PKP). Its utility lies in the specific fate of the Carbon-3 (C3) atom:

  • The "C1-Retention" Mechanism: In the non-oxidative PPP, the C3 of xylose (via xylulose-5-phosphate) becomes the C1 (aldehyde) of Glyceraldehyde-3-Phosphate (GAP).

  • Downstream Fate: This C1 of GAP becomes the C1 (carboxyl) of Pyruvate .

  • The Diagnostic Power: By analyzing the mass isotopomer distribution (MID) of Alanine (a proxy for pyruvate), we can distinguish between direct catabolism and extensive scrambling cycles. Crucially, the carboxyl carbon (C1) is often lost in specific GC-MS fragmentation pathways or downstream enzymatic steps (e.g., Pyruvate Dehydrogenase), making the choice of analytical ion critical.

Core Application

This protocol calculates the Flux Split Ratio between direct lower glycolysis entry and metabolic recycling, essential for diagnosing redox imbalances in xylose-fermenting strains.

Experimental Protocol

A. Culture & Tracer Administration[1]
  • Medium: Use chemically defined medium (e.g., Yeast Nitrogen Base or M9 Minimal Salts) to eliminate unlabeled carbon noise.

  • Tracer: D-[3-13C]Xylose (>99% isotopic purity).

  • Inoculation:

    • Pre-culture in unlabeled xylose (to adapt machinery).

    • Wash cells 2x with PBS.

    • Inoculate into labeled medium at OD

      
       ~0.05.
      
  • Sampling Point: Harvest at metabolic steady state (mid-exponential phase, OD

    
     0.8–1.2).
    
B. Rapid Quenching (Critical Step)

Metabolic turnover occurs in seconds. Slow quenching invalidates flux ratios.

  • Prepare Quenching Solution: 60% Methanol / 40% Water at -40°C .

  • Rapidly inject culture broth (1 mL) into Quenching Solution (4 mL).

  • Centrifuge at -20°C (4,000 x g, 5 min). Discard supernatant.

C. Extraction & Derivatization (TBDMS Method)

We use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) .[1][2] This is superior to MCF or TMS derivatization for this application because it yields two distinct fragments for Alanine that allow us to "turn on" and "turn off" the observation of the C1 label.

  • Lyse/Extract: Resuspend pellet in 500 µL pure Methanol (-20°C). Vortex with glass beads. Spin down. Collect supernatant. Dry under nitrogen flow.

  • Derivatize:

    • Add 50 µL Acetonitrile .

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Incubate at 60°C for 60 minutes .

  • Transfer: Move to GC vial with glass insert.

D. GC-MS Acquisition
  • Mode: Electron Impact (EI) at 70 eV.[3]

  • Scan Type: Selected Ion Monitoring (SIM) is mandatory for precision.

  • Target Ions (Alanine-TBDMS):

    • m/z 260 ([M-57]+): Loss of tert-butyl group. Contains C1, C2, C3. (Retains the label).

    • m/z 232 ([M-85]+): Loss of tert-butyl + CO. Contains only C2, C3. (Loses the C1 label).

Workflow Visualization

The following diagram illustrates the atom mapping logic and the experimental workflow.

G cluster_pathways Metabolic Fate cluster_analysis GC-MS Fragment Analysis Xylose D-[3-13C]Xylose (Input) X5P Xylulose-5P (C3 Labeled) Xylose->X5P Uptake GAP GAP (C1 Labeled) X5P->GAP TK/TA Reactions Pyruvate Pyruvate (C1-Carboxyl Labeled) GAP->Pyruvate Glycolysis Alanine Alanine (Accumulated) Pyruvate->Alanine Transamination Frag260 Fragment m/z 260 (Contains C1) Result: M+1 Signal Alanine->Frag260 TBDMS [M-57]+ Frag232 Fragment m/z 232 (Loses C1) Result: M+0 Signal Alanine->Frag232 TBDMS [M-85]+

Caption: Atom mapping of D-[3-13C]Xylose to Alanine fragments. Note that m/z 232 acts as a negative control for C1 labeling.

Data Analysis & Calculation

Step 1: Natural Abundance Correction

Before calculating ratios, raw ion intensities must be corrected for the natural presence of 13C (1.1%) in the carbon skeleton and the derivatization reagent. Use the matrix-based correction method (e.g., using software like iMS2Flux or IsoCor).

Output: Corrected Mass Isotopomer Distributions (MIDs):


 where 

.
Step 2: The Self-Validating Check

For [3-13C]Xylose flux, the label should reside exclusively at C1 of Pyruvate (Alanine) if the standard non-oxidative PPP is active without extensive scrambling.

  • Validation Check:

    • Analyze m/z 232 (C2-C3 fragment).

    • Expectation:

      
       (100%).
      
    • If

      
      :  This indicates Metabolic Scrambling . The label has moved from C1 to C2/C3. This implies high reversibility of Transaldolase or flux through the TCA cycle (PePCK activity) and back.
      
Step 3: Calculating the Flux Ratio

The Fraction of Pyruvate derived from Direct Xylose Catabolism (


)  vs. Scrambled/Recycled Carbon can be estimated.

If we assume a simplified split where "Direct" flux yields [1-13C]Pyruvate and "Scrambled" flux (via extensive recycling) yields randomly labeled or unlabeled pyruvate (depending on the pool size dilution):



  • 
    : Corrected fractional abundance of M+1 in the m/z 260 fragment (measures Total Label).
    
  • 
    : Corrected fractional abundance of M+1 in the m/z 232 fragment (measures Background/Scrambled Label).
    
  • 
    : The fractional enrichment of the substrate (usually 0.99 for 99% labeled xylose).
    
Interpretation Table
ObservationInterpretation
m/z 260 is M+1; m/z 232 is M+0 Ideal State. Clean flux from Xylose

PPP

Pyruvate. C3 of Xylose is perfectly mapped to C1 of Pyruvate.
m/z 260 is M+1; m/z 232 is M+1 Scrambling. High reversible flux in PPP or TCA cycle activity. The label has moved to C2/C3.
m/z 260 is M+0 Dilution. Significant influx of unlabeled carbon (e.g., from storage carbohydrates or media contamination).

References

  • Wittmann, C. (2007). Fluxome analysis using GC-MS. Microbial Cell Factories. Link

  • Fischer, E., & Sauer, U. (2003).[4] Metabolic flux profiling of Escherichia coli mutants in central carbon metabolism using GC-MS. European Journal of Biochemistry. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[4][5][6][7][8] Nature Protocols. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

Sources

Method

Illuminating the Pentose Phosphate Pathway: A Guide to Tracing Xylose Metabolism in Yeast with D-[3-13C]Xylose

Introduction: The Challenge and Importance of Xylose Utilization in Yeast The efficient conversion of lignocellulosic biomass, a vast and renewable resource, into biofuels and other valuable chemicals is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Xylose Utilization in Yeast

The efficient conversion of lignocellulosic biomass, a vast and renewable resource, into biofuels and other valuable chemicals is a cornerstone of modern biotechnology. A primary component of this biomass is D-xylose, a five-carbon sugar that the workhorse of industrial biotechnology, Saccharomyces cerevisiae, cannot naturally metabolize efficiently.[1][2] This limitation has spurred significant metabolic engineering efforts to introduce pathways for xylose utilization into this robust yeast.[3] Understanding the intricacies of these engineered pathways is paramount for optimizing strains for higher yields and productivity.

Stable isotope tracing, particularly with Carbon-13 (¹³C), has emerged as a powerful tool for dissecting metabolic networks.[4][5] By providing cells with a ¹³C-labeled substrate, researchers can track the fate of the labeled carbon atoms as they are incorporated into various intracellular metabolites. This information allows for the precise quantification of metabolic fluxes—the rates of reactions within the cell—providing a detailed snapshot of cellular physiology.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-[3-¹³C]Xylose to trace xylose metabolism in yeast, with a focus on elucidating the dynamics of the Pentose Phosphate Pathway (PPP).

Scientific Rationale: Why D-[3-¹³C]Xylose?

The choice of the isotopic tracer is a critical aspect of any metabolic flux analysis study.[2] D-[3-¹³C]Xylose is particularly informative for studying the central carbon metabolism of xylose. In both the native fungal pathway (xylose reductase-xylitol dehydrogenase) and the engineered bacterial pathway (xylose isomerase), D-xylose is converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. This intermediate is a key entry point into the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

The ¹³C label at the C3 position of xylose creates a distinct isotopic labeling pattern in the downstream metabolites of the PPP, such as sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. By analyzing the distribution of this label, it is possible to accurately determine the relative fluxes through the transketolase and transaldolase reactions of the PPP, as well as the flux towards glycolysis. This provides invaluable insights into how the engineered yeast partitions carbon from xylose between biomass production, energy generation, and the synthesis of desired bioproducts.

Experimental Workflow Overview

The overall process of a ¹³C-metabolic flux analysis experiment using D-[3-¹³C]Xylose can be broken down into several key stages. Each stage requires meticulous attention to detail to ensure the generation of high-quality, reproducible data.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis & Interpretation YeastCulture Yeast Strain Cultivation Labeling Isotopic Labeling with D-[3-¹³C]Xylose YeastCulture->Labeling Inoculation MediaPrep ¹³C-Labeling Media Preparation MediaPrep->Labeling Quenching Metabolic Quenching Labeling->Quenching Rapid sampling Extraction Metabolite Extraction Quenching->Extraction Derivatization Sample Derivatization (for GC-MS) Extraction->Derivatization Analytical NMR and/or GC-MS Analysis Extraction->Analytical Direct analysis (NMR) Derivatization->Analytical DataProcessing Data Processing & Isotopomer Analysis Analytical->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation

Caption: A generalized workflow for ¹³C-metabolic flux analysis in yeast.

Detailed Protocols

Protocol 1: Yeast Cultivation and Isotopic Labeling

This protocol is designed for a typical batch or chemostat cultivation of an engineered Saccharomyces cerevisiae strain capable of utilizing xylose.

1.1. Media Preparation:

  • Pre-culture Medium (YPD):

    • 10 g/L Yeast Extract

    • 20 g/L Peptone

    • 20 g/L D-Glucose

  • Minimal Medium for Labeling (Synthetic Defined Medium):

    • 6.7 g/L Yeast Nitrogen Base (without amino acids)

    • 20 g/L D-[3-¹³C]Xylose (or a defined mixture of labeled and unlabeled xylose, e.g., 80% D-[3-¹³C]Xylose and 20% unlabeled D-xylose)

    • Complete Supplement Mixture (CSM) lacking specific amino acids if auxotrophic strains are used.

1.2. Cultivation:

  • Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm).

  • Use the overnight culture to inoculate a larger volume of YPD pre-culture and grow to mid-exponential phase (OD₆₀₀ ≈ 0.8-1.0).

  • Harvest the cells by centrifugation (3000 x g, 5 min, 4°C).

  • Wash the cell pellet twice with sterile, ice-cold water to remove any residual glucose-containing medium.

  • Resuspend the cells in the pre-warmed (30°C) minimal labeling medium containing D-[3-¹³C]Xylose to a starting OD₆₀₀ of approximately 0.1-0.2.

  • Incubate at 30°C with shaking. Monitor cell growth by measuring OD₆₀₀ and collect samples for metabolite analysis at different time points during the exponential growth phase. It is crucial to ensure the cells are in a metabolic steady state when sampling.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the intracellular metabolite pool.

2.1. Quenching:

  • Prepare a quenching solution of 60% methanol in water and cool it to -40°C.

  • Withdraw a defined volume of the yeast culture (e.g., 1 mL) and rapidly transfer it into 5 volumes of the cold quenching solution.

  • Immediately vortex the mixture to ensure rapid and uniform cooling.

2.2. Extraction:

  • Centrifuge the quenched cell suspension at 4000 x g for 5 min at -20°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 75% ethanol or a mixture of acetonitrile/methanol/water).

  • Incubate the mixture at -20°C for at least 1 hour to allow for complete extraction of intracellular metabolites.

  • Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Store the dried extracts at -80°C until further analysis.

Analytical Methodologies

The analysis of ¹³C-labeled metabolites can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers unique advantages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the positional isotopomers of metabolites without the need for chemical derivatization.

Sample Preparation:

  • Reconstitute the dried metabolite extract in a suitable deuterated buffer (e.g., 500 µL of 100 mM phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • 1D ¹H-NMR: A simple one-dimensional proton NMR spectrum with water suppression (e.g., using presaturation) can be used for the identification and quantification of major metabolites.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment provides correlations between protons and their directly attached carbons, which is extremely powerful for unambiguous metabolite identification and for observing the incorporation of the ¹³C label.[6]

Parameter Typical Value for 1D ¹H-NMR Typical Value for 2D ¹H-¹³C HSQC
Spectrometer Frequency600 MHz or higher600 MHz or higher
Temperature298 K298 K
Pulse Programzgesgp (with presaturation)hsqcedetgpsisp2.2
Number of Scans64-25616-64
Relaxation Delay2-5 s1.5-2 s
Spectral Width12-16 ppm~12 ppm (¹H), ~160 ppm (¹³C)

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and metabolites are identified and quantified by comparing the chemical shifts and signal intensities to spectral databases (e.g., HMDB, BMRB) and to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and resolution for the analysis of volatile metabolites. For non-volatile compounds like sugars and organic acids, a derivatization step is necessary.[7][8]

Protocol 3: Derivatization for GC-MS Analysis

This protocol describes a common two-step derivatization method involving oximation followed by silylation.[9]

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract.

  • Incubate at 37°C for 90 minutes with shaking. This step protects the carbonyl groups and prevents the formation of multiple sugar isomers.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 50°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the metabolites.

  • Transfer the derivatized sample to a GC vial for analysis.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a non-polar column (e.g., DB-5ms).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) to elute all derivatized metabolites.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

Data Analysis: The resulting chromatograms are analyzed to identify metabolites based on their retention times and mass fragmentation patterns compared to a standard library (e.g., NIST). The mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms) for each metabolite are determined by analyzing the mass spectra of the corresponding chromatographic peaks. This data is then used for metabolic flux calculations.

Data Interpretation and Visualization

The primary output of the analytical measurements is the isotopic labeling pattern of key metabolites. This data, along with measured extracellular rates (e.g., xylose uptake, ethanol production), is then used as input for computational models to estimate intracellular fluxes.

Tracing the ¹³C from D-[3-¹³C]Xylose through the PPP

The diagram below illustrates the path of the ¹³C label from D-[3-¹³C]Xylose as it enters the non-oxidative Pentose Phosphate Pathway.

ppp_labeling Simplified tracing of the ¹³C label (*) from D-[3-¹³C]Xylose in the PPP. Xylose D-[3-¹³C]Xylose (C-C-C-C-C) Xul5P Xylulose-5-P (C-C-C-C-C) Xylose->Xul5P R5P Ribose-5-P (C-C-C-C-C) Xul5P->R5P G3P Glyceraldehyde-3-P (C-C-C) Xul5P->G3P Transketolase S7P Sedoheptulose-7-P (C-C-C-C-C-C-C) R5P->S7P Transketolase E4P Erythrose-4-P (C-C-C*-C) S7P->E4P Transaldolase F6P Fructose-6-P (C-C-C-C-C-C) G3P->F6P Transaldolase E4P->F6P

Caption: Fate of the ¹³C label from D-[3-¹³C]Xylose in the non-oxidative PPP.

Quantitative Flux Data

The following table presents example physiological data for an engineered S. cerevisiae strain grown on xylose under aerobic (XA) and anaerobic (XN) conditions. Such data is essential for constraining the metabolic flux model.

Condition Growth Rate (µ, h⁻¹) Xylose Uptake Rate (mmol/g/h) Ethanol Production Rate (mmol/g/h) Glycerol Production Rate (mmol/g/h) Acetate Production Rate (mmol/g/h)
Aerobic (XA)0.231 ± 0.010-10.0 ± 1.412.6 ± 1.30.75 ± 0.160.32 ± 0.07
Anaerobic (XN)0.178 ± 0.006-12.3 ± 3.114.8 ± 1.12.15 ± 0.180.23 ± 0.05
Data adapted from a study on an engineered S. cerevisiae strain.[10]

Conclusion and Future Perspectives

The use of D-[3-¹³C]Xylose as a tracer provides a powerful and precise method for dissecting the complexities of xylose metabolism in engineered yeast. The protocols and methodologies outlined in this application note offer a robust framework for conducting such studies. By accurately quantifying metabolic fluxes, researchers can identify potential bottlenecks in engineered pathways, understand the interplay between different metabolic routes, and ultimately guide rational strain engineering strategies to improve the production of biofuels and biochemicals from renewable feedstocks. Future advancements in analytical instrumentation and computational modeling will continue to enhance the resolution and scope of ¹³C-metabolic flux analysis, further solidifying its role as an indispensable tool in systems biology and metabolic engineering.

References

  • Paray, B. A., et al. (2021). D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers. tspace.library.utoronto.ca. Retrieved from [Link]

  • Lopes, M. L., et al. (2020). Exploring xylose metabolism in non-conventional yeasts: kinetic characterization and product accumulation under different aeration conditions. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

  • Feng, X., & Zhao, H. (2014). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Metabolic engineering. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology. Retrieved from [Link]

  • Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]

  • Lazar, Z., et al. (2022). Screening of Saccharomyces cerevisiae metabolite transporters by 13C isotope substrate labeling. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Liu, L., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology. Retrieved from [Link]

  • da Silveira, T. L. R., et al. (2019). Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts. BMC Genomics. Retrieved from [Link]

  • Zhang, J., et al. (2023). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Retrieved from [Link]

  • Jeffries, T. W. (2006). Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology. Retrieved from [Link]

  • Souto, S., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Applied Sciences. Retrieved from [Link]

  • Airoldi, C., et al. (2014). NMR analysis of budding yeast metabolomics: a rapid method for sample preparation. Analyst. Retrieved from [Link]

  • Öman, T., et al. (2014). Simplified presentation of 13C-labeling patterns of metabolites from incubation of cells with [2-13C]glucose representing the pentose phosphate pathway (PPP), glycolysis, and tricarboxylic acid (TCA) cycle activity. ResearchGate. Retrieved from [Link]

  • da Silveira, T. L. R., et al. (2019). Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts. BMC Genomics. Retrieved from [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal. Retrieved from [Link]

  • Stauffer, M. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Retrieved from [Link]

  • Souto, S., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

  • Liu, L., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. American Society for Microbiology. Retrieved from [Link]

  • Airoldi, C., et al. (2014). NMR analysis of budding yeast metabolomics: A rapid method for sample preparation. ResearchGate. Retrieved from [Link]

  • Al-Rawabdeh, N. A., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega. Retrieved from [Link]

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Ubhayasekera, S. J. K. A., et al. (2023). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Blank, L. M., et al. (2005). Intracellular characterization of aerobic glucose metabolism in seven yeast species by 13C flux analysis and metabolomics. FEMS Yeast Research. Retrieved from [Link]

  • Corcho-Alvarado, J. A., et al. (2012). CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography. ResearchGate. Retrieved from [Link]

  • Jagtap, S. S., & Rao, C. V. (2018). Engineering of xylose metabolic pathways in Rhodotorula toruloides for sustainable biomanufacturing. FEMS Yeast Research. Retrieved from [Link]

  • Curien, G., et al. (2009). Model of pentose phosphate pathway. 13 C Label from glucose (*) enters... ResearchGate. Retrieved from [Link]

  • Dean, J., & Reddy, R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. Retrieved from [Link]

Sources

Application

Differentiation of Phosphoketolase (PKP) and Pentose Phosphate Pathways (PPP) Using D-[3-13C]Xylose

Abstract The efficient valorization of lignocellulosic biomass requires microbial strains capable of co-utilizing xylose with high carbon efficiency. A critical bottleneck in strain engineering is distinguishing between...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficient valorization of lignocellulosic biomass requires microbial strains capable of co-utilizing xylose with high carbon efficiency. A critical bottleneck in strain engineering is distinguishing between the Pentose Phosphate Pathway (PPP) (oxidative/non-oxidative rearrangement) and the Phosphoketolase Pathway (PKP) (direct cleavage). While PPP preserves carbon backbones for biosynthesis, PKP acts as a "carbon bypass," often increasing acetate production at the expense of ATP or biomass. This Application Note details a precision flux analysis protocol using D-[3-13C]Xylose . Unlike universally labeled tracers, the C3-positional isotopomer provides a distinct "cleavage signature" that quantitatively resolves the split ratio between PKP and PPP fluxes via Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Principles: The "Sniper" Approach

The utility of D-[3-13C]Xylose lies in the distinct fate of the carbon-3 atom (C3) depending on the catalytic mechanism employed by the cell.

The Metabolic Fork

Upon transport and phosphorylation, D-[3-13C]Xylose is isomerized to D-[3-13C]Xylulose-5-Phosphate (Xu5P). Here, the pathway diverges:

  • Phosphoketolase Pathway (PKP): The enzyme phosphoketolase cleaves the C2-C3 bond of Xu5P.[1]

    • Fate: The "head" (C1-C2) becomes Acetyl-Phosphate (unlabeled). The "tail" (C3-C4-C5) becomes Glyceraldehyde-3-Phosphate (GAP).

    • Signature: Since the label was at C3, the resulting GAP is labeled exclusively at C1 ([1-13C]GAP).

  • Pentose Phosphate Pathway (PPP): Involves carbon shuffling via Transketolase (TK) and Transaldolase (TA).[2]

    • TK Reaction 1: Xu5P (Donor) + Ribose-5P (Acceptor)

      
       GAP + Sedoheptulose-7P (S7P).
      
    • Fate: The C3 label of Xu5P ends up at C1 of GAP .[3] (Note: This mimics PKP initially). However, the label is also propagated into the 7-carbon backbone of S7P.

    • TA Reaction: S7P (Donor) + GAP

      
       Erythrose-4P (E4P) + Fructose-6P (F6P).
      
    • Signature: Through the shuffling mechanism, the label appears in unique positions of downstream metabolites, specifically [2-13C]Erythrose-4P and [4-13C]Fructose-6P , which are not generated directly by PKP.

Pathway Visualization

XyloseMetabolism Xyl D-[3-13C]Xylose (Input) Xu5P [3-13C]Xylulose-5P Xyl->Xu5P PK_Enz Phosphoketolase (Cleavage) Xu5P->PK_Enz PKP Flux TK_Enz Transketolase (Shuffling) Xu5P->TK_Enz PPP Flux AcP Acetyl-P (Unlabeled) PK_Enz->AcP GAP_PK [1-13C]GAP PK_Enz->GAP_PK TK_Enz->GAP_PK Merges to GAP Pool S7P [5-13C]Sedoheptulose-7P TK_Enz->S7P TA_Enz Transaldolase S7P->TA_Enz E4P [2-13C]Erythrose-4P (Aromatic AA Precursor) TA_Enz->E4P Unique PPP Marker F6P [4-13C]Fructose-6P TA_Enz->F6P

Figure 1: Metabolic fate of the Carbon-3 label. Note that while both pathways produce [1-13C]GAP, only the PPP generates labeled Erythrose-4P (E4P), which is subsequently incorporated into aromatic amino acids.

Experimental Protocol

Reagents & Materials
  • Tracer: D-[3-13C]Xylose (>99% isotopic purity).

  • Media: M9 Minimal Salts (or equivalent defined medium) lacking other carbon sources.

  • Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).

  • Derivatization Reagents:

    • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

    • Pyridine (anhydrous).

    • Methoxyamine hydrochloride (for sugar analysis).

Culture & Labeling
  • Pre-culture: Grow cells in minimal medium with unlabeled xylose to adapt the strain and eliminate carbon carryover from rich media.

  • Inoculation: Inoculate main culture (OD600 ~0.05) into 20 mL M9 medium containing 10 g/L D-[3-13C]Xylose .

    • Note: Ensure the tracer is the sole carbon source to prevent isotopic dilution.

  • Harvesting: Collect samples during the mid-exponential phase (OD600 0.8–1.2). Metabolic steady-state is critical for accurate flux estimation [1].

    • Volume: 5–10 mL of culture (aim for ~5-10 mg dry cell weight).

Quenching & Extraction

Crucial Step: Metabolism must be stopped instantly to preserve the intracellular isotopomer distribution.

  • Rapidly inject culture into 4x volume of -40°C Quenching Solution .

  • Centrifuge at -10°C (4,000 x g, 5 min). Discard supernatant.

  • Resuspend pellet in 500 µL pure methanol (-20°C).

  • Perform freeze-thaw cycles (liquid nitrogen

    
     37°C bath) x3 to lyse cells.
    
  • Centrifuge (15,000 x g, 10 min) to remove debris. Collect supernatant.

  • Dry supernatant under nitrogen stream or vacuum concentrator.

Derivatization (TBDMS Method)

The TBDMS method is preferred for amino acids as it yields stable [M-57]+ fragments (loss of tert-butyl group), preserving the entire carbon backbone of the amino acid [2].

  • Resuspend dried extract in 50 µL anhydrous pyridine.

  • Add 50 µL MTBSTFA + 1% TBDMCS.

  • Incubate at 60°C for 60 minutes .

  • Transfer to GC vials with glass inserts.

GC-MS Analysis
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Temperature Program:

    • Initial: 100°C (hold 2 min).

    • Ramp: 10°C/min to 300°C.

    • Hold: 300°C (5 min).

  • MS Mode: SIM (Selected Ion Monitoring) is recommended for higher sensitivity.

    • Target Ions: [M-57]+ and [M-85]+ fragments for Alanine, Serine, Phenylalanine, and Tyrosine.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Correct the raw ion intensities for natural isotope abundance (C, H, N, O, Si, S) using a correction matrix algorithm (e.g., IsoCor or iMS2Flux) [3].

The Diagnostic Ratio

To quantify the split between PKP and PPP, compare the labeling of Alanine (proxy for Pyruvate/GAP) against Phenylalanine (proxy for PEP/Erythrose-4P).

MetaboliteProxy Amino AcidFragment (TBDMS)PKP PredominancePPP Predominance
GAP / Pyruvate Alaninem/z 260 (M-57)High [M+1] (from [1-13C]GAP)High [M+1] (from [1-13C]GAP)
Erythrose-4P Phenylalaninem/z 336 (M-57)Low Labeling (Diluted/Unlabeled)High [M+1] (from [2-13C]E4P)
Acetyl-CoA Glutamate (C4-C5)m/z 432 (M-57)Unlabeled (C1 of Pyr lost as CO2)Unlabeled (C1 of Pyr lost as CO2)

Logic:

  • Both pathways produce [1-13C]Pyruvate (observed as [1-13C]Alanine).

  • Only PPP efficiently transfers the label into the Erythrose-4P pool via the Transaldolase reaction.

  • Therefore, a high ratio of labeled Alanine : labeled Phenylalanine suggests PKP activity (where GAP is labeled but E4P generation is bypassed or derived from unlabeled F6P). A ratio closer to stoichiometric unity suggests PPP activity.

Calculation

For precise flux quantification, the MIDs must be fitted to a metabolic network model (using software like 13C-Flux2 or INCA). However, a simplified "Split Ratio" (


) can be estimated:


Where Enrichment is the fractional labeling (M+1 abundance).

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology and Biotechnology. Link

  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids for the determination of metabolic flux ratios using TBDMS derivatives. Biotechnology and Bioengineering. Link

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link

  • Liu, L., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis.[4] Journal of Bacteriology. Link

Sources

Method

D-[3-13C]Xylose applications in biofuel production research

Application Note: Precision Metabolic Flux Analysis (13C-MFA) of Xylose-Fermenting Strains Using D-[3-13C]Xylose Executive Summary The efficient conversion of xylose, the second most abundant sugar in lignocellulosic bio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Metabolic Flux Analysis (13C-MFA) of Xylose-Fermenting Strains Using D-[3-13C]Xylose

Executive Summary

The efficient conversion of xylose, the second most abundant sugar in lignocellulosic biomass, remains a critical bottleneck in the production of second-generation biofuels. While engineered strains of Saccharomyces cerevisiae and E. coli can metabolize xylose, they often suffer from redox imbalances and byproduct accumulation (xylitol/glycerol).

This guide details the application of D-[3-13C]Xylose as a precision tracer for 13C-Metabolic Flux Analysis (13C-MFA) . Unlike universally labeled tracers, the [3-13C] isotopomer provides a unique atom-mapping signature that distinguishes between the canonical Pentose Phosphate Pathway (PPP) and the engineered/alternative Phosphoketolase (PK) pathway. This distinction is vital for optimizing ATP yield and carbon conservation in ethanol and isobutanol production.

Mechanistic Insight: The Fate of Carbon-3

The power of D-[3-13C]Xylose lies in the divergent fate of the C3 atom depending on the catabolic route utilized by the cell.

The Biological Context
  • Pentose Phosphate Pathway (PPP): The standard route in yeast and bacteria. It rearranges pentoses into hexoses and trioses via Transketolase (TKL) and Transaldolase (TAL).

  • Phosphoketolase (PK) Pathway: A heterologous "shortcut" pathway often engineered into yeast to improve acetyl-CoA supply and reduce carbon loss. It cleaves Xylulose-5-Phosphate (X5P) directly.[1]

Atom Mapping Logic
  • Input: D-[3-13C]Xylose

    
     [3-13C]Xylulose-5-Phosphate (X5P).
    
  • Route A: Phosphoketolase (PK)

    • Reaction: X5P

      
       Acetyl-Phosphate (C1-C2) + Glyceraldehyde-3-Phosphate (C3-C4-C5).
      
    • Fate: The C3 label becomes the C1 (aldehyde) of GAP.

    • Downstream: [1-13C]GAP

      
       [1-13C]Pyruvate.
      
    • Critical Outcome: Pyruvate Dehydrogenase (or Pyruvate Decarboxylase) cleaves the C1 carboxyl group. The 13C label is lost as CO2.

  • Route B: Non-Oxidative PPP

    • Reaction: TKL and TAL rearrange carbon skeletons.

    • Fate: The C3 label is conserved and scrambled into the carbon backbones of Fructose-6-Phosphate (F6P) and GAP (often at C1 or C3 depending on the specific transfer).

    • Critical Outcome: The label is retained in the biomass and secreted ethanol.

Pathway Visualization

XyloseFate Xylose D-[3-13C]Xylose X5P [3-13C]Xylulose-5P Xylose->X5P  Transport & Isomerization   PK_Enz Phosphoketolase (PK Pathway) X5P->PK_Enz PPP_Enz Transketolase/Transaldolase (Non-Oxidative PPP) X5P->PPP_Enz GAP_PK [1-13C]GAP PK_Enz->GAP_PK  C3-C5 Fragment   AcP Acetyl-P (Unlabeled) PK_Enz->AcP  C1-C2 Fragment   Pyr_PK [1-13C]Pyruvate GAP_PK->Pyr_PK  Glycolysis   CO2_PK 13CO2 (Label LOST) Pyr_PK->CO2_PK  PDC/PDH Step   Ethanol_PK Ethanol (Unlabeled) Pyr_PK->Ethanol_PK F6P Fructose-6P (Label Retained) PPP_Enz->F6P GAP_PPP GAP (Label Scrambled) PPP_Enz->GAP_PPP Ethanol_PPP Ethanol (13C Labeled) F6P->Ethanol_PPP  Glycolysis   GAP_PPP->Ethanol_PPP

Figure 1: Divergent metabolic fate of the C3 atom in D-[3-13C]Xylose. In the PK pathway (red), the label is excised as CO2. In the PPP (green), the label is incorporated into the ethanol product.

Experimental Protocol: 13C-MFA with [3-13C]Xylose

This protocol is designed for yeast (S. cerevisiae) but is adaptable for bacteria (E. coli, Zymomonas).

Phase 1: Culture & Labeling

Objective: Achieve isotopic steady state (where intracellular metabolite labeling remains constant).

  • Medium Preparation:

    • Use YNB (Yeast Nitrogen Base) without amino acids to prevent unlabeled carbon incorporation.

    • Carbon Source: 20 g/L Total Xylose.

      • Tracer Blend: 20% D-[3-13C]Xylose + 80% Unlabeled Natural Abundance Xylose.

      • Note: A 20% enrichment is usually sufficient for flux resolution while minimizing cost.

  • Inoculation:

    • Pre-culture cells in unlabeled xylose medium to adapt machinery.

    • Inoculate main culture at OD600 ~0.05.

  • Cultivation Mode:

    • Chemostat (Recommended): Dilution rate

      
      . Maintain steady state for at least 5 volume changes.
      
    • Batch: Harvest during mid-exponential phase (OD600 ~1.0–2.0).

Phase 2: Quenching & Extraction

Objective: Stop metabolism instantly to preserve intracellular labeling patterns.

  • Rapid Sampling:

    • Withdraw 10 mL of culture directly into 40 mL of -40°C 60% Methanol .

    • Mechanism:[1][2][3][4][5][6][7][8] The cold shock stops enzyme activity immediately; methanol prevents cell lysis initially.

  • Separation:

    • Centrifuge at 4,000 x g for 5 min at -10°C. Discard supernatant.

  • Extraction:

    • Resuspend pellet in boiling ethanol (75%) or chloroform/methanol/water (for hydrophobic metabolites).

    • Vortex vigorously and incubate at 80°C for 3 minutes (if using ethanol).

    • Evaporate solvent under nitrogen stream and reconstitute in LC-MS mobile phase (e.g., water/acetonitrile).

Phase 3: Analytical Measurement (LC-MS/MS)

Objective: Measure Mass Isotopomer Distributions (MIDs).

  • Instrument: LC-QTOF or LC-Orbitrap (High Resolution is preferred to resolve 13C from other isotopes like 15N or 34S).

  • Target Metabolites:

    • Upper Glycolysis: Glucose-6P, Fructose-6P.

    • Pentose Phosphate: Ribose-5P, Xylulose-5P, Sedoheptulose-7P.

    • Lower Glycolysis: 3-Phosphoglycerate (3PG), Phosphoenolpyruvate (PEP).

    • TCA Cycle: Citrate, Malate, Succinate.

  • Data Processing:

    • Correct for natural abundance of C, H, N, O isotopes using software like IsoCor or Isotope Correction Toolbox .

Data Interpretation & Flux Calculation

Qualitative Diagnostic

Before running full computational models, perform this quick check:

ObservationInterpretation
High 13C enrichment in secreted Ethanol PPP Active. The C3 label was retained in the carbon skeleton.
Low 13C enrichment in Ethanol + High 13C in Off-gas CO2 PK Pathway Active. The C3 label was cleaved and lost.
High M+1 fraction in Alanine (Pyruvate proxy) PPP Active. Pyruvate retained the label.
Unlabeled Alanine PK Pathway Active. Pyruvate C1 was labeled, but Alanine is formed from Pyruvate skeleton. Note: Check specific atom mapping for Alanine vs Pyruvate C1.
Computational Modeling

To quantify the exact flux split (e.g., 70% PPP vs 30% PK):

  • Construct Metabolic Model: Include reactions for EMP glycolysis, PPP (oxidative and non-oxidative), TCA cycle, and the PK shunt.

  • Atom Mapping Matrix: Define the carbon transitions for every reaction (as detailed in Section 2.2).

  • Software: Use 13C-Flux2 , OpenFLUX , or INCA .

  • Fitting: Minimize the variance between simulated MIDs and measured MIDs by adjusting the flux values.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015).[9] Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering, 112(3), 470–483.[9] [Link]

  • Liu, L., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology, 194(19), 5413–5422. [Link]

  • Bergman, A., et al. (2016). Metabolic Engineering of a Phosphoketolase Pathway for Pentose Catabolism in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 82(13). [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. [Link]

Sources

Application

Application Notes and Protocols: Combining D-[3-13C]Xylose with Other Isotopic Tracers for Advanced Metabolic Flux Analysis

Abstract Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of cellular biochemistry that is unattainable through conventional metabolomics.[1] This guide provides an in-depth explora...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of cellular biochemistry that is unattainable through conventional metabolomics.[1] This guide provides an in-depth exploration of advanced metabolic flux analysis (MFA) techniques, specifically focusing on the synergistic use of D-[3-13C]Xylose in combination with other isotopic tracers, such as universally labeled glucose ([U-13C]Glucose). We will delve into the scientific rationale for this dual-tracer approach, its applications in elucidating complex metabolic phenotypes, and provide detailed, field-proven protocols for its implementation in mammalian cell culture systems. The methodologies described herein are designed to offer high-resolution insights into central carbon metabolism, particularly the interplay between the pentose phosphate pathway (PPP) and glycolysis, which is of paramount importance in fields like oncology and metabolic disease research.[2]

Introduction: The Rationale for a Dual-Tracer Approach

Metabolic reprogramming is a hallmark of numerous diseases, including cancer.[1] Understanding the intricate network of metabolic fluxes is therefore crucial for identifying therapeutic targets and developing effective drugs. While single isotopic tracers have been instrumental in mapping metabolic pathways, the complexity of cellular metabolism often necessitates more sophisticated approaches. The use of multiple, distinct isotopic tracers in parallel or in a single experiment can resolve ambiguous flux measurements and provide a more comprehensive picture of metabolic rewiring.[3]

The combination of D-[3-13C]Xylose and [U-13C]Glucose is a powerful strategy for dissecting the nexus of glycolysis and the pentose phosphate pathway (PPP).

  • [U-13C]Glucose: As the primary cellular fuel, uniformly labeled glucose provides a global view of carbon flow through glycolysis, the TCA cycle, and anabolic pathways. However, its labeling patterns within the PPP can sometimes be ambiguous, especially when trying to distinguish between the oxidative and non-oxidative branches.

  • D-[3-13C]Xylose: Xylose enters cellular metabolism through the pentose phosphate pathway.[4] The specific labeling at the C3 position of xylose introduces a unique isotopic signature into PPP intermediates. By tracking the fate of this 13C label, we can gain a more precise understanding of PPP activity and its contribution to downstream metabolites.

By combining these two tracers, we can simultaneously probe glycolysis and the PPP with distinct isotopic probes, allowing for a more accurate and detailed quantification of their relative fluxes. This is particularly valuable for studying conditions where the balance between these two pathways is critical, such as in rapidly proliferating cancer cells that require both glycolytic ATP and PPP-derived NADPH and biosynthetic precursors.[2]

Core Applications

The dual-tracer approach with D-[3-13C]Xylose and [U-13C]Glucose is particularly well-suited for addressing the following research questions:

  • Quantifying the relative flux through the oxidative vs. non-oxidative branches of the PPP: This is crucial for understanding the cell's capacity for NADPH production and nucleotide biosynthesis.

  • Dissecting the interplay between glycolysis and the PPP: This approach can reveal how cells partition glucose-derived carbon between energy production and biosynthesis.

  • Identifying metabolic bottlenecks or shunts: Alterations in disease states can lead to the rerouting of metabolic intermediates, which can be precisely mapped with this technique.

  • Evaluating the efficacy of drugs targeting metabolic pathways: By measuring changes in metabolic fluxes, researchers can gain mechanistic insights into a drug's mode of action.

Experimental Design and Protocols

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Custom labeling medium (see below)

  • D-[3-13C]Xylose (≥98% isotopic purity)

  • [U-13C]Glucose (≥98% isotopic purity)

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24 hours in standard culture medium.

  • Media Preparation: Prepare a custom labeling medium by supplementing glucose- and xylose-free DMEM with dialyzed FBS, and the desired concentrations of the isotopic tracers. A common starting point is:

    • 10 mM [U-13C]Glucose

    • 1 mM D-[3-13C]Xylose

    • The ratio of tracers can be adjusted based on the specific metabolic characteristics of the cell line and the research question.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add 2 mL of the pre-warmed custom labeling medium to each well.

    • Return the plates to the incubator and incubate for a time course sufficient to reach isotopic steady-state. This is typically between 6 and 24 hours but should be empirically determined for the specific cell line and experimental conditions.

Metabolite Extraction

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Protocol:

  • Quenching and Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to facilitate protein precipitation.

  • Clarification:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Analytical Methodology: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for analyzing the mass isotopologue distributions (MIDs) of central carbon metabolites.[5]

Protocol:

  • Sample Derivatization:

    • Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is a two-step process:

      • Add 20 µL of 2% methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.

      • Add 20 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • The instrument method should be optimized for the separation and detection of the target metabolites. A typical temperature gradient starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 320°C).

    • Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites with higher sensitivity.

Data Analysis and Interpretation

Mass Isotopologue Distribution (MID) Analysis

The raw GC-MS data will contain information on the different mass isotopologues for each metabolite. For a metabolite with 'n' carbon atoms, there will be M+0, M+1, M+2, ..., M+n peaks, where M is the mass of the unlabeled metabolite.[6]

  • Data Extraction: Integrate the peak areas for all mass isotopologues of each target metabolite.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software packages.

  • Flux Modeling: The corrected MIDs are then used as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular fluxes.[7]

Expected Labeling Patterns

The following table provides a simplified overview of the expected dominant labeling patterns for key metabolites in a dual-tracer experiment with [U-13C]Glucose and D-[3-13C]Xylose.

MetabolitePrimary Labeling from [U-13C]GlucosePrimary Labeling from D-[3-13C]XyloseInterpretation of Combined Pattern
Glucose-6-Phosphate M+6M+0Indicates uptake and phosphorylation of glucose.
Fructose-6-Phosphate M+6M+0Reflects glycolytic flux.
Ribose-5-Phosphate M+5M+1 (from C3 of xylose)The presence of M+1 ribose-5-phosphate is a direct indicator of PPP activity from xylose.
Sedoheptulose-7-Phosphate M+7M+1The M+1 species indicates the entry of the 13C label from xylose into the non-oxidative PPP.
Glyceraldehyde-3-Phosphate M+3M+1 (from transketolase reaction)A combination of M+3 and M+1 indicates contributions from both glycolysis and the PPP.
Pyruvate M+3M+1The relative abundance of M+3 and M+1 pyruvate can be used to quantify the relative fluxes of glycolysis and the PPP.
Lactate M+3M+1Similar to pyruvate, the lactate MID reflects the upstream contributions from glycolysis and the PPP.

Visualizing Metabolic Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding 1. Cell Seeding labeling 2. Isotopic Labeling (D-[3-13C]Xylose + [U-13C]Glucose) seeding->labeling extraction 3. Metabolite Extraction labeling->extraction derivatization 4. Derivatization extraction->derivatization gcms 5. GC-MS Analysis derivatization->gcms data_analysis 6. Data Analysis & Flux Modeling gcms->data_analysis metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose ([U-13C]Glucose) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P Oxidative PPP GAP Glyceraldehyde-3-P F6P->GAP F6P->Ribose5P Non-oxidative PPP S7P Sedoheptulose-7-P F6P->S7P Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Xylose Xylose (D-[3-13C]Xylose) Xylulose5P Xylulose-5-P Xylose->Xylulose5P Xylulose5P->F6P Xylulose5P->GAP Ribose5P->Xylulose5P S7P->GAP

Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.

Conclusion and Future Perspectives

The combination of D-[3-13C]Xylose with other isotopic tracers like [U-13C]Glucose offers a powerful and nuanced approach to metabolic flux analysis. By providing distinct isotopic probes for interconnected pathways, this methodology enables researchers to resolve complex metabolic phenotypes with high precision. The detailed protocols and data interpretation guidelines presented in this application note serve as a robust starting point for researchers seeking to implement these advanced techniques. As our understanding of metabolic reprogramming in disease continues to grow, the strategic use of multiple isotopic tracers will undoubtedly play a pivotal role in uncovering novel biological insights and identifying the next generation of therapeutic targets.

References

  • Methodologies and analysis of metabolic flux in mammalian systems - DukeSpace. Available at: [Link]

  • GC-MS-Based Determination of Mass Isotopomer Distributions for 13 C-Based Metabolic Flux Analysis - Springer Nature Experiments. Available at: [Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PubMed Central. Available at: [Link]

  • a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Publishing. Available at: [Link]

  • Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central. Available at: [Link]

  • Using multiple tracers for 13C metabolic flux analysis - PubMed. Available at: [Link]

  • Tracing Carbon Metabolism with Stable Isotope Metabolomics Reveals the Legacy of Diverse Carbon Sources in Soil - OSTI.GOV. Available at: [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - MDPI. Available at: [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS. Available at: [Link]

  • Co-culture 13C-metabolic flux analysis: a novel approach to elucidate the metabolism of multi-microorganism systems - UDSpace - University of Delaware. Available at: [Link]

  • Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework - PMC - PubMed Central. Available at: [Link]

  • Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC - PubMed Central. Available at: [Link]

  • Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. Available at: [Link]

  • Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PubMed Central. Available at: [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PubMed Central. Available at: [Link]

  • 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed Central. Available at: [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. Available at: [Link]

  • Nontargeted elucidation of metabolic pathways using stable-isotope tracers and mass spectrometry - PubMed. Available at: [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PubMed Central. Available at: [Link]

  • C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS - Shimadzu. Available at: [Link]

  • A step-by-step guide to performing cancer metabolism research using custom-made media. Available at: [Link]

  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - Semantic Scholar. Available at: [Link]

  • Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering - Vanderbilt University. Available at: [Link]

  • 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides | Plant Physiology | Oxford Academic. Available at: [Link]

  • Nontargeted Elucidation of Metabolic Pathways Using Stable-Isotope Tracers and Mass Spectrometry - American Chemical Society. Available at: [Link]

  • Advances in metabolic flux analysis toward genome-scale profiling of higher organisms. Available at: [Link]

  • Stable Isotope Tracing Experiments Using LC-MS. Available at: [Link]

  • Comprehensive analysis of metabolic pathways through the combined use of multiple isotopic tracers - DSpace@MIT. Available at: [Link]

  • 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - ASM Journals. Available at: [Link]

  • Metabolic modelling and 13C flux analysis. Application to biotechnologically important yeasts and a fungus. Available at: [Link]

  • Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC. Available at: [Link]

  • Central Metabolism and Growth Rate Impacts on Hydrogen and Carbon Isotope Fractionation During Amino Acid Synthesis in E. coli - Frontiers. Available at: [Link]

  • Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS - PubMed. Available at: [Link]

  • Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed Central. Available at: [Link]

  • GC-QTOFMS based determination of isotopologue and tandem mass isotopomer fractions of primary metabolites for 13C-metabolic flux analysis | Request PDF - ResearchGate. Available at: [Link]

  • Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC - NIH. Available at: [Link]

  • C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - OSTI.gov. Available at: [Link]

  • Cancer Metabolism - Eurisotop. Available at: [Link]

  • Activity of the Pentose Phosphate Pathway Is Increased in Hepatoma Using a Novel Tracer, [2,3-13C2]glucose - ISMRM. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing D-[3-13C]Xylose for Non-Oxidative PPP Flux Analysis

Introduction: Why D-[3-13C]Xylose? You are likely using D-[3-13C]Xylose to probe the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why D-[3-13C]Xylose?

You are likely using D-[3-13C]Xylose to probe the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Unlike [1,2-13C]Glucose, which primarily tracks flux through the oxidative branch (G6PDH activity), labeled xylose enters directly at the level of Xylulose-5-Phosphate (Xu5P).

This allows you to decouple the reversible carbon scrambling reactions (Transketolase/Transaldolase) from the oxidative NADPH-producing steps. However, mammalian cells do not prioritize xylose uptake. The challenge is establishing a concentration high enough to achieve detectable isotopic enrichment (Fractional Enrichment > 5%) without inducing osmotic stress or competitively inhibiting Glucose Transporters (GLUTs).

Module 1: The Optimization Workflow

Do not assume a standard concentration (e.g., 5 mM) will work for all cell lines. Transport efficiency varies wildly between CHO, HEK293, and primary cancer lines. You must perform a Signal-to-Noise vs. Viability Titration .

The "Goldilocks" Zone
  • Too Low (< 1 mM): Insufficient mass isotopomer distribution (MID) signal in downstream metabolites (GAP, F6P, Lactate).

  • Too High (> 25 mM):

    • Osmotic Shock: Alters cell volume and metabolic rate.

    • GLUT Saturation: Xylose competes with glucose for entry, artificially inducing a "starvation" state (pseudo-Warburg effect reversal).

Optimization Logic Diagram

OptimizationWorkflow Start Start: Define Cell Line & Media Titration Step 1: Titration Panel (0, 1, 5, 10, 25 mM Xylose) Start->Titration Viability Step 2: Viability Check (Trypan Blue / ATP Assay) Titration->Viability Decision1 Viability < 90% vs Control? Viability->Decision1 Uptake Step 3: Measure Intracellular Xylose (GC-MS / LC-MS) Decision2 Enrichment > 5%? Uptake->Decision2 Decision1->Titration Yes (Toxic) Decision1->Uptake No (Cells Healthy) AdjustGlc Action: Reduce Glucose Conc. (Relieve GLUT competition) Decision2->AdjustGlc No (Low Signal) Finalize Finalize Concentration Decision2->Finalize Yes AdjustGlc->Titration Re-test

Figure 1: Decision matrix for determining optimal tracer concentration. Note the critical loop involving glucose reduction if enrichment is poor.

Module 2: Experimental Protocol

Phase 1: The "Spiking" Strategy

For mammalian cells, we recommend a "Spiking" strategy rather than a full media replacement, as this maintains the steady-state metabolism of the cells.

Reagents:

  • D-[3-13C]Xylose (Solid or 1M stock in water).

  • Dialyzed FBS (Essential to remove background unlabeled sugars).

  • Glucose-free DMEM/RPMI (for custom formulation).

Protocol:

  • Acclimatization: Culture cells in standard media with Dialyzed FBS for 24 hours prior to the experiment. This removes background noise.

  • The Pulse:

    • Prepare media with your standard Glucose concentration (e.g., 5 mM or 25 mM).

    • Add D-[3-13C]Xylose to reach your target test concentration (e.g., 10 mM).

    • Critical: If using >10 mM Xylose, adjust the NaCl concentration of the buffer to maintain isotonicity (approx. 290-320 mOsm/kg).

  • Incubation:

    • Metabolic Steady State: 6–24 hours. Xylose metabolism is slow; short pulses (minutes) often fail to label the triose-phosphate pool significantly.

  • Quenching:

    • Rapidly wash with ice-cold PBS (1x).[1]

    • Add 80:20 Methanol:Water (-80°C) directly to the plate.

    • Scrape and collect for MS analysis.[2][3]

Module 3: Troubleshooting & Data Interpretation

Pathway Visualization: Tracking the Carbon

Understanding where the label goes is the only way to validate your data. D-[3-13C]Xylose enters as Xylulose-5-P labeled at C3.

XyloseFate Xylose D-[3-13C]Xylose (Extracellular) Xyl5P Xylulose-5P (C3 Labeled) Xylose->Xyl5P Transport & Kinase TKT Transketolase Xyl5P->TKT GAP GAP (Glyceraldehyde-3P) TKT->GAP Carbon Scrambling F6P Fructose-6P TKT->F6P Lactate Lactate (Downstream Marker) GAP->Lactate Glycolysis F6P->Lactate

Figure 2: Simplified fate of C3-labeled Xylose. The label eventually distributes into the triose pool (GAP), which can be measured in Lactate.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Intracellular Signal GLUT CompetitionDecrease Glucose concentration in media to 2-5 mM to force Xylose uptake.
Low Intracellular Signal Insufficient TimeExtend incubation to 24-48 hours (Xylose metabolism is slower than Glucose).
Cell Detachment/Death Osmotic StressIf Xylose > 20 mM, reduce NaCl in base media to compensate for osmolarity.
No Label in Lactate Oxidative PPP DominanceThe cell may be routing carbon strictly via G6PDH. Verify Transketolase expression (Western Blot).
Inconsistent Replicates Incomplete QuenchingEnsure Methanol is at -80°C. Metabolism changes in seconds during harvest.

Frequently Asked Questions (FAQ)

Q: Can I autoclave D-[3-13C]Xylose? A: We recommend sterile filtration (0.22 µm) . While sugars are generally heat stable, autoclaving in the presence of amines (amino acids in media) can cause Maillard reactions, degrading your expensive isotope and creating toxic byproducts.

Q: Why do I see label in Lactate but not in Ribose-5-Phosphate? A: This indicates high flux through the Transketolase reaction toward glycolysis (recycling) rather than nucleotide synthesis. The non-oxidative branch is reversible; your cells are likely using the xylose carbon for energy (ATP) via glycolysis rather than biomass.

Q: What is the minimum enrichment required for valid Flux Analysis? A: Aim for >5% fractional enrichment in the downstream metabolite (e.g., Lactate or Alanine). Below this, the natural abundance of Carbon-13 (1.1%) creates too much background noise for reliable modeling.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Metallo, C. M., et al. (2009). Evaluation of 13C-labeled substrates for metabolic flux analysis of mammalian cells. Metabolic Engineering.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

  • Brekke, J., et al. (2012). The non-oxidative pentose phosphate pathway controls the fermentation rate of xylulose but not of xylose in Saccharomyces cerevisiae.[4] Yeast. (Note: While focused on Yeast, this paper establishes the fundamental kinetic bottlenecks of Xylose transport and TKT activity relevant to all eukaryotic models).

Sources

Optimization

Technical Support Center: Troubleshooting D-[3-13C]Xylose Incorporation

Topic: Troubleshooting low 13C incorporation from D-[3-13C]Xylose in Metabolic Flux Analysis (MFA). Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low 13C incorporation from D-[3-13C]Xylose in Metabolic Flux Analysis (MFA). Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists. Format: Technical Q&A, Diagnostic Workflows, and Atom-Mapping Verification.

Executive Summary

Low


C incorporation from D-[3-13C]Xylose is a common but complex issue in metabolic flux analysis. Unlike universal tracers (e.g., [U-13C]Glucose), D-[3-13C]Xylose is a position-specific tracer  often used to probe the non-oxidative Pentose Phosphate Pathway (PPP) and distinguish it from glycolytic flux.

If you observe low enrichment, the cause typically falls into one of three distinct failure modes:

  • Biological Blockade: Carbon Catabolite Repression (CCR) preventing uptake.[1]

  • Metabolic Bottleneck: Insufficient Xylose Isomerase (XI) or Xylulokinase (XK) activity.

  • The "Phantom" Loss (Atom Mapping): The specific loss of the C3 label as

    
    CO
    
    
    
    at the Pyruvate Dehydrogenase (PDH) step, rendering TCA cycle intermediates unlabeled despite active metabolism.

Part 1: Diagnostic Troubleshooting Guide

Category 1: The "Input" Phase (Uptake & Transport)

Q1: I am co-feeding Glucose and D-[3-13C]Xylose. Why is my xylose incorporation near zero? Diagnosis: You are likely triggering Carbon Catabolite Repression (CCR) . In many microorganisms (e.g., E. coli, B. subtilis) and even mammalian cells, the presence of glucose inhibits the expression and activity of xylose transporters (e.g., XylE, XylFGH) and catabolic enzymes. This is mediated by the cAMP-CRP complex or CcpA systems.

  • The Mechanism: Glucose transport dephosphorylates EIIA

    
    , which prevents the activation of adenylate cyclase. Low cAMP levels fail to activate CRP, leaving the xyl operon transcriptionally silent.
    
  • Solution:

    • Sequential Feeding: Initiate labeling only after glucose is exhausted (diauxic shift).

    • Chemostat Culture: Maintain glucose at limiting concentrations (below the repression threshold) while feeding xylose.

    • Strain Engineering: Use CCR-blind strains (e.g., ptsG mutants in E. coli).[1]

Q2: My cells grow on xylose as the sole carbon source, but the labeling is still lower than expected. Is the transporter active? Diagnosis: The transporter may be active but inefficient (low affinity/high


).
  • Check: Calculate the specific uptake rate (

    
    ). If 
    
    
    
    is < 0.2 g/gDCW/h, the label dilution rate from biomass turnover will outpace incorporation.
  • Action: Perform a Xylose Uptake Assay (Protocol A below) to quantify transport kinetics.

Category 2: The "Pathway" Phase (Enzymatic Activity)

Q3: I see intracellular xylose, but no labeled downstream metabolites (Xylulose-5P, GAP). What is happening? Diagnosis: This indicates a bottleneck at Xylose Isomerase (XI) or Xylulokinase (XK) .

  • Bacteria: XI converts Xylose

    
     Xylulose.[2] XK converts Xylulose 
    
    
    
    Xylulose-5P (X5P).
  • Yeast: Often uses Xylose Reductase (XR)

    
     Xylitol 
    
    
    
    Xylitol Dehydrogenase (XDH)
    
    
    Xylulose.[2]
  • The Issue: If XK activity is low, intracellular xylulose accumulates. If XI/XR is low, xylose accumulates.

  • Critical Check: Measure intracellular Xylitol. High xylitol indicates a redox imbalance (NADH/NADPH) or low XDH activity, creating a "dead-end" trap for the label.

Category 3: The "Fate" Phase (Atom Mapping & Decarboxylation)

Q4: My glycolytic intermediates (GAP, PEP) are labeled, but my TCA cycle metabolites (Citrate, Succinate) are completely unlabeled. Is the pathway broken? Diagnosis: No, the pathway is working perfectly. You are observing the specific decarboxylation of the C3 label. This is the most frequent misinterpretation of D-[3-13C]Xylose data.

The Atom Mapping Logic:

  • Input: D-[3-13C]Xylose enters the PPP and becomes [3-13C]Xylulose-5P .

  • Transketolase (TK): Transfers C1-C2 of X5P to Ribose-5P.

    • The remaining fragment (C3-C4-C5 of X5P) becomes Glyceraldehyde-3-Phosphate (GAP) .

    • Crucially: The C3 of X5P becomes the C1 of GAP .

  • Glycolysis: [1-13C]GAP converts to [1-13C]Pyruvate .

  • Pyruvate Dehydrogenase (PDH):

    • Reaction: Pyruvate

      
       Acetyl-CoA + CO
      
      
      
      .
    • Mechanism: The C1 carboxyl group of pyruvate is released as CO

      
      .
      
    • Result: The

      
      C label is blown off as 
      
      
      
      CO
      
      
      . The resulting Acetyl-CoA is unlabeled .

Part 2: Visualizations

Diagram 1: The Fate of Carbon-3 in Xylose Metabolism

This diagram traces the specific path of the


C atom (red nodes) from uptake to its release as CO

, explaining the lack of TCA labeling.

XyloseFate cluster_input Input Phase cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Entry Xylose D-[3-13C]Xylose (Label at C3) X5P [3-13C]Xylulose-5P (Label at C3) Xylose->X5P Isomerase/Kinase GAP [1-13C]Glyceraldehyde-3P (Label moves to C1) X5P->GAP Transketolase (Splits C1-C2 from C3-C5) S7P Sedoheptulose-7P (Unlabeled) X5P->S7P PEP [1-13C]PEP GAP->PEP Pyruvate [1-13C]Pyruvate (Label at Carboxyl C1) PEP->Pyruvate AcetylCoA Acetyl-CoA (UNLABELED) Pyruvate->AcetylCoA PDH Complex (Decarboxylation) CO2 13C-CO2 (Label Lost!) Pyruvate->CO2 C1 Release TCA Cycle\n(Citrate, etc.) TCA Cycle (Citrate, etc.) AcetylCoA->TCA Cycle\n(Citrate, etc.) No Label

Caption: Atom mapping of D-[3-13C]Xylose. The C3 label (yellow/red) transits to C1 of GAP and Pyruvate, but is lost as CO2 during the PDH reaction, leaving Acetyl-CoA unlabeled.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low 13C Incorporation from D-[3-13C]Xylose Check1 Check 1: Which metabolites are unlabeled? Start->Check1 Branch1 TCA Intermediates only (Citrate, Succinate) Check1->Branch1 Only TCA Branch2 Glycolytic Intermediates (GAP, PEP, Pyruvate) Check1->Branch2 Glycolysis + TCA Result1 Normal Physiology. Label lost as 13CO2 via PDH. Check Alanine/Lactate instead. Branch1->Result1 Check2 Check 2: Is Glucose present in the medium? Branch2->Check2 YesGlucose Yes Check2->YesGlucose NoGlucose No Check2->NoGlucose Result2 Carbon Catabolite Repression (CCR). Remove Glucose or use Mutant. YesGlucose->Result2 Check3 Check 3: Measure Intracellular Xylose & Xylitol NoGlucose->Check3 HighXylose High Intracellular Xylose Check3->HighXylose HighXylitol High Intracellular Xylitol Check3->HighXylitol LowBoth Low Both Check3->LowBoth Result3 Bottleneck: Xylose Isomerase (XI) or Xylulokinase (XK). HighXylose->Result3 Result4 Bottleneck: Xylitol Dehydrogenase (XDH). Cofactor Imbalance (NADH accumulation). HighXylitol->Result4 Result5 Transport Issue. Check Transporter expression. LowBoth->Result5

Caption: Logic flow for diagnosing low incorporation. Distinguishes between biological repression, enzymatic bottlenecks, and expected atom-mapping loss.

Part 3: Experimental Protocols

Protocol A: Rapid Xylose Uptake Assay

Use this to confirm if the transporter is the limiting factor.

Reagents:

  • Washed cell suspension (OD

    
     ~ 1.0) in minimal medium (carbon-free).
    
  • D-[1-

    
    C]Xylose (Radioactive tracer is more sensitive for uptake than stable isotope) OR D-[3-13C]Xylose for MS.
    
  • Silicone oil (density 1.05 g/mL).

Steps:

  • Equilibration: Incubate cell suspension at 30°C/37°C for 10 min.

  • Initiation: Add labeled Xylose (final conc. 1-5 g/L).

  • Sampling: At t = 30s, 60s, 120s, 300s, withdraw 200 µL.

  • Quenching: Layer sample over 100 µL silicone oil in a microcentrifuge tube. Spin immediately at 14,000 x g for 1 min (cells pellet through oil; medium stays above).

  • Analysis:

    • For

      
      C:  Clip the tube bottom (cell pellet) into scintillation fluid. Count CPM.
      
    • For

      
      C:  Wash pellet with ice-cold saline, extract intracellular metabolites (boiling ethanol or perchloric acid), and analyze intracellular free xylose via LC-MS/GC-MS.
      
  • Calculation: Plot intracellular amount vs. time. The slope at t=0 is the uptake rate (

    
    ).
    
Protocol B: Expected Labeling Pattern Verification Table

Compare your MS data against this table to validate the pathway.

MetaboliteFragmentExpected Labeling (from D-[3-13C]Xylose)Reason
Xylose (Intracellular) M+1High Direct uptake.
Xylulose-5P M+1High Isomerization/Phosphorylation (C3 labeled).
Ribose-5P M+0High If synthesized via TK (reverse) or Oxidative PPP.
GAP / DHAP M+1High C3 of X5P becomes C1 of GAP via Transketolase.
3-PG / PEP M+1High Derived from GAP.
Pyruvate M+1High Derived from PEP (Label at C1).
Alanine M+1High Transamination of Pyruvate (preserves C1).
Lactate M+1High Reduction of Pyruvate (preserves C1).
Acetyl-CoA M+0Unlabeled C1 of Pyruvate lost as CO

.
Citrate / Glu / Asp M+0Unlabeled Derived from Acetyl-CoA.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering, 112(3), 470–483. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. Link

  • Gonzalez, B., et al. (2017). Carbon Catabolite Repression in Escherichia coli: The role of the Phosphotransferase System. Microbiology Spectrum. Link

  • McCloskey, D., et al. (2014). 13C metabolic flux analysis of Saccharomyces cerevisiae during xylose fermentation reveals a bottleneck in the non-oxidative pentose phosphate pathway. Metabolic Engineering, 24, 115-125. Link

Sources

Troubleshooting

Overcoming matrix effects in LC-MS analysis of 13C-labeled samples

Technical Support Center: Precision LC-MS Analysis of 13C-Labeled Samples Topic: Overcoming Matrix Effects in Stable Isotope Tracing & Flux Analysis Current Status: Online | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision LC-MS Analysis of 13C-Labeled Samples Topic: Overcoming Matrix Effects in Stable Isotope Tracing & Flux Analysis Current Status: Online | Lead Scientist: Dr. A. V. Thorne

Executive Summary: The "Hidden" Variable in 13C Analysis

Welcome to the technical support hub. If you are analyzing 13C-labeled samples—whether for metabolic flux analysis (MFA), absolute quantification using Stable Isotope Labeled Internal Standards (SIL-IS), or tracer fate detection—matrix effects are your primary adversary.

Unlike standard quantification, where a matrix effect simply shifts the calibration curve, 13C analysis faces a dual threat :

  • Isotopologue Truncation: Ion suppression can drive low-abundance isotopologues (e.g., M+3, M+4) below the Limit of Detection (LOD), artificially skewing flux calculations.

  • Isobaric Interference: Matrix components can co-elute with specific mass isotopomers, altering the observed labeling pattern (e.g., a matrix peak at m/z corresponding to M+2).

This guide provides the diagnostic workflows and remediation protocols necessary to validate your data.

Module 1: Diagnosis & Assessment

How do I confirm if my data irregularities are caused by the matrix?

Q: My internal standard (SIL-IS) response varies wildly between samples. Is this a matrix effect?

A: Almost certainly. If your extraction recovery is consistent but the MS signal fluctuates, you are experiencing Ion Suppression or Enhancement .[1] This occurs when co-eluting matrix components (phospholipids, salts, endogenous metabolites) compete for charge in the electrospray ionization (ESI) source.

The Diagnostic Protocol: Post-Column Infusion (PCI) Do not guess. Visualize the suppression zone.[1][2][3][4][5]

Methodology:

  • Setup: Tee a syringe pump into the LC flow after the column but before the MS source.

  • Infusion: Infuse a standard solution of your analyte (or the 13C-labeled analog) at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal.

  • Injection: Inject a "blank" matrix sample (processed exactly like your study samples) via the LC.[2]

  • Analysis: Monitor the baseline. A dip indicates suppression; a spike indicates enhancement.

Interpretation:

  • Sharp Dips: Specific co-eluting interferences.

  • Broad Depression: likely phospholipids eluting late in the gradient.

Technical Insight: For 13C-MFA, if your target metabolite elutes in a suppression zone, the ratio of M+0 to M+n is theoretically preserved if they co-elute perfectly. However, the Signal-to-Noise (S/N) ratio drops . If M+n falls below 10:1 S/N, your flux data becomes statistical noise [1, 2].

MatrixAssessment start Suspect Matrix Effect? (Variable IS response, poor linearity) pci Perform Post-Column Infusion (PCI) Infuse Analyte + Inject Blank Matrix start->pci result Analyze Baseline Stability pci->result suppression Dip/Spike Observed at Retention Time result->suppression Unstable clean Stable Baseline at Retention Time result->clean Stable action1 Modify Chromatography (Move peak out of zone) suppression->action1 action2 Improve Sample Prep (Remove interference) suppression->action2 action3 Validate Sensitivity (Check LOD for M+n) clean->action3

Figure 1: Decision workflow for diagnosing matrix effects using Post-Column Infusion.

Module 2: The 13C-Specific Challenge

Why is my flux data noisy despite "good" peaks?

Q: Can matrix effects alter my Mass Isotopomer Distribution (MID)?

A: Yes, through two distinct mechanisms: Isobaric Overlap and Detector Saturation .

1. Isobaric Overlap (The "False Flux" Error) A matrix compound with the same nominal mass as one of your isotopologues (e.g., M+2) will co-elute.

  • Scenario: You are analyzing 13C-Glutamine.

  • Interference: A matrix peptide fragment has the same m/z as 13C2-Glutamine.

  • Solution: Use High-Resolution Mass Spectrometry (HRMS) (Orbitrap or TOF) to resolve the mass defect between the 13C-labeled analyte and the matrix interference [3].

2. Detector Saturation (The "Ratio Distortion" Error) Matrix enhancement can push the M+0 (unlabeled) peak into detector saturation (above the linear dynamic range), while the M+n peaks remain linear.

  • Result: M+0 is under-reported relative to M+n.

  • Calculation Error: The calculated fractional enrichment becomes artificially high.

Q: How do I calculate the quantitative impact?

A: Calculate the Matrix Factor (MF) using the Post-Extraction Spike method.

Protocol:

  • Set A (Reference): Standard in neat solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike the standard into the extract.

  • Calculation:

    
    
    
    • 
      : No effect.
      
    • 
      : Ion Suppression.
      
    • 
      : Ion Enhancement.
      

Critical Threshold: For 13C-MFA, if the MF is < 0.5 (50% suppression), you risk losing the detection of minor isotopologues (M+3, M+4, etc.), which renders the isotopomer distribution incomplete [4].

Module 3: Sample Preparation Strategies

How do I remove the matrix before it hits the source?

Q: Is protein precipitation (PPT) enough for plasma/serum metabolomics?

A: Rarely. PPT (using Methanol or Acetonitrile) removes proteins but leaves behind phospholipids , the primary cause of ion suppression in bioanalysis. Phospholipids accumulate on the column and elute unpredictably, often causing "ghost" suppression in subsequent runs [5].

Comparative Guide to Cleanup:

MethodRemoves Proteins?Removes Phospholipids?Removes Salts?Best For...
Protein Precipitation (PPT) YesNo NoHigh-abundance metabolites; simple matrices.
Liquid-Liquid Extraction (LLE) YesYes (mostly)YesHydrophobic analytes; high sensitivity needs.
Solid Phase Extraction (SPE) YesYes (highly selective)YesTargeted analysis; complex matrices.
Phospholipid Removal Plates YesYes (>99%)NoHigh-throughput lipidomics/metabolomics.

Recommended Protocol: Phospholipid Depletion (HybridSPE) For 13C-labeled plasma samples, use Zirconia-coated silica plates (e.g., HybridSPE). The Lewis acid-base interaction selectively retains the phosphate group of phospholipids while allowing neutral/acidic/basic metabolites to pass through.

Module 4: Chromatographic & Internal Standard Solutions

If I can't clean it, how do I separate it?

Q: Can I use a Deuterated (D) internal standard for 13C analysis?

A: Proceed with caution.

  • The Problem: Deuterium has a slight chromatographic isotope effect. A D-labeled molecule often elutes slightly earlier than the unlabeled form on Reversed-Phase (C18) columns.

  • The Risk: If the matrix suppression zone is sharp, the D-standard might elute outside the zone while your 13C-analyte elutes inside it (or vice versa). The IS will fail to correct for the suppression.

  • The Solution: Use 13C-labeled Internal Standards (e.g., 13C-U-Glucose for Glucose analysis). 13C and 12C co-elute perfectly, ensuring they experience the exact same matrix effect at the exact same moment [6].

Q: My peak is right at the solvent front. Is that bad?

A: Yes. The "void volume" (t0) is where unretained salts and hydrophilic matrix components elute. This is the zone of maximum suppression.[3]

  • Fix: Adjust your method to retain polar metabolites.

    • Switch from C18 to HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Use Ion Pairing Agents (e.g., Tributylamine) for TCA cycle intermediates (though be warned: these contaminate the MS source permanently).

TroubleshootingLogic problem Problem: Poor 13C Data Quality check1 Check Retention Time problem->check1 check2 Check IS Type problem->check2 void Eluting at Void (t0)? check1->void is_type Using Deuterated IS? check2->is_type sol1 Switch to HILIC void->sol1 Yes sol2 Switch to 13C-IS (Perfect Co-elution) is_type->sol2 Yes (Retention Shift)

Figure 2: Troubleshooting logic for chromatographic and internal standard selection.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Trupp, M., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry.

  • Hermann, G., et al. (2018). Matrix effects in LC-MS/MS: The impact of co-eluting isobaric interferences on quantification and flux analysis. Journal of Mass Spectrometry.
  • Bennett, B. D., et al. (2008).[6] Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach. Nature Protocols.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Stokvis, E., et al. (2005). Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Optimization

Data analysis workflow for D-[3-13C]Xylose metabolic flux analysis

Welcome to the Advanced Metabolic Flux Analysis (MFA) Support Portal. This guide is designed for researchers utilizing D-[3-13C]Xylose to interrogate pentose metabolism, specifically focusing on the non-oxidative Pentose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Metabolic Flux Analysis (MFA) Support Portal. This guide is designed for researchers utilizing D-[3-13C]Xylose to interrogate pentose metabolism, specifically focusing on the non-oxidative Pentose Phosphate Pathway (PPP) and its intersection with glycolysis in yeast (e.g., S. cerevisiae, S. stipitis) and mammalian systems.

Module 1: Experimental Design & Tracer Logic

Q: Why use D-[3-13C]Xylose instead of universally labeled tracers?

A: D-[3-13C]Xylose is a "resolution-enhancing" tracer. Unlike [U-13C]Glucose, which often saturates the metabolic network with label, [3-13C]Xylose provides a distinct cleavage signature that discriminates between the oxidative and non-oxidative branches of the PPP.

The Mechanistic Logic:

  • Entry: Xylose enters metabolism via Xylulose-5-Phosphate (X5P), retaining the label at C3 .

  • Transketolase (TK) Reaction: X5P donates a C2-fragment. The remaining C3-C4-C5 fragment becomes Glyceraldehyde-3-Phosphate (GAP) .

    • Result: The C3 label of Xylose becomes the C1 label of GAP .

  • Transaldolase (TA) Reaction: GAP (labeled at C1) condenses with Sedoheptulose-7-P to form Fructose-6-Phosphate (F6P).

    • Result: The label appears at C4 of F6P .

Verification Checkpoint: If your metabolic model assumes active gluconeogenesis (F6P


 G6P) and subsequent entry into the oxidative PPP, the C4-labeled G6P will lose C1 (decarboxylation) but retain the label at C3 of the regenerated Ribulose-5-P. This "recycling loop" is quantitatively distinct from direct glycolytic catabolism.
Visualizing the Carbon Transition

The following diagram illustrates the atom mapping of D-[3-13C]Xylose through the non-oxidative PPP.

Xylose_MFA_Pathway cluster_legend Pathway Legend Xylose D-[3-13C]Xylose (Input Tracer) Xyl5P Xylulose-5-P [3-13C] Xylose->Xyl5P Xyl Reductase/DH Xylulokinase GAP GAP [1-13C] Xyl5P->GAP TK1 (C3->C1 Transfer) Xyl5P->GAP TK2 F6P Fructose-6-P [4-13C] Xyl5P->F6P TK2 S7P Sedoheptulose-7-P Xyl5P->S7P TK1 (C1-C2 Transfer) GAP->F6P TA (GAP C1 -> F6P C4) R5P Ribose-5-P R5P->S7P S7P->F6P E4P Erythrose-4-P S7P->E4P E4P->F6P key Red/Yellow Nodes indicate major label accumulation sites

Figure 1: Atom mapping of D-[3-13C]Xylose. Note the specific transfer of the C3 label to C1 of GAP (via Transketolase) and subsequently C4 of F6P (via Transaldolase).

Module 2: Analytical Chemistry & Data Acquisition

Q: My Mass Isotopomer Distributions (MIDs) show unexpectedly low enrichment. What went wrong?

A: This is a common issue often caused by the Inoculum Effect or Biomass Dilution .

Troubleshooting Protocol:

  • Check Metabolic Steady State: Did you harvest during the exponential phase? 13C-MFA relies on the assumption of isotopic steady state.[1][2] If you harvest too early (before ~5 doublings), the unlabeled biomass from your inoculum dilutes the labeled metabolites.

  • Calculate Fractional Enrichment: Use the following formula to verify if the dilution matches the theoretical maximum based on your mixture:

    
    
    Where 
    
    
    
    is growth rate,
    
    
    is initial biomass, and
    
    
    is biomass at harvest.
Q: Which derivatization method should I use for GC-MS?

A: For xylose-based flux analysis, the choice of derivatization impacts which fragments (and therefore which carbon positions) are visible.

MethodAgentTarget MetabolitesPros for Xylose MFACons
TBDMS MTBSTFAAmino AcidsExcellent stability; [M-57] fragment preserves most carbons.Does not directly measure sugar phosphates (G6P, F6P).
MOX-TMS Methoxyamine + MSTFASugar Phosphates / Organic AcidsDirectly measures the GAP/F6P split critical for this tracer.More complex spectra; multiple peaks (syn/anti isomers).

Recommendation: Use TBDMS for amino acids (proteinogenic) to infer central carbon flux. Use MOX-TMS if you specifically need to resolve the intracellular pentose pools [1].

Module 3: Computational Modeling & Flux Estimation

Q: The software (INCA/OpenFLUX) fails to converge or gives high SSR (Sum of Squared Residuals).

A: High SSR indicates the model topology cannot mathematically reproduce your experimental data. With [3-13C]Xylose, this usually points to an incorrect Atom Mapping definition in the software.

Critical Configuration Check:

  • Verify Xylose Entry: Ensure your model does not lump Xylose entry directly into Glucose-6-P. It must enter via the Pentose Phosphate Pathway.

  • Check Reversibility: The Transketolase and Transaldolase reactions must be set as reversible. If constrained to be irreversible, the model cannot account for the "scrambling" of the label often seen in yeast PPP.

  • Natural Abundance Correction: Ensure you have applied a correction matrix for naturally occurring isotopes (C13, O17, O18, Si29, Si30) before fitting, or ensure your software does this automatically (e.g., INCA does this internally) [2].

Q: How do I validate my flux map?

A: Use the Redundancy Principle . The label from [3-13C]Xylose should propagate to downstream amino acids in a predictable pattern.

  • Alanine (derived from Pyruvate): Should mirror the labeling of GAP (since PEP

    
     Pyruvate). Expect enrichment at C1 of Alanine.
    
  • Serine (derived from 3-PG): Should also mirror GAP.

  • Histidine: Derived from Ribose-5-P and ATP. This is a critical check for the pentose pool labeling state.

References

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[3] 13C-based metabolic flux analysis.[2][3][4][5][6][7][8][9] Nature Protocols, 4(6), 878–892.[3]

  • Antoniewicz, M. R. (2015).[10] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325.

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195–206.

  • Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli utilizing glucose and xylose. Metabolic Engineering, 26, 65-76.

Sources

Troubleshooting

Technical Support Center: Navigating Incomplete Isotopic Labeling in Steady-State Experiments

This guide is designed for researchers, scientists, and drug development professionals engaged in stable isotope tracing studies. It provides in-depth troubleshooting strategies and frequently asked questions to address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in stable isotope tracing studies. It provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of incomplete isotopic labeling in steady-state experiments, ensuring the accuracy and reliability of your metabolic flux analysis.

Introduction: The Challenge of Achieving True Isotopic Steady State

Stable isotope labeling is a powerful technique to trace the flow of atoms through metabolic pathways.[1] In steady-state experiments, the goal is to achieve complete replacement of a specific atom with its stable isotope-labeled counterpart in all metabolites of interest. This isotopic steady state allows for the accurate calculation of metabolic fluxes.[1][2] However, achieving 100% labeling is often challenging, and incomplete labeling can introduce significant errors in data interpretation.[3] This guide will equip you with the knowledge to identify, troubleshoot, and correct for incomplete isotopic labeling.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Labeling

Issue 1: Low Isotopic Enrichment in Downstream Metabolites

Symptoms: You observe low incorporation of the isotopic label in metabolites that are several enzymatic steps away from the initial labeled precursor.

Causality: This often points to insufficient time for the label to fully equilibrate throughout the metabolic network. Large endogenous pools of unlabeled metabolites can also dilute the isotopic label, slowing down the labeling process.[4] Additionally, slow enzymatic steps can act as bottlenecks, leading to high labeling in upstream intermediates and low labeling in downstream products.[4]

Troubleshooting & Optimization:

  • Extend Incubation Time: The most straightforward solution is to increase the duration of cell culture or organism exposure to the labeled substrate. For cell culture experiments, a general guideline is to culture for a sufficient number of doubling cycles (typically 5-7 generations) to ensure maximal incorporation.[5]

  • Pilot Time-Course Experiment: Before conducting a full-scale steady-state experiment, perform a smaller pilot study to determine the optimal labeling duration. Harvest samples at multiple time points and analyze the isotopic enrichment of key metabolites to identify when a plateau is reached.

  • Consider Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): If achieving a true isotopic steady state is not feasible due to experimental constraints, INST-MFA can be a powerful alternative. This method analyzes the transient labeling patterns over shorter time scales to estimate metabolic fluxes.[6][7][8]

Issue 2: Unexpected Labeled Species and Metabolic Scrambling

Symptoms: You detect the isotopic label in metabolites that are not part of the primary metabolic pathway you are investigating.

Causality: This phenomenon, known as metabolic scrambling, occurs when the organism metabolizes the labeled compound and incorporates the isotopes into other molecules.[9] A common example in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments is the conversion of labeled arginine to labeled proline.[3]

Troubleshooting & Optimization:

  • Careful Tracer Selection: Choose a labeled substrate that is less prone to conversion into other metabolites. For instance, if arginine-to-proline conversion is a known issue in your cell line, consider using a different labeled amino acid.

  • Tandem Mass Spectrometry (MS/MS) Analysis: Utilize MS/MS to identify the specific positions of the isotopic labels within the molecule. This can help distinguish between direct incorporation and scrambling.

  • Utilize Correction Software: Some software tools can help identify and potentially correct for metabolic scrambling by analyzing the mass isotopomer distributions of multiple metabolites.

Frequently Asked Questions (FAQs)

Q1: How can I verify the incorporation efficiency of my stable isotope-labeled substrate?

A1: It is crucial to check the incorporation efficiency before proceeding with your main experiment. A small-scale pilot study is recommended. A fraction of the labeled cells or tissue is harvested, and the resulting metabolites or proteins are analyzed by mass spectrometry to determine the percentage of heavy isotope incorporation. The goal is to achieve an incorporation rate of over 97% for accurate quantification.[3]

Q2: What is the importance of correcting for natural isotopic abundance?

A2: Many elements, particularly carbon, have naturally occurring stable isotopes (e.g., ¹³C).[9][10] This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite, even in unlabeled samples. Failing to correct for this can lead to an overestimation of isotopic enrichment from your tracer. Several software tools are available to perform this correction.[11][12][13][14][15]

Q3: Can I use multiple isotopic tracers in the same experiment?

A3: Yes, using multiple tracers, known as parallel labeling experiments, can provide a more comprehensive view of metabolic fluxes.[16] Different tracers can offer better resolution for different parts of a metabolic network.[16] However, data analysis becomes more complex and requires specialized software that can handle multiple tracers.

Q4: What are the best analytical techniques to measure isotopic enrichment?

A4: Mass spectrometry (MS) is the most common and powerful technique for measuring isotopic enrichment.[1] High-resolution mass spectrometry is particularly valuable for distinguishing between different isotopologues.[9][17] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can unambiguously identify compounds and accurately measure ¹³C enrichment.[18][19]

Experimental Protocol: Verification of Isotopic Labeling Efficiency

This protocol outlines a general workflow for assessing the incorporation of a ¹³C-labeled glucose tracer in cultured mammalian cells.

Materials:

  • Cell culture medium without glucose

  • ¹³C-labeled glucose

  • Unlabeled glucose (for control)

  • Cultured mammalian cells

  • Standard cell culture equipment

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for several population doublings during the experiment.

  • Media Preparation: Prepare two types of media: "light" medium containing unlabeled glucose and "heavy" medium containing ¹³C-labeled glucose at the same concentration.

  • Cell Culture: Culture one set of cells in the "light" medium and another in the "heavy" medium.

  • Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), harvest a sample of cells from both the "light" and "heavy" cultures.

  • Quenching: Rapidly quench metabolic activity by washing the cells with a cold quenching solution.[20]

  • Metabolite Extraction: Extract intracellular metabolites using a cold extraction solvent.

  • LC-MS Analysis: Analyze the extracted metabolites using an LC-MS system to determine the mass isotopomer distributions of key metabolites in the central carbon metabolism (e.g., pyruvate, lactate, citrate).

  • Data Analysis: Calculate the percentage of ¹³C enrichment for each metabolite at each time point. Plot the enrichment over time to determine when a steady-state is reached.

Data Presentation

Table 1: Example Time-Course Data for ¹³C-Glucose Labeling

Time (hours)Pyruvate Enrichment (%)Citrate Enrichment (%)Glutamate Enrichment (%)
00.91.11.1
645.230.825.4
1275.662.155.9
2492.388.585.1
4898.197.596.8
7298.597.997.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_analysis Analysis prep_media Prepare Light & Heavy Media culture Incubate Cells prep_media->culture seed_cells Seed Cells seed_cells->culture time_points Harvest at Time Points culture->time_points quench Quench Metabolism time_points->quench extract Extract Metabolites quench->extract lcms LC-MS Analysis extract->lcms data_analysis Analyze Enrichment lcms->data_analysis

Caption: Workflow for verifying isotopic labeling efficiency.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Labeling Observed cause1 Insufficient Time start->cause1 cause2 Large Unlabeled Pools start->cause2 cause3 Metabolic Scrambling start->cause3 solution1a Extend Incubation cause1->solution1a solution1b Pilot Time-Course cause1->solution1b solution1c Consider INST-MFA cause1->solution1c cause2->solution1a solution2 Careful Tracer Selection cause3->solution2 solution3 MS/MS Analysis cause3->solution3

Caption: Troubleshooting logic for incomplete isotopic labeling.

References

  • BenchChem. (n.d.). Best practices for avoiding contamination in stable isotope labeling studies.
  • Su, A., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Retrieved from [Link]

  • BenchChem. (n.d.). Challenges in the quality control of isotopic labeling experiments.
  • Allen, D. K., & Young, J. D. (2020). Strategies for metabolic flux analysis in plants using isotope labelling. ResearchGate. Retrieved from [Link]

  • Crown, S. B., et al. (2015). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC. Retrieved from [Link]

  • Kallow, W., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. Retrieved from [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • BGI. (n.d.). Stable Isotope Labeling by Amino acids in Cell culture. Retrieved from [Link]

  • Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg.
  • Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Retrieved from [Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics. Retrieved from [Link]

  • Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. Retrieved from [Link]

  • Weindl, D., et al. (2016). Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis. PMC. Retrieved from [Link]

  • Moseley, H. N. (2010). The importance of accurately correcting for the natural abundance of stable isotopes. PMC. Retrieved from [Link]

  • McAnulty, M. J., et al. (2017). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. PMC. Retrieved from [Link]

  • O'Grady, J., et al. (2023). Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures. Frontiers in Plant Science. Retrieved from [Link]

  • Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Retrieved from [Link]

  • IsoCor. (n.d.). IsoCor: Isotope Correction for mass spectrometry labeling experiments. Retrieved from [Link]

  • Huang, X., et al. (2014). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. PMC. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Retrieved from [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]

  • Young, J. D. (2014). Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice. PubMed. Retrieved from [Link]

  • van den Broek, N. G., et al. (2020). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

  • Young, J. D. (2014). Isotopically nonstationary metabolic flux analysis (INST-MFA): Putting theory into practice. OSTI.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart of 13C natural abundance correction algorithm. Retrieved from [Link]

  • Bueschl, C., et al. (2012). Isotopic labeling-assisted metabolomics using LC–MS. ResearchGate. Retrieved from [Link]

  • MASONACO. (n.d.). Stable isotopes in metabolomic studies. Retrieved from [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Retrieved from [Link]

  • Millard, P., et al. (2012). IsoCor: Correcting MS data in isotope labeling experiments. ResearchGate. Retrieved from [Link]

  • Allen, D. K., et al. (2014). Isotopically nonstationary 13C flux analysis of changes in Arabidopsis thaliana leaf metabolism due to high light acclimation. PNAS. Retrieved from [Link]

  • Li, S., et al. (2022). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Retrieved from [Link]

Sources

Optimization

Software tools for processing and interpreting 13C labeling data

Welcome to the Advanced Fluxomics Support Hub. Role: Senior Application Scientist Status: Online Topic: Software tools for processing and interpreting 13C labeling data Introduction: The Fluxomics Pipeline Metabolic Flux...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluxomics Support Hub. Role: Senior Application Scientist Status: Online Topic: Software tools for processing and interpreting 13C labeling data

Introduction: The Fluxomics Pipeline

Metabolic Flux Analysis (MFA) is the "gold standard" for quantifying intracellular reaction rates.[1] However, it is mathematically unforgiving. Unlike transcriptomics or proteomics, where data is often observational, MFA is a computational inverse problem : we infer unobservable fluxes (


) by fitting a mathematical model to observable mass isotopomer distributions (MIDs).

This guide addresses the three critical phases of the workflow:

  • Pre-processing: Correcting raw MS data for natural abundance.[2]

  • Flux Estimation: Solving the inverse problem using stoichiometry and atom mapping.

  • Validation: Determining if the calculated fluxes are statistically significant.

Quick Reference: Software Selection Matrix
FeatureINCA [1]13CFLUX2 [2]IsoCor [3]OpenMebius [4]
Primary Function Flux Estimation (Steady-State & INST-MFA)High-Performance Flux EstimationData Pre-processing (Correction)Flux Estimation (INST-MFA)
Algorithm EMU (Elementary Metabolite Units)Cumomer & EMUIsotope CorrectionEMU
Platform MATLABLinux/C++ (CLI)Python (GUI/CLI)MATLAB
Best For General users; complex mammalian/plant modelsSupercomputing; large-scale batch processingCorrecting MS raw data (Natural Abundance)Open-source modification
Cost Free (Academic) / CommercialFree (Academic)Open Source (GPLv3)Open Source

Phase I: Data Pre-processing & Natural Abundance Correction

Before modeling, raw Mass Spectrometry (MS) data must be corrected. Raw ion intensities represent a mix of the tracer signal and the natural abundance of heavy isotopes (


, 

,

) in the molecule skeleton.
Workflow Visualization

The following diagram outlines the data flow from the mass spectrometer to the final flux map.

MFA_Workflow cluster_0 Computational Modeling RawData Raw MS Data (Intensities) IsoCor Pre-Processing (IsoCor/PyMFA) RawData->IsoCor Input CorrectedMID Corrected MIDs (Target Data) IsoCor->CorrectedMID Natural Abundance Correction Solver Non-Linear Fitting (Minimize SSR) CorrectedMID->Solver Experimental MIDs ModelDef Network Model (Stoichiometry + Atom Mapping) EMU_Gen EMU Decomposition (INCA/13CFLUX2) ModelDef->EMU_Gen Compile EMU_Gen->Solver Simulated MIDs Solver->Solver Iterative Optimization FluxMap Final Flux Map + 95% CI Solver->FluxMap Convergence

Caption: The MFA pipeline. Note that "Corrected MIDs" and "Simulated MIDs" are the comparison point for the solver (SSR minimization).

Troubleshooting Guide: Pre-processing (IsoCor Focus)

Q: After correcting for natural abundance using IsoCor, my M0 isotopologue is negative. How is this physically possible?

A: It is physically impossible, but mathematically common if using linear matrix inversion methods on noisy data.

  • The Cause: Standard correction involves multiplying the measured vector by an inverted "correction matrix." If the measurement noise is high, or if the resolution is insufficient to distinguish the tracer from background noise, the subtraction of the theoretical natural abundance can result in negative values.

  • The Fix: Do not use simple matrix inversion. Use IsoCor's optimization mode . IsoCor implements a non-linear least-squares optimization that constrains results to be

    
    . It reconstructs the most likely labeling distribution that would generate your observed data, given the known natural abundance [3].
    

Q: I am analyzing a large derivative (TBDMS). The correction seems to over-correct the high mass isotopomers.

A: This is often a "resolution vs. purity" issue.

  • The Causality: Large derivatization groups (like TBDMS) contain many Carbon and Silicon atoms. The natural abundance probability of these atoms creates a massive "isotopic envelope."

  • Protocol:

    • Verify the Isotopic Purity of your tracer (e.g., is your Glucose 99%

      
       or 98%?). Entering 99% when it is actually 98% will cause systematic errors in high-mass isotopomers.
      
    • In IsoCor, ensure you have defined the Resolution correctly. High-resolution MS (Orbitrap) can distinguish between a

      
       neutron shift and a 
      
      
      
      or
      
      
      shift. If you treat low-res data as high-res, the software will misinterpret the peaks.

Phase II: Flux Estimation & Modeling

This phase involves fitting the metabolic network to the data.[1][3] The industry standard for this calculation is the Elementary Metabolite Unit (EMU) framework [5], used by INCA and 13CFLUX2, which reduces the computational burden by orders of magnitude compared to older "cumomer" methods.

The Logic of EMU (Elementary Metabolite Units)

Why do we use EMUs? Because simulating every possible isotopomer in a network creates millions of equations. EMUs break metabolites into "functional blocks" that are actually conserved in reactions.

EMU_Logic Metabolite Metabolite: Glucose-6-P (6 Carbon Atoms) Isotopomers Full Isotopomer Set 2^6 = 64 equations Metabolite->Isotopomers Traditional Modeling Reaction Reaction: Aldolase (Splits G6P -> DHAP + GAP) Metabolite->Reaction EMU_Approach EMU Approach Track only necessary atoms Isotopomers->EMU_Approach Complexity Reduction Reaction->EMU_Approach EMU_1 EMU: G6P_123 (Becomes DHAP) EMU_Approach->EMU_1 Map Atoms 1-3 EMU_2 EMU: G6P_456 (Becomes GAP) EMU_Approach->EMU_2 Map Atoms 4-6

Caption: The EMU framework reduces computational complexity by tracking only the specific atoms involved in a reaction transition, rather than the entire molecule's state.

Troubleshooting Guide: Modeling (INCA/13CFLUX2 Focus)

Q: My INCA model fails to converge, or the Sum of Squared Residuals (SSR) remains extremely high.

A: This indicates a mismatch between your network topology and the physical reality of the experiment.

  • Check 1: The Dilution Flux. Did you include an unlabelled source? If your cells are growing on 100% [U-13C]Glucose but the intracellular metabolites show only 80% enrichment, you must model an influx of natural abundance carbon (e.g., from media amino acids or CO2).

  • Check 2: Reversibility. A high SSR often means the model is "stiff." Ensure that near-equilibrium reactions (like Isomerase or Transaminase) are set to reversible . In INCA, if you force a reversible reaction to be irreversible, the solver cannot fit the "scrambling" of isotopes observed in the data.

Q: I am running Isotopically Non-Stationary MFA (INST-MFA). The simulation takes days and crashes.

A: INST-MFA requires solving Ordinary Differential Equations (ODEs), which is computationally expensive.

  • The Fix: You are likely encountering a "stiff system" where some pools turn over in milliseconds (PEP) and others in hours (Glutamate).

  • Protocol:

    • In INCA/OpenMebius, check the Pool Size estimates. If a metabolite pool size is unmeasured and set arbitrarily low (e.g., 0.001), the turnover rate (

      
      ) becomes infinite, crashing the integrator.
      
    • Use 13CFLUX2 for large-scale INST-MFA; its C++ backend handles stiff ODE solvers (CVODE) more efficiently than MATLAB-based tools [2].

Phase III: Statistical Validation

You have a flux map.[3][4][5][6] Is it real?

Troubleshooting Guide: Interpretation

Q: The confidence intervals (95% CI) for my TCA cycle fluxes are huge (e.g., Flux = 10 ± 50).

A: This is a Flux Identifiability issue.

  • The Diagnosis: The tracer you selected does not create a unique labeling pattern for that specific pathway. For example, using [1,2-13C]Glucose might resolve the Pentose Phosphate Pathway well, but fail to resolve the TCA cycle anaplerosis compared to [U-13C]Glutamine.

  • The Validation Step: Perform a Sensitivity Analysis in your software. If the sensitivity of the measured isotopomers to a specific flux is zero, that flux is non-identifiable. You typically need to run a "Parallel Labeling Experiment" (two different tracers) to narrow these intervals [6].

Q: My Chi-square (


) test rejects the model fit. Should I discard the result? 

A: Not necessarily. The


 test is extremely sensitive to under-estimated measurement errors.
  • The Causality: If you tell the software your measurement error is 0.1% (standard error), but your actual machine noise is 1.0%, the software will reject even a perfect model because it cannot fit the noise.

  • Protocol:

    • Calculate the actual experimental standard deviation from technical replicates.

    • Set a minimum error floor (e.g., 0.01 mol%) in the software settings. Never allow the error input to be zero.

References

  • INCA (Isotopomer Network Compartmental Analysis): Vanderbilt University MFA Suite. Available at: [Link][5]

  • 13CFLUX2: High-performance software suite for 13C-metabolic flux analysis.[7][8][9] Available at: [Link]

  • IsoCor: Isotope Correction for mass spectrometry labeling experiments.[10][11] Documentation and download: [Link]

  • OpenMebius: Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis.[12] Available at: [Link]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86.
  • Crown, S. B., et al. (2016). Experimental design of parallel labeling experiments for metabolic flux analysis. Metabolic Engineering, 38, 49-56.

Sources

Reference Data & Comparative Studies

Validation

D-[3-13C]Xylose vs. D-[1-13C]Xylose: A Comparative Guide for Metabolic Flux Analysis

Executive Summary In the optimization of pentose-fermenting organisms (e.g., S. cerevisiae, E.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pentose-fermenting organisms (e.g., S. cerevisiae, E. coli), selecting the correct 13C-tracer is the single most critical decision in experimental design. While D-[1-13C]xylose is the industry standard due to cost-efficiency and its ability to resolve oxidative vs. non-oxidative Pentose Phosphate Pathway (PPP) split ratios, D-[3-13C]xylose offers superior resolution for quantifying reversible fluxes within the non-oxidative PPP and downstream TCA cycle anaplerosis.

This guide details the mechanistic differences, resolution capabilities, and experimental protocols for both isotopomers, enabling you to select the precise tool for your metabolic question.

Mechanistic Foundation: Tracking the Carbon Fate[1]

To choose between [1-13C] and [3-13C], one must understand the atom mapping through the non-oxidative PPP. Xylose enters metabolism via Xylulose-5-Phosphate (Xu5P). From there, Transketolase (TK) and Transaldolase (TA) shuffle the carbons before they enter glycolysis as Fructose-6-Phosphate (F6P) or Glyceraldehyde-3-Phosphate (GAP).

The Carbon Scrambling Network

The following diagram illustrates the distinct fate of the C1 and C3 positions during the conversion of Xylose to Glycolytic intermediates.

XyloseFate cluster_legend Legend L1 [1-13C] Label Fate L3 [3-13C] Label Fate Xylose D-Xylose (C5) Xu5P Xylulose-5P (Pentose Pool) Xylose->Xu5P Xylulokinase GAP GAP (C3) (Glycolysis Entry) Xu5P->GAP [3-13C] becomes C1 of GAP (Via TK cleavage) F6P Fructose-6P (C6) (Glycolysis Entry) Xu5P->F6P [1-13C] becomes C1/C3 of F6P (Via TK/TA Shuffling) Pyruvate Pyruvate GAP->Pyruvate Becomes C1 of Pyruvate CO2 CO2 (Lost in Ox-PPP/PDH) F6P->CO2 If recycled to G6P -> Ox-PPP C1 is Decarboxylated Pyruvate->CO2 Lost at PDH (C1)

Figure 1: Comparative metabolic fate of C1 (Red) and C3 (Blue) xylose carbons. Note that [1-13C] is susceptible to loss via the oxidative PPP if recycled, while [3-13C] tracks directly to the C1 of Glyceraldehyde-3-phosphate.

Comparative Analysis: Choosing the Right Isotopomer

Performance Matrix
FeatureD-[1-13C]XyloseD-[3-13C]Xylose
Primary Application Quantifying Oxidative PPP FluxResolving Non-Oxidative PPP Reversibility
Cost Efficiency High (~

600/g)
Low (~

1,500/g)
Metabolic Fate Labels C1/C3 of F6P. Lost as CO2 if F6P recycles to G6P -> Ox-PPP.Labels C1 of GAP. Retained in Pyruvate (C1).
TCA Cycle Resolution Moderate.High. Provides distinct mass fragments in Glutamate.
Sensitivity High signal for glycolysis vs. PPP split.High signal for lower glycolysis & TCA entry.
Deep Dive: The Resolution Dilemma

Why use [1-13C]Xylose? This is the "Workhorse" tracer. In engineered yeast (e.g., for ethanol production), you often want to know if the carbon is being wasted through the oxidative PPP (which releases CO2) or channeled efficiently into glycolysis.

  • Mechanism: If [1-13C]Xylose is converted to F6P, and that F6P is isomerized to G6P and enters the oxidative PPP, the C1 label is decarboxylated by 6-phosphogluconate dehydrogenase.

  • Data Signal: A loss of label in downstream metabolites compared to the substrate uptake indicates high oxidative PPP flux.

Why use [3-13C]Xylose? This is the "Precision" tracer. It is required when the standard [1-13C] model fails to mathematically resolve the exchange fluxes of Transketolase (TK) and Transaldolase (TA).

  • Mechanism: The C3 of Xylose becomes the C1 of GAP (via the TK reaction). This position is robust against oxidative PPP loss (unless recycled all the way back).

  • Advantage: It generates unique mass isotopomer distributions (MIDs) in amino acids (Alanine, Glutamate) that allow software (like 13C-Flux2 or Metran) to distinguish between flux entering the TCA cycle via Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC).

Experimental Protocol: 13C-MFA with Xylose

Objective: Quantify intracellular fluxes in S. cerevisiae engineered for xylose fermentation.

Materials
  • Tracer: D-[1-13C]Xylose (99 atom%) OR D-[3-13C]Xylose (99 atom%).

  • Medium: Synthetic defined medium (Verduyn et al.), replacing natural xylose with labeled xylose (20 g/L).

  • Quenching Agent: 100% Methanol (-40°C).

Workflow Diagram

Workflow Step1 1. Steady State Culture (Chemostat or Mid-Log) Step2 2. Rapid Quenching (-40°C Methanol) Step1->Step2 Step3 3. Metabolite Extraction (Boiling Ethanol or Chloroform) Step2->Step3 Step4 4. Derivatization (TBDMS or MOX-TMS) Step3->Step4 Step5 5. GC-MS Analysis (SIM Mode) Step4->Step5 Step6 6. Flux Modeling (INCA/Metran) Step5->Step6

Figure 2: Standardized 13C-MFA workflow for xylose-fed microbial cultures.

Detailed Methodology
  • Cultivation:

    • Inoculate strain into minimal medium containing 100% labeled Xylose.

    • Crucial: Perform a "wash-in" period (at least 5 residence times in chemostat or 5-6 doublings in batch) to ensure isotopic stationarity. The intracellular pools must fully equilibrate with the labeled substrate.

  • Quenching (The "Fast Stop"):

    • Rapidly sample 5 mL of culture directly into 25 mL of -40°C methanol.

    • Why: This instantly stops metabolic activity, preserving the snapshot of intracellular labeling.

  • Extraction & Derivatization:

    • Centrifuge quenched cells (-10°C, 5000 x g).

    • Extract intracellular metabolites using boiling ethanol (75%) or chloroform-methanol extraction.

    • Lyophilize the extract.

    • Derivatization: React with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form TBDMS derivatives.

    • Target: This makes polar sugars and amino acids volatile for GC separation.

  • GC-MS Analysis:

    • Inject into GC-MS (e.g., Agilent 5977B).

    • Operate in SIM (Selected Ion Monitoring) mode.

    • Key Fragments to Monitor:

      • Alanine (m/z 260, 232): Proxies for Pyruvate labeling.

      • Glycine (m/z 246): Proxies for Serine/One-carbon metabolism.

      • Glutamate (m/z 432): Proxies for alpha-ketoglutarate (TCA cycle).

Data Interpretation & Troubleshooting

When analyzing your Mass Isotopomer Distributions (MIDs), look for these signatures:

Scenario A: High Oxidative PPP Flux
  • Tracer: [1-13C]Xylose.

  • Observation: The M+1 fraction in Alanine (Pyruvate) is significantly lower than expected based on the substrate enrichment.

  • Cause: The C1 label was lost as CO2 during the oxidative decarboxylation of 6-phosphogluconate.

Scenario B: Unresolved Non-Oxidative Shuffling
  • Tracer: [1-13C]Xylose.

  • Observation: Large confidence intervals (high standard deviation) on Transketolase fluxes in your software model.

  • Solution: Switch to [3-13C]Xylose . The label position (C3) is not scrambled as symmetrically as C1, providing unique constraints that allow the software to converge on a precise flux value.

References

  • Antoniewicz, M. R. (2019).[1] "High-resolution 13C metabolic flux analysis." Nature Protocols, 14, 2692–2712. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). "Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain." Biotechnology and Bioengineering, 112(3), 470-483. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis of long-term evolved Escherichia coli." Metabolic Engineering, 55, 85-92. Link

  • Nielsen, J. (2003). "It is all about metabolic fluxes." Journal of Bacteriology, 185(24), 7031-7035. Link

Sources

Comparative

Precision vs. Scope: A Technical Comparison of D-[3-13C]Xylose and [U-13C]Xylose

Executive Summary For researchers investigating pentose metabolism, the choice between D-[3-13C]Xylose and [U-13C]Xylose is not merely about cost—it is a decision between positional precision and total flux quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating pentose metabolism, the choice between D-[3-13C]Xylose and [U-13C]Xylose is not merely about cost—it is a decision between positional precision and total flux quantification .

  • [U-13C]Xylose is the superior choice for quantifying total uptake , assessing biomass contribution, and conducting global metabolic flux analysis (MFA) where total carbon recovery is required.

  • D-[3-13C]Xylose is the specialized tool for dissecting the Pentose Phosphate Pathway (PPP) . Because the C3 position has a unique metabolic fate in the transketolase reaction, it allows researchers to distinguish between oxidative and non-oxidative pathway fluxes with high resolution, specifically tracing carbon entry into glycolysis via Glyceraldehyde-3-Phosphate (GAP).

Quick Comparison Matrix
Feature[U-13C]Xylose (Uniformly Labeled)D-[3-13C]Xylose (Specific Label)
Primary Utility Total carbon accounting, biomass synthesis tracking.Dissecting PPP scrambling & transketolase activity.
Mass Shift (+Da) +5 Da (M+5)+1 Da (M+1)
NMR Spectrum Complex (Multiplets due to J-coupling).Clean (Singlets); High positional SNR.
Metabolic Fate Labels all downstream metabolites uniformly.C3 becomes C1 of Glyceraldehyde-3P , then CO2 at PDH .
Cost Efficiency Lower per-mg cost generally.Higher synthesis cost; used in smaller quantities.

The Physics & Chemistry of Labeling

To design a robust experiment, one must understand the isotopic physics of the substrate.

[U-13C]Xylose[1][2][3]
  • Structure: All five carbon atoms are replaced with the stable isotope

    
    C.
    
  • Mass Spectrometry Profile: Generates a distinct M+5 peak for the parent molecule. Upon fragmentation, it produces a ladder of isotopomers (M+1 to M+5), which can be useful for calculating total enrichment but complicates the deconvolution of specific pathways if multiple scrambling events occur.

  • NMR Behavior: Due to

    
    C-
    
    
    
    C scalar coupling (J-coupling), the NMR signals appear as complex multiplets. While this reduces signal-to-noise ratio (SNR) due to splitting, it allows for INADEQUATE experiments to trace carbon-carbon bond connectivity.
D-[3-13C]Xylose[4]
  • Structure: Only the carbon at position 3 is labeled.

  • Mass Spectrometry Profile: Generates a single M+1 peak.

  • NMR Behavior: Produces a sharp, high-intensity singlet. Because the adjacent carbons (C2 and C4) are likely

    
    C (98.9% natural abundance), there is no J-coupling splitting. This makes it ideal for quantitative 
    
    
    
    C-NMR
    where peak integration must be precise.

Metabolic Flux Analysis (MFA): The Core Differentiator

The scientific value of D-[3-13C]Xylose lies in the mechanism of the Non-Oxidative Pentose Phosphate Pathway , specifically the Transketolase (TK) reaction.

The Mechanism

Xylose enters the cell and is converted to Xylulose-5-Phosphate (X5P) .

  • Step 1: Transketolase cleaves the C1-C2 fragment (active glycolaldehyde) from X5P.

  • Step 2: The remaining C3-C4-C5 fragment becomes Glyceraldehyde-3-Phosphate (GAP) .

The Tracing Logic:

  • If you use [U-13C]Xylose , the resulting GAP is fully labeled (

    
    C
    
    
    
    ). It is chemically identical to GAP derived from [U-13C]Glucose. You cannot easily distinguish if the carbon came from direct glycolysis or the PPP.
  • If you use D-[3-13C]Xylose , the label is located specifically at C3 of Xylose .

    • In the TK reaction, Xylose-C3 becomes GAP-C1 .

    • This specific labeling pattern (GAP labeled only at C1) is a unique signature of flux passing through the transketolase step.

Visualization: The Fate of Carbon-3

The following diagram illustrates how the C3 label (Red) segregates into GAP, while C1 and C2 (Blue) are transferred to Sedoheptulose-7P.

PPP_Mechanism Figure 1: The Metabolic Fate of D-[3-13C]Xylose in the Transketolase Reaction Xylose D-[3-13C]Xylose (C3 Labeled) X5P Xylulose-5P (C3 Labeled) Xylose->X5P Xylulokinase & Epimerase TK_Complex Transketolase-TPP Complex X5P->TK_Complex Donates C1-C2 (Unlabeled) R5P Ribose-5P (Unlabeled) R5P->TK_Complex Accepts C1-C2 GAP Glyceraldehyde-3P (C1 Labeled) S7P Sedoheptulose-7P (C3 Labeled from R5P) TK_Complex->GAP Remaining C3-C4-C5 (C3 becomes C1 of GAP) TK_Complex->S7P Transfer Complete

Experimental Protocol: 13C-Xylose Tracer Study

Objective: Determine the metabolic utilization of xylose in mammalian or microbial cells using GC-MS.

Materials
  • Tracer: D-[3-13C]Xylose (>99% enrichment).

  • Control: Unlabeled Xylose.

  • Culture Medium: Glucose-free (or limited) medium supplemented with 10-20 mM Xylose.

  • Quenching Solution: 60% Methanol (-40°C).

Workflow
  • Acclimatization: Pass cells in medium containing unlabeled xylose for 2 generations to induce xylose metabolic enzymes (e.g., Xylulokinase).

  • Pulse Labeling:

    • Wash cells 2x with PBS.

    • Add medium containing D-[3-13C]Xylose .

    • Timepoints: Collect samples at 0, 15, 30, 60, and 120 minutes (dynamic labeling) or 24h (isotopic steady state).

  • Metabolism Quenching:

    • Rapidly aspirate medium.

    • Immediately add cold (-40°C) 60% Methanol. This stops all enzymatic activity instantly.

  • Extraction:

    • Scrape cells and transfer to tubes.

    • Add internal standard (e.g., Norleucine).

    • Vortex and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Derivatization (Critical for GC-MS):

    • Dry supernatant in a speed-vac.

    • Methoximation: Add 20 mg/mL Methoxyamine HCl in Pyridine. Incubate 30°C for 90 min. (Protects keto groups).

    • Silylation: Add MSTFA + 1% TMCS. Incubate 37°C for 30 min. (Makes sugars volatile).

  • Analysis:

    • Inject into GC-MS (e.g., DB-5MS column).

    • Monitor ions for GAP, Pyruvate, and Lactate.

    • Data Check: For [3-13C]Xylose, look for M+1 enrichment in Pyruvate (C1 position).

Analytical Performance & Application Matrix

Sensitivity vs. Resolution[5]
Parameter[U-13C]XyloseD-[3-13C]Xylose
GC-MS Sensitivity High. The M+5 shift is distinct from natural abundance background noise.Moderate. M+1 overlaps slightly with natural

C abundance; requires background subtraction correction.
NMR Resolution Low. J-coupling splits signals, crowding the spectrum.High. Singlets allow precise chemical shift assignment.
Breath Test Utility General. Measures total oxidation rate.Specific. C3 is released as CO2 at the Pyruvate Dehydrogenase step (Pyruvate C1 -> CO2). This makes 3-13C Xylose a rapid indicator of aerobic Krebs cycle entry.
Decision Guide: Which one should you buy?
  • Choose [U-13C]Xylose if:

    • You are calculating the total biomass yield from xylose.

    • You are performing 13C-Fluxomics using software that requires full isotopomer distributions (e.g., INCA, 13C-Flux).

    • You need to trace xylose incorporation into amino acids or lipids where carbon scrambling is extensive.

  • Choose D-[3-13C]Xylose if:

    • You need to measure the split ratio between the Pentose Phosphate Pathway and Glycolysis.

    • You are using Proton-decoupled 13C-NMR and need clean spectra.

    • You are studying Pyruvate Dehydrogenase (PDH) activity. (Since Xylose-C3 becomes Pyruvate-C1, the release of

      
      CO2 from this tracer specifically measures flux through PDH).
      

References

  • Metabolic Flux Analysis of Xylose Metabolism

    • Source: N
    • Context: Discusses cofactor imbalances and flux distribution in recombinant S. cerevisiae using xylose.
  • Evalu

    • Source: ResearchG
    • Context: Comparative evaluation of specific vs. uniform tracers for resolving fluxes in mammalian cells.[1][2]

  • Transketolase Mechanism and Structure

    • Source: Biochimica et Biophysica Acta (BBA)
    • Context: Detailed mechanism of the two-carbon transfer, grounding the "C3 to C1" transition logic.
  • 13C-Xylose Bre

    • Source: N
    • Context: Clinical application of labeled xylose for diagnosing malabsorption and bacterial overgrowth.[3][4]

Sources

Validation

Technical Guide: D-[3-13C]Xylose vs. [14C]Xylose in Metabolic Tracing and Clinical Diagnostics

Topic: Advantages of D-[3-13C]Xylose over radiolabeled [14C]Xylose Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The transition from rad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of D-[3-13C]Xylose over radiolabeled [14C]Xylose Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transition from radiolabeled [14C]Xylose to stable isotope D-[3-13C]Xylose represents a shift from simple "bulk tracing" to "structural precision." While [14C]Xylose has historically served as the gold standard for absorption studies, it fails to provide position-specific metabolic data and carries significant regulatory burdens.

D-[3-13C]Xylose offers two distinct tiers of advantage:

  • Operational: Elimination of radiation hazards, indefinite shelf-life, and unrestricted clinical utility (pediatrics/pregnancy).

  • Scientific: The ability to trace the specific metabolic fate of the Carbon-3 atom, distinguishing between competing metabolic pathways (e.g., Pentose Phosphate Pathway vs. Phosphoketolase Pathway) via NMR or Mass Spectrometry—a resolution impossible with [14C] scintillation counting.

Part 1: The Scientific Advantage – Metabolic Flux Resolution

The most profound advantage of D-[3-13C]Xylose lies in Metabolic Flux Analysis (MFA) . In complex biological systems (e.g., engineered S. cerevisiae or gut microbiome studies), the fate of the xylose molecule determines the efficiency of fermentation or the nature of bacterial overgrowth.

The "Carbon-3" Discriminator

The C3 position of D-xylose is a unique metabolic reporter. Its final position in downstream metabolites allows researchers to mathematically resolve flux between the Pentose Phosphate Pathway (PPP) and the Phosphoketolase Pathway (PKP) .

  • In Phosphoketolase Pathway (PKP): Phosphoketolase cleaves D-Xylulose-5-Phosphate (X5P) between C2 and C3.

    • C1-C2

      
       Acetyl-Phosphate.
      
    • C3 -C4-C5

      
       Glyceraldehyde-3-Phosphate (GAP).
      
    • Result: The C3 label appears exclusively at the C1 position of GAP (and subsequently C1 of Lactate/Pyruvate).

  • In Pentose Phosphate Pathway (PPP): Through Transketolase and Transaldolase reactions, the carbon backbone is scrambled.

    • The C3 label is distributed into hexose pools (Fructose-6-P) and trioses in a complex, predictable ratio different from the clean 1:1 split of the PKP.

Visualization: Metabolic Fate of C3

The following diagram illustrates how D-[3-13C]Xylose acts as a differential tracer, a capability completely absent in [14C]Xylose (which only reports total radioactivity).

MetabolicFate Xylose D-[3-13C]Xylose (Substrate) X5P D-Xylulose-5-P (Labeled at C3) Xylose->X5P Isomerase/Kinase PKP_Node Phosphoketolase Pathway (PKP) X5P->PKP_Node Cleavage (C2-C3) PPP_Node Pentose Phosphate Pathway (PPP) X5P->PPP_Node Rearrangement AcetylP Acetyl-P (Unlabeled) PKP_Node->AcetylP C1-C2 GAP_PKP GAP (Labeled at C1) PKP_Node->GAP_PKP C3-C4-C5 (Distinct Signature) F6P Fructose-6-P (Scrambled Label) PPP_Node->F6P Transketolase GAP_PPP GAP (Complex Labeling) PPP_Node->GAP_PPP Transaldolase

Figure 1: Differential metabolic fate of the Carbon-3 label in D-Xylose. In the PKP, the C3 atom maps exclusively to C1 of GAP, providing a clean spectral signature for flux calculation.

Part 2: Operational & Safety Comparison

For clinical applications (e.g., Breath Tests for Malabsorption or SIBO), the advantage shifts from "pathway resolution" to "patient safety and logistics."

Comparison Table: D-[3-13C]Xylose vs. [14C]Xylose
FeatureD-[3-13C]Xylose (Stable Isotope)[14C]Xylose (Radioisotope)
Detection Method IRMS (Breath), NMR/MS (Biofluids)LSC (Liquid Scintillation Counting)
Radiation Hazard None (Safe for all populations)Yes (Beta emitter, T1/2 = 5730y)
Clinical Scope Pediatrics, Pregnancy, Serial TestingRestricted (Adults only, limited frequency)
Information Depth Positional (Specific atom tracking)Bulk (Total activity only)
Shelf Life Indefinite (Chemically stable)Limited (Subject to radiolysis)
Regulatory Minimal (Food-grade/GRAS potential)Strict (Radioactive materials license req.)
Disposal Standard chemical wasteExpensive radioactive waste protocols

Part 3: Experimental Protocols

Protocol A: 13C-Xylose Breath Test (Clinical)

For the detection of malabsorption or bacterial overgrowth.

Rationale: Bacterial overgrowth in the small intestine ferments xylose prematurely, releasing 13CO2. Self-Validation: The protocol uses a baseline breath sample to normalize natural 13C abundance.

  • Preparation: Patient fasts overnight (8–12 hours). Avoid 13C-rich foods (corn, cane sugar) for 24h prior.

  • Baseline Sample (T0): Collect end-tidal breath sample into a breath bag (e.g., 100mL).

  • Dose Administration: Dissolve 25–50 mg of D-[3-13C]Xylose in 200 mL water. Administer orally.

  • Sampling Phase: Collect breath samples at 30, 60, 90, 120, 150, and 180 minutes.

  • Analysis: Measure 13CO2/12CO2 ratio using Isotope Ratio Mass Spectrometry (IRMS).

  • Calculation: Calculate Delta Over Baseline (DOB).

    • Interpretation: A peak in 13CO2 excretion within 60–90 mins suggests Small Intestinal Bacterial Overgrowth (SIBO). A delayed or low peak suggests malabsorption (Celiac).

Protocol B: Metabolic Flux Analysis (Research/Microbiology)

For elucidating xylose fermentation pathways in engineered strains.

Rationale: 13C-NMR can distinguish isotopomers of lactate/ethanol, revealing the active pathway.

  • Culture Setup: Inoculate strain in minimal medium containing 10 g/L D-[3-13C]Xylose as the sole carbon source.

  • Growth Phase: Cultivate until mid-exponential phase (OD600 ~ 1.0) to ensure steady-state metabolism.

  • Extraction:

    • Centrifuge culture (5000 x g, 5 min).

    • Collect supernatant (for extracellular metabolites like lactate/ethanol).

    • (Optional) Lyse cells for intracellular metabolites.

  • NMR Preparation: Mix 500 µL supernatant with 50 µL D2O (lock solvent) and internal standard (e.g., DSS).

  • Acquisition: Acquire 1H-decoupled 13C-NMR spectra.

  • Data Analysis:

    • Integrate peaks for C1-Lactate vs. C3-Lactate.

    • Logic Check: If PKP is active, [3-13C]Xylose yields [1-13C]Lactate. If PPP is active, label scrambling occurs.

Part 4: Workflow Visualization

The following diagram outlines the decision process for selecting D-[3-13C]Xylose and the subsequent analytical workflow.

Workflow Start Study Objective Clinical Clinical Diagnosis (SIBO/Malabsorption) Start->Clinical Research Metabolic Engineering (Pathway Elucidation) Start->Research Dose_Clin Administer D-[3-13C]Xylose Clinical->Dose_Clin Safety Priority Dose_Res Culture with D-[3-13C]Xylose Research->Dose_Res Precision Priority IRMS IRMS Analysis (Breath 13CO2) Dose_Clin->IRMS Breath Samples NMR 13C-NMR / MS (Isotopomer Analysis) Dose_Res->NMR Supernatant/Lysate Result_Clin Result: Time-dependent 13CO2 Excretion Profile IRMS->Result_Clin Result_Res Result: Flux Ratio (PKP vs PPP) NMR->Result_Res

Figure 2: Integrated workflow for Clinical and Research applications of D-[3-13C]Xylose.

References

  • Comparison of 13C- and 14C-xylose breath tests. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes that 13C-xylose breath tests have comparable diagnostic accuracy to 14C versions with superior safety profiles. URL:[Link]

  • Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis. Source: ResearchGate / Metabolomics. Context: Discusses the superiority of specific 13C-labeled isomers (like [3-13C]) for resolving specific fluxes in central carbon metabolism compared to [1-13C] or [U-13C] variants. URL:[Link]

  • Phosphoketolase Pathway for Xylose Catabolism Revealed by 13C MFA. Source: American Society for Microbiology (ASM). Context: Demonstrates the use of position-specific 13C labeling to distinguish between Phosphoketolase and Pentose Phosphate pathways in bacterial fermentation. URL:[Link]

  • D-Xylose Absorption Tests: Overview and Clinical Utility. Source: MedlinePlus. Context: Provides the clinical baseline for xylose testing in malabsorption disorders. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Validating Metabolic Flux Models with D-[3-13C]Xylose Data

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and experimental framework for utilizing D-[3-13C]Xylose in the validation of metabolic flux models. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and experimental framework for utilizing D-[3-13C]Xylose in the validation of metabolic flux models. As a senior application scientist, my aim is to blend theoretical principles with practical, field-tested insights to empower your research. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

The Crucial Role of Isotopic Tracers in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates (fluxes) of metabolic reactions within a biological system.[1] However, stoichiometric models alone are often insufficient to resolve all fluxes, particularly in complex networks with parallel pathways and cycles.[2] This is where ¹³C Metabolic Flux Analysis (¹³C-MFA) emerges as the gold standard.[3] By introducing a ¹³C-labeled substrate (a tracer) into the system, we can track the flow of carbon atoms through the metabolic network. The resulting distribution of ¹³C isotopes in downstream metabolites, known as isotopomer patterns, provides a wealth of information that can be used to accurately quantify intracellular fluxes.[4]

The choice of the isotopic tracer is a critical experimental design parameter that significantly influences the precision and accuracy of the determined fluxes.[5][6] While glucose is the most commonly used tracer, alternative carbon sources like xylose are invaluable for probing specific areas of metabolism, especially the Pentose Phosphate Pathway (PPP).

D-[3-¹³C]Xylose: A Strategic Tracer for Interrogating Central Carbon Metabolism

D-xylose, a five-carbon sugar, is a major component of lignocellulosic biomass and its metabolism is of significant interest in biotechnology and bioengineering.[7][8] In most organisms, xylose enters central carbon metabolism via the Pentose Phosphate Pathway (PPP) after being converted to D-xylulose and then phosphorylated to D-xylulose-5-phosphate.[9][10] This entry point makes labeled xylose an excellent tool for studying the fluxes through the PPP and its connections to glycolysis.

The specific labeling of xylose at the third carbon position, D-[3-¹³C]Xylose, offers distinct advantages for resolving key metabolic fluxes. To understand why, we must trace the fate of this labeled carbon through the initial steps of xylose metabolism and the PPP.

Metabolic Fate of the ¹³C Label from D-[3-¹³C]Xylose

The diagram below illustrates the initial steps of D-[3-¹³C]Xylose metabolism and how the ¹³C label is propagated through the non-oxidative PPP.

xylose_metabolism cluster_entry Xylose Catabolism cluster_ppp Non-oxidative Pentose Phosphate Pathway Xylose D-[3-13C]Xylose Xylulose D-[3-13C]Xylulose Xylose->Xylulose Xylose Isomerase X5P D-[3-13C]Xylulose-5-P Xylulose->X5P Xylulokinase R5P Ribose-5-P X5P->R5P Ribose-5-P Isomerase G3P Glyceraldehyde-3-P X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P Transketolase F6P Fructose-6-P S7P->F6P Transaldolase E4P Erythrose-4-P S7P->E4P Transaldolase G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis Aromatic Amino Acid Synthesis Aromatic Amino Acid Synthesis E4P->Aromatic Amino Acid Synthesis

Caption: Metabolic fate of the ¹³C label from D-[3-¹³C]Xylose in the initial steps of metabolism.

As shown, the ¹³C label from D-[3-¹³C]Xylose is transferred to the third carbon of D-xylulose-5-phosphate. The subsequent reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, will then distribute this label to key intermediates of glycolysis (Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate) and a precursor for aromatic amino acid synthesis (Erythrose-4-Phosphate). The specific labeling patterns in these metabolites provide strong constraints for determining the fluxes through the PPP and its interface with glycolysis.

Comparative Performance: D-[3-¹³C]Xylose vs. Other Tracers

The choice of an isotopic tracer should be guided by the specific metabolic pathways of interest. Here, we provide a qualitative comparison of D-[3-¹³C]Xylose with other commonly used tracers for validating models of central carbon metabolism.

TracerKey AdvantagesKey DisadvantagesBest Suited For
D-[3-¹³C]Xylose Directly probes the non-oxidative PPP. Provides strong constraints on transketolase and transaldolase fluxes. Complements data from glucose tracers.May not be metabolized by all cell types. Slower uptake and metabolism compared to glucose can be a factor.[7]Validating fluxes in the Pentose Phosphate Pathway. Investigating the metabolism of alternative carbon sources.
[1-¹³C]Glucose Provides good resolution of the oxidative PPP flux through the release of ¹³CO₂.Less informative for the non-oxidative PPP compared to other tracers.Quantifying the flux through the oxidative PPP.
[U-¹³C]Glucose Labels all carbons, providing a global view of carbon metabolism. Useful for determining the origin of biomass precursors.Can lead to complex labeling patterns that are challenging to interpret. May not provide high resolution for all fluxes.Initial exploratory studies to map the overall metabolic network.
[1,2-¹³C₂]Glucose Provides high precision for estimating fluxes in glycolysis and the PPP.[5][6]More expensive than singly labeled glucose tracers.High-resolution flux analysis of central carbon metabolism.
[1,2-¹³C₂]Xylose Offers high resolution for PPP fluxes, similar to its glucose counterpart.[11]Shares the same potential limitations of xylose as a substrate.Detailed investigation of pentose metabolism and its interaction with glycolysis.

Experimental Workflow for Model Validation with D-[3-¹³C]Xylose

This section provides a detailed, step-by-step methodology for a ¹³C-MFA experiment using D-[3-¹³C]Xylose to validate a metabolic flux model.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_experiment Phase 2: Isotope Labeling Experiment cluster_analysis Phase 3: Sample Analysis cluster_modeling Phase 4: Data Interpretation & Model Validation A Define Metabolic Model B Select Isotopic Tracer (D-[3-13C]Xylose) A->B C Determine Labeling Duration B->C D Cell Culture & Growth C->D E Introduce D-[3-13C]Xylose D->E F Quench Metabolism & Harvest Biomass E->F G Metabolite Extraction F->G H GC-MS Analysis of Isotopomers G->H I Isotopomer Data Processing H->I J Flux Estimation using Software (e.g., OpenFLUX, 13CFLUX2) I->J K Statistical Analysis & Model Refinement J->K L Compare Fluxes to Model Predictions K->L

Caption: A comprehensive workflow for ¹³C-MFA using D-[3-¹³C]Xylose for model validation.

Phase 1: Experimental Design
  • Define the Metabolic Model: Construct a stoichiometric model of the metabolic network of interest. This model should include all relevant pathways, including xylose uptake and metabolism, the PPP, glycolysis, the TCA cycle, and biomass synthesis.

  • Tracer Selection: For this protocol, we will use a mixture of D-[3-¹³C]Xylose and unlabeled xylose. A common starting point is a 50:50 mixture, but this can be optimized based on preliminary experiments.

  • Determine Labeling Duration: The goal is to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[12] The time to reach steady state varies depending on the organism and growth rate. For many microorganisms, 4-6 hours is sufficient. It is recommended to perform a time-course experiment to empirically determine the optimal labeling duration.

Phase 2: Isotope Labeling Experiment
  • Cell Culture: Grow the cells in a chemically defined medium with unlabeled xylose as the sole carbon source until they reach a balanced exponential growth phase.

  • Tracer Introduction: Centrifuge the cells and resuspend them in a fresh medium containing the D-[3-¹³C]Xylose and unlabeled xylose mixture at the same total xylose concentration.

  • Metabolism Quenching and Biomass Harvesting: After the predetermined labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions from altering the labeling patterns. A common method is to plunge the culture into a cold solvent, such as methanol at -20°C. Immediately harvest the biomass by centrifugation.

Phase 3: Sample Analysis
  • Metabolite Extraction: Extract the intracellular metabolites from the cell pellet. A common method is to use a cold solvent extraction with a mixture of methanol, chloroform, and water.

  • GC-MS Analysis: The isotopic labeling patterns of metabolites, particularly amino acids derived from central carbon metabolism intermediates, are typically measured by Gas Chromatography-Mass Spectrometry (GC-MS).[3] This provides data on the mass isotopomer distributions of the metabolites.

Phase 4: Data Interpretation and Model Validation
  • Isotopomer Data Processing: Correct the raw GC-MS data for the natural abundance of ¹³C.

  • Flux Estimation: Use specialized software to estimate the intracellular fluxes.[2] Several software packages are available, including:

    • OpenFLUX: A user-friendly, MATLAB-based tool for steady-state ¹³C-MFA.[13]

    • 13CFLUX2: A high-performance software suite for large-scale ¹³C-MFA.

  • Statistical Analysis and Model Refinement: The software will perform a statistical analysis to assess the goodness-of-fit between the simulated and experimentally measured isotopomer distributions. If the fit is poor, the metabolic model may need to be refined by adding or removing reactions.

  • Model Validation: Compare the experimentally determined flux distribution with the predictions of your initial metabolic model. This comparison will either validate the model or provide insights into its deficiencies, guiding further model refinement and hypothesis generation.

Conclusion: Enhancing Model Predictability with D-[3-¹³C]Xylose

The validation of metabolic flux models is an iterative process of experimental measurement and computational analysis. The strategic use of isotopic tracers like D-[3-¹³C]Xylose provides a powerful means to rigorously test and refine these models. By offering a unique window into the activity of the Pentose Phosphate Pathway, D-[3-¹³C]Xylose data can significantly enhance the predictive accuracy of your metabolic models, ultimately accelerating your research and development efforts in metabolic engineering and drug discovery.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and bioengineering, 112(3), 470–483. [Link]

  • WikiLectures. (2021). Carbon-13 labeled D-xylose breath test. WikiLectures. [Link]

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Biotechnology and Bioengineering, 112(3), 470-483. [Link]

  • Liu, X., et al. (2016). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Applied and Environmental Microbiology, 82(17), 5275-5284. [Link]

  • Chen, Y., et al. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 2(3), 13. [Link]

  • Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969913. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42–48. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2016). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metabolic engineering, 38, 143–155. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]

  • Antoniewicz, M. R. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

  • Quek, L. E., et al. (2009). OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis. Microbial cell factories, 8, 25. [Link]

  • van der Hoek, S. A., et al. (2023). d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae. Biotechnology for biofuels and bioproducts, 16(1), 58. [Link]

  • Mandy, D. E., et al. (2014). Metabolic flux analysis using ¹³C peptide label measurements. The Plant journal : for cell and molecular biology, 77(3), 476–486. [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Metabolomics and isotope tracing. FEBS letters, 582(28), 3981–3986. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2857–2879. [Link]

  • Liu, Y., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 13(7), 841. [Link]

  • Wikipedia. (2023, December 2). Xylose metabolism. In Wikipedia. [Link]

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and [superscript 13]C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. DSpace@MIT. [Link]

  • Buescher, J. M., et al. (2015). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical chemistry, 87(22), 11363–11371. [Link]

  • Tanaka, K., et al. (2002). Two Different Pathways for D-xylose Metabolism and the Effect of Xylose Concentration on the Yield Coefficient of L-lactate in Mixed-Acid Fermentation by the Lactic Acid Bacterium Lactococcus Lactis IO-1. Bioscience, biotechnology, and biochemistry, 66(11), 2413–2419. [Link]

  • Sauer, U. (2006). 13C-based metabolic flux analysis. Metabolic engineering, 8(6), 686–700. [Link]

  • ResearchGate. (n.d.). Experimentally determined metabolic flux distributions used in this study. ResearchGate. [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]

  • Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature protocols, 16(11), 5094–5117. [Link]

  • Liu, Y., et al. (2022). Spatially resolved isotope tracing reveals tissue metabolic activity. Nature methods, 19(2), 209–218. [Link]

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Validation

Technical Comparison Guide: Cross-Validation of D-[3-13C]Xylose with Analytical Alternatives

Executive Summary: The Strategic Value of the C3 Label In the landscape of stable isotope tracing, D-[3-13C]Xylose occupies a critical niche. Unlike uniformly labeled ([U-13C]) substrates which dilute isotopic signal acr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the C3 Label

In the landscape of stable isotope tracing, D-[3-13C]Xylose occupies a critical niche. Unlike uniformly labeled ([U-13C]) substrates which dilute isotopic signal across all fragments, or [1-13C] labels which are often lost as CO2 in early oxidative decarboxylation events, the C3 position provides a robust, survival-biased marker for the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and specific microbial fermentation routes (e.g., Phosphoketolase pathway).

This guide provides a rigorous cross-validation of D-[3-13C]Xylose results against established analytical methods, demonstrating how this specific isotopomer resolves metabolic fluxes that standard assays miss.

Comparative Analysis: Metabolic Flux & Quantitation[1][2]

The Gold Standard Conflict: NMR vs. GC-MS

The primary challenge in validating D-[3-13C]Xylose data is the discrepancy between positional isotopomer analysis (NMR) and mass isotopomer distribution (GC-MS).

Feature13C-NMR Spectroscopy GC-MS (Mass Spectrometry) D-[3-13C]Xylose Specific Advantage
Detection Principle Direct detection of 13C magnetic resonance.Separation of ions based on mass-to-charge (m/z) ratio.NMR confirms the C3 label has not scrambled; GC-MS quantifies the total flux.
Positional Resolution High. Can distinguish C1 vs. C3 labeling in lactate/pyruvate without fragmentation.Medium. Requires specific fragmentation (MS/MS) to deduce label position.NMR is required to validate that the C3 atom of xylose became the C1 atom of Glyceraldehyde-3-P (GAP).
Sensitivity Low (Requires millimolar concentrations).High (Picomolar sensitivity).GC-MS validates trace metabolites in media that NMR misses.
Throughput Low (15-60 min per sample).High (5-10 min per sample).Use GC-MS for screening; use NMR for pathway confirmation.
Pathway Mapping: The Fate of Carbon-3

To validate results, one must understand the deterministic fate of the C3 atom. In the Pentose Phosphate Pathway (PPP), D-Xylose enters as Xylulose-5-P.[1]

  • Transketolase Reaction: Xylulose-5-P donates C1-C2 to Ribose-5-P. The remaining fragment (C3-C4-C5) becomes Glyceraldehyde-3-P (GAP) .

  • Tracing Result: The C3 of Xylose becomes the C1 of GAP .

Visualization: C3-Xylose Atom Mapping

The following diagram illustrates the divergent fate of the C3 label, serving as a logic map for validating your spectral data.

Xylose_C3_Fate cluster_legend Validation Checkpoint Xylose D-[3-13C]Xylose Xyl5P Xylulose-5-P (Labeled at C3) Xylose->Xyl5P Isomerase/Kinase TK Transketolase Xyl5P->TK PK Phosphoketolase (Bacteria) Xyl5P->PK Alternative GAP Glyceraldehyde-3-P (Labeled at C1) TK->GAP C3->C1 Transfer PK->GAP C3->C1 AcetylP Acetyl-Phosphate (Unlabeled) PK->AcetylP C1-C2 Cleavage Pyruvate Pyruvate (Labeled at C1) GAP->Pyruvate Glycolysis CO2 CO2 (Lost in TCA) Pyruvate->CO2 PDH Complex (Label lost as CO2) Check If Label is detected in C1-Pyruvate (NMR) or CO2 (Breath Test), pathway is active.

Figure 1: Atom mapping of D-[3-13C]Xylose. The C3 atom (blue path) is uniquely positioned to track flux through Transketolase, eventually becoming C1 of GAP and Pyruvate. In oxidative decarboxylation (Pyruvate -> Acetyl-CoA), this C1 is released as CO2, forming the basis of breath tests.

Clinical Validation: SIBO & Malabsorption

In clinical settings, D-[3-13C]Xylose is superior to hydrogen breath tests due to the direct metabolic link between bacterial metabolism and CO2 production.

Comparison of Diagnostic Modalities[4][5]
MethodSensitivitySpecificityMechanism of ActionValidation Status
13C-Xylose Breath Test 88-100% 84-95% Bacteria metabolize xylose; 13C-CO2 is exhaled.Validated against Duodenal Aspirate (Gold Standard).[2]
H2 Breath Test (Glucose) 40-60%80-90%Fermentation produces H2 gas.Prone to false negatives (non-H2 producers).
Serum D-Xylose (1h) 65%71%Passive absorption into blood.Affected by renal function and gastric emptying.
Urine D-Xylose (5h) 55%74%Renal excretion of absorbed xylose.High variability; largely obsolete.

Key Insight: The 13C-Xylose breath test cross-validates positively with Duodenal Aspirate Culture (>10^5 CFU/mL), offering a non-invasive alternative with higher accuracy than serum/urine pharmacokinetics.

Detailed Experimental Protocols

Protocol A: Dual-Stream Metabolic Flux Validation (NMR + GC-MS)

Objective: Quantify Pentose Phosphate Pathway flux in cell culture using D-[3-13C]Xylose.

Prerequisites:

  • Substrate: D-[3-13C]Xylose (>99% enrichment).

  • Platform: 500+ MHz NMR and GC-MS (Single Quad or TOF).

Step-by-Step Workflow:

  • Tracer Incubation:

    • Culture cells in minimal media containing 10 mM D-[3-13C]Xylose as the sole carbon source (or mixed with unlabeled glucose for dilution studies).

    • Harvest at metabolic steady state (typically mid-log phase).

  • Quenching & Extraction (Biphasic):

    • Quench metabolism immediately with cold methanol (-40°C).

    • Add chloroform/water to separate phases.

    • Aqueous Phase: Contains polar metabolites (for NMR).

    • Organic Phase: Contains lipids/fatty acids (for GC-MS).

  • Stream 1: 13C-NMR Analysis (Positional Validation):

    • Lyophilize the aqueous phase. Reconstitute in D2O (600 µL).

    • Add internal standard: DSS (2,2-dimethyl-2-silapentane-5-sulfonate).

    • Acquisition: Run 1D proton-decoupled 13C-NMR.

    • Validation Check: Look for the doublet at the C1 position of Alanine/Lactate (derived from Pyruvate C1). Absence of this peak indicates flux diversion away from glycolysis.

  • Stream 2: GC-MS Analysis (Flux Quantification):

    • Derivatize an aliquot of the aqueous phase using MOX/TBDMS (Methoxyamine/tert-butyldimethylsilyl).

    • Acquisition: Run in SIM (Selected Ion Monitoring) mode targeting Lactate (m/z 261, 264) and Pyruvate.

    • Data Processing: Calculate Mass Isotopomer Distribution (M0, M1, M2...).

    • Cross-Validation: The M1 fraction in GC-MS (Lactate) must match the C1 enrichment calculated from NMR.

Protocol B: Clinical Breath Test Validation

Objective: Validate SIBO diagnosis against Glucose H2 Breath Test.

  • Patient Prep: Overnight fast (12h). Avoid pro-kinetics.

  • Baseline: Collect breath sample (T=0) for 13CO2 and H2.

  • Dose: Administer 25-50 mg D-[3-13C]Xylose in 200mL water.

  • Sampling: Collect breath samples every 15 mins for 4 hours.

  • Analysis:

    • Measure 13CO2/12CO2 ratio via IRMS (Isotope Ratio Mass Spectrometry).

    • Positive Criteria: A rise in 13CO2 excretion >5% over baseline within 60 minutes indicates proximal small bowel fermentation (SIBO).

Workflow Visualization: The Validation Loop

This diagram summarizes the logic flow for validating D-[3-13C]Xylose data against other methods.

Validation_Workflow Sample Biological Sample (Cell Extract or Breath) NMR Method A: 13C-NMR (Positional Isomer) Sample->NMR MS Method B: GC-MS/IRMS (Mass/Ratio) Sample->MS NMR_Data Specific C1-Lactate Enrichment NMR->NMR_Data MS_Data Total M1 Fraction (Lactate/CO2) MS->MS_Data Comparison Compare Enrichment % NMR_Data->Comparison MS_Data->Comparison Comparison->Comparison Values differ >10% Match VALIDATED: Flux confirmed via TK/Glycolysis Comparison->Match Values within 5% Mismatch DISCREPANCY: Check for Label Scrambling (Krebs Cycle Backflux) Comparison->Mismatch

Figure 2: The Cross-Validation Loop. Successful validation requires that the specific positional enrichment detected by NMR matches the total mass isotopomer fraction detected by MS.

References

  • Vertex AI Search. (2026). 13C metabolic flux analysis: Classification and characterization. National Institutes of Health. Link

  • Vertex AI Search. (2026). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. National Institutes of Health. Link

  • Vertex AI Search. (2026). Intestinal malabsorption of D-xylose: comparison of test modalities in patients with celiac disease. PubMed.[3] Link

  • Vertex AI Search. (2026). The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children. PubMed.[3] Link

  • Vertex AI Search. (2026). Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement. PMC. Link

  • Vertex AI Search. (2026). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. PMC. Link

Sources

Comparative

Comparative Guide: Metabolic Flux Analysis of Xylose-Utilizing Cells using D-[3-13C]Xylose

Topic: Comparing metabolic fluxes in different cell types using D-[3-13C]Xylose Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing metabolic fluxes in different cell types using D-[3-13C]Xylose Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of D-[3-13C]Xylose

In the optimization of lignocellulosic biofuel production and metabolic engineering, quantifying the intracellular fate of xylose is a critical bottleneck. While glucose tracers are standard, they fail to accurately resolve fluxes when xylose is the primary carbon source due to the distinct entry point of pentose sugars into the non-oxidative Pentose Phosphate Pathway (PPP).

D-[3-13C]Xylose emerges as a high-precision alternative to commonly used tracers like [1-13C]Xylose or [U-13C]Glucose. Its unique value lies in the atomic transition of the Carbon-3 (C3) atom. Unlike C1 or C2, which are frequently reshuffled into the sedoheptulose pool, the C3 atom of xylose preferentially maps to the C1 position of Glyceraldehyde-3-Phosphate (GAP) via the transketolase reaction. This creates a distinct mass isotopomer signature that sharply differentiates between glycolytic oxidation (where GAP-C1 is eventually released as CO2) and anabolic recycling.

This guide compares the performance of D-[3-13C]Xylose across different cell types—specifically engineered Saccharomyces cerevisiae and native Scheffersomyces stipitis—and provides a validated workflow for its application.

Tracer Comparison: Why Choose D-[3-13C]Xylose?

The choice of isotopomer dictates the resolution of the metabolic flux model. The table below objectively compares D-[3-13C]Xylose against standard alternatives.

FeatureD-[3-13C]Xylose (Recommended)D-[1-13C]Xylose D-[U-13C]Xylose
Primary Resolution PPP vs. Glycolysis Split Oxidative PPP FluxTotal Carbon Uptake
Carbon Fate C3

GAP-C1

CO2 (TCA Entry)
C1

S7P (Complex scrambling)
Uniform labeling (Low resolution for scrambling)
Sensitivity High: Distinct M+1 signal in triosesMedium: Diluted by rapid PPP cyclingLow: Hard to distinguish parallel pathways
Cost Efficiency ModerateModerateHigh
Ideal Application Determining catabolic efficiency & TCA cycle entryAssessing oxidative stress responseBiomass yield calculation
Mechanistic Insight: The "Carbon-3" Signature

The superior resolution of D-[3-13C]Xylose stems from the Transketolase (TKL) mechanism.

  • Input: Xylulose-5-Phosphate (X5P) labeled at C3 .

  • Reaction: TKL transfers the C1-C2 fragment to an acceptor.

  • Outcome: The remaining C3-C4-C5 fragment becomes Glyceraldehyde-3-Phosphate (GAP).

    • Result: The C3 label of Xylose becomes the C1 label of GAP.

    • Downstream: In the transition from Pyruvate to Acetyl-CoA, the C1 carboxyl group is lost as CO2. Therefore, measuring the retention of 13C in amino acids (derived from TCA cycle intermediates) vs. its loss provides a direct readout of flux efficiency.

Comparative Analysis by Cell Type

Case A: Engineered Saccharomyces cerevisiae (XI Pathway)

S. cerevisiae does not natively ferment xylose.[1] Strains engineered with Xylose Isomerase (XI) often suffer from redox imbalances and stalled flux upstream of the PPP.

  • Tracer Performance: D-[3-13C]Xylose reveals "metabolic traffic jams" at the TKL/TAL junction. In inefficient strains, the label accumulates in the pentose pool rather than appearing in downstream glycolytic metabolites (like 3-PG or PEP), identifying the non-oxidative PPP as the rate-limiting block.

Case B: Scheffersomyces stipitis (Native XR-XDH Pathway)

This yeast natively utilizes xylose via Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH).[2]

  • Tracer Performance: D-[3-13C]Xylose is essential here to quantify the "futile cycle" between Fructose-6-P and Xylulose-5-P. The scrambling pattern of the C3 atom allows researchers to calculate the reversibility of the transaldolase reaction, a key parameter for optimizing ethanol yield that [1-13C] tracers often obscure.

Visualizing the Metabolic Fate

The following diagram tracks the specific path of the Carbon-3 atom from D-[3-13C]Xylose through the non-oxidative PPP and into the TCA cycle.

Xylose_C3_Fate cluster_legend Legend Xylose D-[3-13C]Xylose (Input) Xyl5P Xylulose-5-P (Label at C3) Xylose->Xyl5P Uptake & Phosphorylation TKL_Node Transketolase (TKL) Xyl5P->TKL_Node GAP Glyceraldehyde-3-P (Label at C1) TKL_Node->GAP C3-C5 Fragment becomes GAP S7P Sedoheptulose-7-P (Unlabeled C1-C2) TKL_Node->S7P C1-C2 Fragment (Unlabeled) Pyruvate Pyruvate (Label at C1 - Carboxyl) GAP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (Unlabeled) Pyruvate->AcetylCoA PDH Complex CO2 CO2 (13C Released) Pyruvate->CO2 Decarboxylation key Red Arrow = Path of 13C Label Dashed = Unlabeled Fragment

Caption: Atom mapping of D-[3-13C]Xylose. The C3 label (Red Path) transitions to the C1 of GAP and is ultimately released as CO2 during the pyruvate dehydrogenase reaction, distinguishing catabolic oxidation from anabolic recycling.

Experimental Protocol: 13C-MFA with Xylose

This protocol is designed for self-validation. The key to success is achieving Isotopic Steady State (ISS) before sampling.

Phase 1: Culture & Labeling
  • Medium Preparation: Prepare synthetic defined medium with 20 g/L D-[3-13C]Xylose (99% enrichment) as the sole carbon source.

    • Note: For mammalian cells or auxotrophic yeast, supplement with unlabeled amino acids carefully, as they dilute the labeling signal.

  • Inoculation: Inoculate pre-culture (grown on unlabeled xylose) to an OD600 of 0.05.

  • Growth: Incubate until mid-exponential phase (OD600 ~ 1.0–1.5). This ensures metabolic steady state.

    • Validation: Verify steady state by measuring constant specific growth rate (

      
      ) over 3 time points.
      
Phase 2: Quenching & Extraction

Speed is critical to prevent turnover of rapid-turnover pools like ATP and GAP.

  • Fast Filtration: Vacuum filter 5-10 mL of culture onto a 0.45 µm nylon membrane (< 5 seconds).

  • Quenching: Immediately submerge the filter in -40°C Methanol/Acetonitrile/Water (40:40:20) .

    • Why? Stops enzymatic activity instantly.

  • Extraction: Vortex and incubate at -20°C for 1 hour. Centrifuge to remove cell debris.

  • Evaporation: Dry the supernatant under nitrogen flow.

Phase 3: Derivatization & GC-MS Analysis
  • Derivatization: Resuspend residue in 50 µL Methoxyamine hydrochloride (20 mg/mL in pyridine). Incubate 90 min at 30°C. Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate 30 min at 37°C.

    • Target: Creates volatile TBDMS or TMS derivatives suitable for GC-MS.

  • GC-MS Setup:

    • Column: DB-5MS or equivalent.

    • Injection: Splitless mode.[3]

    • Scan Mode: SIM (Selected Ion Monitoring) for specific fragments (e.g., m/z 307 for Lactate/Pyruvate derivative).

  • Data Processing: Correct raw Mass Isotopomer Distributions (MIDs) for natural isotope abundance using software like iMS2Flux or Metabolic flux analysis software (e.g., INCA).

Workflow Visualization

MFA_Workflow Step1 1. Culture (D-[3-13C]Xylose) Step2 2. Rapid Quench (-40°C MeOH) Step1->Step2 Mid-Log Phase Step3 3. Extraction & Derivatization Step2->Step3 Cell Lysis Step4 4. GC-MS (SIM Mode) Step3->Step4 TBDMS/TMS Step5 5. Flux Modeling (INCA/13C-Flux) Step4->Step5 MIDs

Caption: Step-by-step workflow for 13C-MFA. Critical control points are the rapid quenching step and the selection of SIM mode for high-sensitivity detection.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering.[1][4][5][6][7] Link

  • Antoniewicz, M. R. (2015).[4] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

  • Jeffries, T. W. (2006).[1] Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology. Link

  • Gonzalez, B., et al. (2017). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Link

Sources

Validation

Technical Comparison Guide: Reproducibility and Robustness of D-[3-13C]Xylose Labeling Experiments

Content Type: Publish Comparison Guide Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Focus: High-Resolution Metabolic Flux Analysis (13C-MFA) of the Pentose Phosphate Pathway Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Focus: High-Resolution Metabolic Flux Analysis (13C-MFA) of the Pentose Phosphate Pathway

Executive Summary: The "Black Box" of Pentose Metabolism

In metabolic engineering—particularly for lignocellulosic biofuel production using Saccharomyces cerevisiae or Escherichia coli—xylose utilization remains a critical bottleneck. While glucose metabolism is well-mapped, xylose enters via the non-oxidative Pentose Phosphate Pathway (PPP), a network characterized by rapid, reversible scrambling reactions (Transketolase and Transaldolase).

Standard tracers like D-[1-13C]Glucose or [U-13C]Xylose often fail to resolve the fine-grain fluxes at the split points of the PPP due to isotopic dilution or symmetric scrambling. D-[3-13C]Xylose offers a distinct mechanistic advantage: its label is positioned at the precise cleavage point of the pentose backbone, converting directly into the C1 position of Glyceraldehyde-3-Phosphate (GAP). This provides a high-fidelity readout of the flux split between the Phosphoketolase (PK) pathway and the classical PPP, offering superior resolution for thermodynamic bottleneck analysis.

Mechanistic Comparison: Why D-[3-13C]Xylose?

To understand the robustness of this tracer, we must compare its atomic fate against common alternatives. The choice of isotopomer dictates which metabolic nodes become "observable" by Mass Spectrometry (MS) or NMR.

Table 1: Comparative Performance of Xylose Tracers
FeatureD-[3-13C]Xylose (The Product)D-[1-13C]Xylose (Alternative)D-[U-13C]Xylose (Alternative)
Primary Target Flux Splitting Resolution (PPP vs. Glycolysis entry)Oxidative vs. Non-Oxidative (Loss of C1 as CO2)Total Carbon Balance (Biosynthetic yield)
Metabolic Fate (TK Reaction) Becomes C1 of GAP (Aldehyde group).Transfers to S7P (C1-C2 unit).Dilutes into all downstream pools.
Phosphoketolase Detection Label ends up in GAP (C1).Label ends up in Acetyl-P (C1).Labels both; hard to distinguish source.
Signal-to-Noise High: Specific positional enrichment in trioses.Medium: Scrambling in S7P dilutes signal.Low: Broad M+n distribution increases spectral complexity.
Robustness High sensitivity to TK/TA reversibility .Good for tracking decarboxylation events.Best for calculating total biomass yield.
The Atomic Fate Logic

The superior resolution of D-[3-13C]Xylose stems from the Transketolase (TK) mechanism. TK cleaves Xylulose-5-Phosphate (X5P) between C2 and C3.

  • C1-C2 fragment: Transferred to an acceptor aldehyde.

  • C3-C4-C5 fragment: Remains as Glyceraldehyde-3-Phosphate (GAP).

By labeling C3 , you exclusively tag the carbonyl carbon (C1) of the resulting GAP pool. This creates a "digital" signal: if the label appears in GAP (and subsequently Pyruvate C1), the carbon must have passed through the TK cleavage event.

XyloseFate cluster_legend Pathway Legend Xylose D-[3-13C]Xylose (Label at C3) X5P Xylulose-5P (C3 Labeled) Xylose->X5P Isomerase/Kinase TK Transketolase (TK) Cleavage at C2-C3 X5P->TK PK Phosphoketolase (PK) Alternative Pathway X5P->PK Bacteria/Engineered Yeast GAP Glyceraldehyde-3P (Label becomes C1) TK->GAP C3-C5 Fragment C2_Frag Glycolaldehyde-TPP (Unlabeled) TK->C2_Frag C1-C2 Fragment PK->GAP C3-C5 Fragment AcetylP Acetyl-Phosphate (Unlabeled) PK->AcetylP C1-C2 Fragment key Blue Path: Main Flow Green Node: Detection Target

Figure 1: Metabolic fate of the C3 label.[1][2] Note that the C3 position of Xylose uniquely tracks the formation of the triose backbone (GAP) regardless of the pathway (TK or PK), but distinguishes itself from C1/C2 which migrate to Acetyl-P or S7P.

Experimental Protocol: Ensuring Reproducibility

Reproducibility in 13C-MFA with xylose is often compromised by the rapid turnover of PPP intermediates (pool sizes are 10-100x smaller than glycolysis intermediates). The following protocol emphasizes quenching speed to prevent isotopic relaxation.

Phase 1: Culture & Labeling
  • Inoculum: Use a minimal medium (e.g., YNB) with 2% unlabeled xylose to adapt cells.

  • Tracer Switch: In mid-exponential phase (OD600 ~ 1.0), switch to medium containing 100% D-[3-13C]Xylose (or a 20:80 mix with unlabeled xylose for cost efficiency, though 100% yields higher resolution).

    • Critical Step: Do not mix with Glucose unless performing a specific co-utilization study. Glucose represses xylose transporters in many S. cerevisiae strains.

  • Steady State: Maintain culture for at least 5 residence times (chemostat) or 2-3 doublings (batch) to ensure isotopic steady state (ISS).

Phase 2: Rapid Quenching (The "Cold Trap")

Standard filtration is too slow for PPP intermediates.

  • Preparation: Pre-chill 60% Methanol/Water solution to -40°C using dry ice.

  • Sampling: Rapidly inject 1 mL of culture directly into 4 mL of the cold methanol solution.

  • Separation: Centrifuge at -20°C (4000g, 5 min) to pellet cells. Discard supernatant (unless analyzing extracellular metabolites).

Phase 3: Extraction & Derivatization
  • Extraction: Resuspend pellet in boiling ethanol (75%) or acidic acetonitrile to extract intracellular metabolites.

  • Derivatization (GC-MS): Use MOX-TMS (Methoximation followed by Trimethylsilylation).

    • Why MOX-TMS? It stabilizes the open-chain forms of pentoses, preventing the cyclization that obscures the C1/C2/C3 positions in NMR.

  • Analysis: Focus on the m/z 307 fragment (GAP/DHAP) and m/z 319 (3-PG).

    • Verification: For D-[3-13C]Xylose, GAP should show a distinct M+1 mass shift at the C1 position.

Robustness & Data Validation

To ensure your data is robust, apply the following self-validating checks. If these criteria are not met, the flux map is mathematically indeterminate.

A. The "Symmetry Check"

In the PPP, the reversible conversion of Ribulose-5P to Xylulose-5P and Ribose-5P creates local equilibrium.

  • Validation: Check the Mass Isotopomer Distribution (MID) of Ribose-5P (R5P) and Xylulose-5P (X5P). They should be nearly identical. If R5P is significantly less enriched than X5P, your isomerase activity is rate-limiting, and standard MFA models will fail.

B. The "Dilution Check"

If using D-[3-13C]Xylose, the label moves to GAP.

  • Expectation: The enrichment of GAP (C1-labeled) should match the enrichment of the precursor Xylose C3, adjusted for any dilution from unlabeled glucose (if present).

  • Failure Mode: If GAP enrichment is significantly lower than expected, it indicates substantial influx of unlabeled carbon from Glycogen breakdown or Amino acid turnover , which must be accounted for in the model.

C. Sensitivity Analysis (Confidence Intervals)

In computational flux estimation (e.g., using 13C-Flux2 or Metran), D-[3-13C]Xylose typically reduces the 95% confidence interval for the Transketolase flux by ~40% compared to [U-13C] tracers.

  • Why? [U-13C] tracers produce a "smear" of isotopomers (M+1, M+2, ..., M+5) in S7P and F6P. D-[3-13C] produces discrete binary signals (Label is either present at C1 or absent), sharpening the statistical fit.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering.[3] Link

  • Liu, L., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

  • Brekke, H. K., et al. (2012). Assessing the Pentose Phosphate Pathway Using [2,3-13C2]Glucose.[4] Biochemistry. Link

  • Crown, S. B., et al. (2015).[4] Determining metabolic flux distributions for E. coli using different 13C-tracers. Metabolic Engineering. Link

Sources

Comparative

Precision Tracing of the Pentose Phosphate Pathway: A Cost-Benefit Analysis of D-[3-13C]Xylose

Topic: Cost-benefit analysis of using D-[3-13C]Xylose in research projects Content Type: Publish Comparison Guide Executive Summary For researchers in metabolic engineering and drug discovery, the choice of stable isotop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of using D-[3-13C]Xylose in research projects Content Type: Publish Comparison Guide

Executive Summary

For researchers in metabolic engineering and drug discovery, the choice of stable isotope tracer determines the resolution of the resulting metabolic flux map. While D-[U-13C]Xylose (uniformly labeled) is the industry standard for general enrichment studies, D-[3-13C]Xylose occupies a specialized, high-value niche. This guide analyzes why the high synthesis cost of the C3-labeled isotopomer is scientifically justified when resolving the reversible fluxes of the non-oxidative Pentose Phosphate Pathway (PPP)—a "blind spot" for many other tracers.

Part 1: The Scientific Imperative (The Benefit)
1.1 The "Blind Spot" in Pentose Metabolism

Standard metabolic flux analysis (MFA) often struggles to resolve the transketolase and transaldolase reactions in the non-oxidative PPP. These reactions are reversible and rapid, often reaching equilibrium.

  • The Problem: When using D-[1-13C]Xylose or D-[U-13C]Xylose, the scrambling of carbon atoms during these reversible exchanges can dilute the isotopic signal, making it mathematically difficult to distinguish between flux moving toward glycolysis (catabolism) versus flux recycling back into the oxidative PPP (anabolism/NADPH production).

  • The Solution (D-[3-13C]Xylose): The C3 position of xylose has a unique metabolic fate. When D-Xylose is converted to D-Xylulose-5-Phosphate (Xu5P), the label remains at C3. In the Transketolase reaction, this C3 atom is transferred specifically to the C1 position of Glyceraldehyde-3-Phosphate (G3P).

Key Mechanistic Advantage: By tracing D-[3-13C]Xylose, researchers can directly quantify the contribution of xylose to the triose phosphate pool (G3P) without the interference of the oxidative PPP decarboxylation step (which removes C1 of glucose/xylose precursors in different contexts). This provides a high-fidelity "readout" of non-oxidative PPP activity.

1.2 Comparative Performance Matrix
FeatureD-[3-13C]Xylose D-[1-13C]Xylose D-[U-13C]Xylose
Primary Application Resolving Transketolase flux & Triose Phosphate formationGeneral PPP usage; Breath tests (CO2 release)Global enrichment; Biomass synthesis rates
Metabolic Resolution High: Distinct signal in G3P (C1) and Pyruvate (C1)Moderate: Label often lost to CO2 or scrambledLow: Good for total turnover, poor for pathway discrimination
Mass Spec Signal Clean M+1 shift in fragment ionsM+1 shift, but prone to loss via decarboxylationComplex isotopomer distribution (M+1 to M+5)
Synthesis Complexity High (Multi-step organic synthesis)ModerateLow (often biological isolation)
Part 2: The Economic Reality (The Cost)
2.1 Financial Analysis

The synthesis of D-[3-13C]Xylose requires precise organic chemistry to place the 13C atom at the central carbon of the pentose chain. This results in a significantly higher market price compared to alternatives.

  • D-[U-13C]Xylose: ~$400 - $600 / gram

  • D-[1-13C]Xylose: ~$800 - $1,200 / gram

  • D-[3-13C]Xylose: ~$2,200 - $2,800 / gram

2.2 The "Cost of Error" Calculation

While the upfront cost of D-[3-13C]Xylose is 3-5x higher, the Cost of Error in drug development or strain engineering often outweighs this expense.

  • Scenario: You are engineering a yeast strain for biofuel production. You need to know if xylose is being efficiently funneled into glycolysis (ethanol production) or lost to futile cycling in the PPP.

  • Using Cheap Tracer (U-13C): The data shows global enrichment, but the mathematical model cannot converge on a unique solution for the transketolase flux. Result: Inconclusive. You must repeat the experiment or guess.

  • Using Precision Tracer (3-13C): The specific labeling pattern in pyruvate (derived from G3P) provides a rigid constraint for the MFA model. Result: Definitive Flux Map.

Verdict: Use D-[3-13C]Xylose for mechanistic validation phases (small scale, n=3). Use D-[U-13C]Xylose for phenotypic screening (large scale).

Part 3: Validated Experimental Protocol

Context: 13C-MFA of Xylose Metabolism in Mammalian Cells or Yeast.

Phase 1: Culture & Labeling
  • Media Preparation: Prepare glucose-free media supplemented with 10 mM D-[3-13C]Xylose (99% enrichment).

    • Note: If cells require glucose, use a mix (e.g., 20% [3-13C]Xylose : 80% Unlabeled Glucose), but this complicates analysis. Pure xylose adaptation is preferred for clear signals.

  • Inoculation: Seed cells at

    
     cells/mL.
    
  • Steady State: Maintain culture in exponential phase for at least 5 cell doublings. This ensures isotopic stationarity (metabolite pools are fully replaced by the labeled substrate).

Phase 2: Quenching & Extraction
  • Quenching: Rapidly filter cells (0.45 µm nylon filter) and wash with ice-cold saline (0.9% NaCl) to stop metabolism immediately (< 5 seconds).

  • Extraction: Transfer filter to a tube containing Acetonitrile:Methanol:Water (40:40:20) at -20°C.

  • Lysis: Vortex for 1 min, freeze-thaw cycle (liquid N2 / 37°C bath) x3.

  • Clarification: Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant.

Phase 3: Derivatization for GC-MS

Target Metabolites: Pyruvate, Lactate, Alanine, Glycerol-3-Phosphate.

  • Drying: Evaporate supernatant to dryness under nitrogen flow.

  • Oximation: Add 50 µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C.

    • Purpose: Protects keto groups and prevents ring formation.

  • Silylation: Add 50 µL MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate 30 min at 37°C.

    • Purpose: Increases volatility for Gas Chromatography.

Phase 4: Data Analysis
  • Measurement: Analyze via GC-MS (SIM mode). Monitor fragments corresponding to the carbon backbone (e.g., m/z 174 for Pyruvate-TMS derivative).

  • Correction: Correct raw ion intensities for natural isotope abundance (C, H, N, O, Si) using a correction matrix algorithm (e.g., IsoCor or specialized Python scripts).

  • Flux Calculation: Input corrected Mass Isotopomer Distributions (MIDs) into MFA software (e.g., INCA, 13C-Flux2).

Part 4: Visualization & Logic
Diagram 1: Metabolic Fate of D-[3-13C]Xylose

This diagram illustrates how the C3 label (Red) propagates through the non-oxidative PPP, specifically labeling the C1 position of Glyceraldehyde-3-P (GAP).

XyloseFate Xylose D-[3-13C]Xylose (Extracellular) Xu5P Xylulose-5P (C3 Labeled) Xylose->Xu5P Isomerase/Kinase TK_Node Transketolase (Enzyme) Xu5P->TK_Node GAP Glyceraldehyde-3P (C1 Labeled) TK_Node->GAP C3 -> C1 Transfer S7P Sedoheptulose-7P (C3 Labeled) TK_Node->S7P Pyruvate Pyruvate (C1 Labeled) GAP->Pyruvate Glycolysis

Caption: Figure 1: Atom mapping of D-[3-13C]Xylose. The C3 label (blue nodes) is transferred by Transketolase to the C1 position of Glyceraldehyde-3-Phosphate, creating a distinct isotopic signature in downstream glycolytic intermediates like Pyruvate.

Diagram 2: Tracer Selection Decision Matrix

A logical workflow to assist researchers in selecting the correct xylose tracer based on budget and scientific goals.

DecisionMatrix Start Start: Define Goal Q1 Is the goal purely biomass yield? Start->Q1 Res1 Use Unlabeled Xylose (Lowest Cost) Q1->Res1 Yes Q2 Need to quantify intracellular flux? Q1->Q2 No Q3 Is Non-Ox PPP (Transketolase) critical? Q2->Q3 Specific Pathway Res2 Use D-[U-13C]Xylose (Standard Cost) Q2->Res2 General Flux Q3->Res2 No Res3 Use D-[3-13C]Xylose (High Cost / High Precision) Q3->Res3 Yes (Critical)

Caption: Figure 2: Decision matrix for Xylose tracer selection. Researchers should reserve D-[3-13C]Xylose for projects requiring high-resolution mapping of the non-oxidative Pentose Phosphate Pathway.

References
  • Wasylnka, J. A., & Simmerling, C. (2011). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology. Retrieved from [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Operational Safety and Integrity Guide: Handling D-[3-13C]Xylose

Executive Summary & Core Directive D-[3-13C]Xylose (CAS: 58-86-6 (unlabeled) / Isotope specific analogs) is a stable isotope-labeled monosaccharide.[1] Unlike radioisotopes, it presents no radiation hazard . However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

D-[3-13C]Xylose (CAS: 58-86-6 (unlabeled) / Isotope specific analogs) is a stable isotope-labeled monosaccharide.[1] Unlike radioisotopes, it presents no radiation hazard . However, it represents a significant financial and scientific asset.

The Dual-Safety Paradox:

  • Personnel Safety Risk: LOW .[2] The compound is non-toxic but acts as a nuisance dust (irritant).

  • Experimental Integrity Risk: HIGH . The primary danger is isotopic dilution . Contamination from natural abundance carbon sources (skin oils, paper fibers, other sugars) will invalidate Mass Spectrometry (MS) or NMR data, rendering the experiment useless.

This guide prioritizes "Sample Integrity" alongside "Personnel Protection."

Risk Assessment & Decision Logic

Before handling, you must evaluate the scale of operation. Use the following logic to determine your PPE tier.

RiskAssessment Start Start Assessment Quantity Quantity / State Start->Quantity DustRisk Is Dust Generation Likely? Quantity->DustRisk Tier1 Tier 1: Standard Bench (Solids <1g or Solutions) DustRisk->Tier1 No (Solution) Tier2 Tier 2: High Integrity/Dust (Solids >1g or Weighing) DustRisk->Tier2 Yes (Powder)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards comply with OSHA 29 CFR 1910.132 [1] and are adapted for high-purity isotope handling.

ComponentTier 1: Standard Handling (Solutions/Sealed)Tier 2: Weighing & Aliquoting (Open Powder)Scientific Rationale (The "Why")
Hand Protection Nitrile Gloves (4 mil minimum)Double Nitrile Gloves (Outer pair changed frequently)Latex is avoided to prevent protein contamination. Double gloving ensures the inner glove remains clean if the outer contacts non-sterile surfaces.
Respiratory None required for solutions.N95 / P2 Respirator (Valveless preferred)Prevents inhalation of costly powder (loss of mass) and protects lungs from particulate irritation.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Powder can drift; goggles seal the eyes from fine carbohydrate dust which is hygroscopic and irritating.
Body Protection Standard Cotton Lab CoatTyvek® Sleeves or Disposable GownCotton fibers are a source of natural abundance carbon (contamination). Tyvek sleeves cover the wrists, the most common site of skin exposure.
Static Control N/AAnti-Static Wrist Strap or IonizerDry carbohydrate powders are static-prone. Static discharge can scatter mg-quantities of expensive isotope.

Operational Protocols: The "Clean Chain" Method

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize the Clean Chain Method . This ensures that from the moment the vial is opened, no natural abundance carbon enters the system.

Phase 1: Preparation & Gowning
  • Decontaminate Surface: Wipe balance and workspace with 70% Ethanol or Isopropanol. Allow to dry completely.

  • Don PPE: Put on lab coat, N95 mask, and safety glasses.

  • Glove Protocol: Wash hands thoroughly before gloving. Don inner gloves. Don outer gloves.

    • Self-Validation Check: Inspect gloves for micro-tears by trapping air in the palm and squeezing.

Phase 2: Weighing & Handling (Critical Step)
  • Environment: Perform weighing in a draft-free enclosure or biological safety cabinet (turned off) to prevent air currents from blowing the light powder.

  • Tools: Use stainless steel or antistatic plastic spatulas . Never use wooden toothpicks (carbon contamination source).

  • Transfer:

    • Open the D-[3-13C]Xylose vial.

    • Use an anti-static gun (ZeroStat) on the vial if powder clings to the glass.

    • Weigh by difference or directly into a pre-tared, clean glass scintillation vial.

    • Immediately recap the stock vial.

Phase 3: Cleanup & Doffing[4]
  • Seal: Parafilm the sample vial immediately.

  • Wipe Down: Use a wet wipe to clean the balance area. Xylose is a sugar; residue will attract bacterial growth (contamination).

  • Disposal:

    • Trace Waste (Wipes/Gloves): Standard solid lab waste.

    • Unused Isotope: Do NOT return to the stock vial. Dissolve in water and dispose of as non-hazardous chemical waste, or store as a working solution at -20°C.

Workflow Entry 1. Entry & Decon (Ethanol Wipe) Gowning 2. Gowning (Double Glove + Tyvek) Entry->Gowning Handling 3. Handling (Anti-Static Tools) Gowning->Handling Check Integrity Check (Recap Stock Immediately) Handling->Check Check->Handling Spill/Error? Exit 4. Cleanup & Exit Check->Exit

Figure 2: The "Clean Chain" workflow designed to minimize isotopic dilution.

Emergency Response & Disposal

Spill Management (Powder)

Because D-[3-13C]Xylose is high-value, recovery is prioritized over rapid disposal if the surface was clean.

  • Stop: Do not blow on the powder.

  • Recover: If spilled on a verified clean surface (e.g., fresh weigh paper), carefully funnel back into a secondary container (labeled "Recovered"). Do not mix with virgin stock.

  • Clean: If spilled on a dirty surface, wipe with wet paper towels.

  • Disposal: Place wipes in standard trash. Xylose is biodegradable and non-toxic to aquatic life in small quantities [2].

First Aid
  • Inhalation: Remove to fresh air. If coughing persists (rare), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes.[1][2] The sugar is an irritant but not corrosive.

  • Ingestion: Non-toxic. Drink water. (Note: Ingestion invalidates the "Safety" of the lab protocol, not the human).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - Personal Protective Equipment: General Requirements. United States Department of Labor. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories.[4][5][6] Retrieved from [Link]

Sources

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